(E)-1-Phenyl-1-butene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(E)-but-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMBRWOOISTHJV-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026549 | |
| Record name | (1E)-1-Buten-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-64-7, 824-90-8, 56264-98-3 | |
| Record name | (E)-1-Phenyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-Phenyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056264983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1E)-1-Buten-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(E)-1-Phenyl-1-butene chemical and physical properties
This guide provides a comprehensive overview of the chemical and physical properties of (E)-1-Phenyl-1-butene, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon. Its properties are summarized below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 132.20 g/mol | [1][2][3][4] |
| CAS Number | 1005-64-7 | [1][2][4][5][6][7] |
| Appearance | Neat | [3] |
| Boiling Point | 189 °C | [8] |
| Density | 0.910 g/mL | [8] |
| Refractive Index | 1.539 | [8] |
| Molar Volume | 145.3 mL/mol | [8] |
| Molecular Refractive Power | 45.51 mL/mol | [8] |
Table 2: Thermodynamic and Calculated Properties of this compound
| Property | Value | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 225.95 kJ/mol | [2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 104.02 kJ/mol | [2] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 15.90 kJ/mol | [2] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 40.09 kJ/mol | [2] |
| Ionization Energy (IE) | 8.00 - 8.30 eV | [2] |
| Log10 of Water Solubility (log10WS) | -3.13 | [2] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.110 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (GC-MS): The NIST library contains mass spectrometry data for this compound, with prominent peaks observed at m/z values of 117, 115, and 132.[4][7]
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectra are available and have been recorded on instruments such as the Bruker AM-270.[4]
-
Raman Spectroscopy: Raman spectral data for this compound is also available.[4]
Experimental Protocols
3.1. Synthesis of this compound
Traditional synthetic methods are often employed to produce this compound, with a focus on stereoselectivity to favor the (E)-isomer.[1]
3.1.1. Acid-Catalyzed Dehydration of 1-Phenyl-1-butanol
A primary method for synthesizing 1-phenyl-1-butene is the acid-catalyzed dehydration of 1-phenyl-1-butanol.[1]
-
Reaction Mechanism:
-
Protonation of the hydroxyl group of the alcohol.
-
Departure of a water molecule to form a stable secondary carbocation at the benzylic position.
-
Deprotonation from the adjacent carbon atom to form the double bond.[1]
-
3.1.2. Wittig Reaction
The Wittig reaction is another strategic approach to synthesize alkenes like this compound with control over the geometry of the double bond.
3.1.3. Use of Grignard Reagents
Grignard reagents are instrumental in preparing the necessary precursors for the above synthetic methods. For instance, 1-phenyl-1-butanol, the starting material for the dehydration method, can be synthesized via the nucleophilic addition of a Grignard reagent to an aldehyde.[1]
3.2. Configurational Isomerization
The interconversion between this compound and its (Z)-isomer can be achieved through acid catalysis or photochemical activation.[1] Photochemical transformations can be initiated by photoinduced electron transfer from the alkene to a sensitizer.[1] A mild, non-nucleophilic base like 2,4,6-trimethylpyridine (collidine) is often used to assist in the deprotonation of the resulting alkene radical cation.[1]
Chemical Reactivity
4.1. Electrophilic Addition
The double bond in this compound is susceptible to electrophilic addition reactions. In reactions with electrophiles like HBr, the addition follows Markovnikov's rule, where the electrophile (H⁺) adds to the carbon atom of the double bond that has more hydrogen atoms.[1] The reaction proceeds through the formation of the most stable carbocation intermediate.[1]
References
- 1. This compound | 1005-64-7 | Benchchem [benchchem.com]
- 2. This compound (CAS 1005-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [stenutz.eu]
An In-Depth Technical Guide to (E)-1-Phenyl-1-butene: Molecular Structure and Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereoisomers, synthesis, and spectroscopic properties of (E)-1-phenyl-1-butene. The information is curated to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Molecular Structure and Properties
This compound, also known as trans-1-phenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol .[1][2][3][4] The structure features a phenyl group attached to a butene chain, with the double bond located at the first position of the butene moiety. The "(E)" designation in its name refers to the stereochemistry of the double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides. In this case, the phenyl group and the ethyl group are on opposite sides of the double bond.
The carbon-carbon double bond in 1-phenyl-1-butene restricts rotation, leading to the existence of two geometric isomers: this compound (trans) and (Z)-1-phenyl-1-butene (cis).[1] These stereoisomers exhibit distinct physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂ | [1][2][3][4] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| CAS Registry Number | 1005-64-7 | [3][5] |
| Density | 0.910 g/cm³ | [2] |
| Boiling Point | 189 °C | [2] |
| Refractive Index | 1.539 | [2] |
Table 2: Calculated Molecular Geometry of this compound (DFT)
| Parameter | Bond/Angle | Value |
| Bond Length | C=C | ~1.34 Å |
| C-C (phenyl-vinyl) | ~1.48 Å | |
| C-C (ethyl) | ~1.51 Å | |
| C-H (vinyl) | ~1.08 Å | |
| C-H (phenyl) | ~1.09 Å | |
| C-H (ethyl) | ~1.10 Å | |
| Bond Angle | C-C=C | ~127° |
| H-C=C | ~121° | |
| Phenyl-C=C | ~122° |
Note: These are representative values from computational models and may vary slightly depending on the theoretical level and basis set used.
Stereoisomers
The primary stereoisomer of 1-phenyl-1-butene is its (Z) counterpart. The interconversion between these isomers, known as configurational isomerization, can be induced under specific conditions, such as acid catalysis or photochemical activation.[1]
Caption: Interconversion of (E) and (Z) isomers of 1-phenyl-1-butene.
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound, often with a focus on achieving high stereoselectivity for the desired (E)-isomer. Key methods include the Wittig reaction, Grignard reagent-based synthesis followed by dehydration, the Heck reaction, and the Suzuki-Miyaura coupling.
Wittig Reaction
The Wittig reaction is a widely used method for alkene synthesis. It involves the reaction of an aldehyde or ketone with a phosphorus ylide. To synthesize this compound, benzaldehyde is reacted with the ylide generated from propyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-alkene.
Experimental Protocol: Wittig Synthesis of this compound
-
Ylide Generation: In a round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to stir at room temperature for 1 hour to form the deep red phosphorus ylide.
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of benzaldehyde in THF dropwise.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Grignard Reaction and Dehydration
This two-step method involves the initial synthesis of 1-phenyl-1-butanol via a Grignard reaction, followed by its dehydration to form the alkene.
Experimental Protocol: Grignard Synthesis and Dehydration
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a crystal of iodine. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide).
-
Reaction with Aldehyde: Once the Grignard reagent has formed, add a solution of benzaldehyde in anhydrous diethyl ether dropwise at 0 °C.
-
Workup and Alcohol Isolation: After the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 1-phenyl-1-butanol.
-
Dehydration: Reflux the crude alcohol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, in a suitable solvent like toluene. The dehydration process typically favors the formation of the more stable (E)-alkene. Monitor the reaction by thin-layer chromatography (TLC).
-
Purification: Upon completion, neutralize the reaction mixture, wash with water, and dry the organic layer. Purify the resulting this compound by distillation or column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. For the synthesis of this compound, bromobenzene can be coupled with 1-butene in the presence of a palladium catalyst and a base. The reaction typically exhibits high stereoselectivity for the trans product.[6][7]
References
- 1. This compound | 1005-64-7 | Benchchem [benchchem.com]
- 2. This compound [stenutz.eu]
- 3. This compound [webbook.nist.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
A Comprehensive Technical Guide to (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (E)-1-Phenyl-1-butene, a valuable compound in organic synthesis and metabolic research. This document covers its fundamental chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis, and its metabolic fate through cytochrome P450 oxidation.
Chemical Identification
-
IUPAC Name: [(E)-but-1-enyl]benzene[1]
-
Synonyms: trans-1-Phenyl-1-butene, (1E)-1-Buten-1-ylbenzene, trans-β-Ethylstyrene[2][4]
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound, essential for experimental design and characterization.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₀H₁₂ | - | [1][4] |
| Molecular Weight | 132.20 | g/mol | [1][2][5] |
| Normal Boiling Point (Tboil) | 455.15 - 457.15 | K | [2] |
| Normal Melting Point (Tfus) | 184.9 | K | [2] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.110 | - | [3] |
| Log10 of Water Solubility (log10WS) | -3.13 | - | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 40.09 | kJ/mol | [3] |
| Enthalpy of Fusion (ΔfusH°) | 15.90 | kJ/mol | [3] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 225.95 | kJ/mol | [3] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 104.02 | kJ/mol | [3] |
| Ionization Energy (IE) | 8.00 - 8.30 | eV | [3] |
| Kovats Retention Index (Standard non-polar) | 1070.8 - 1120 | - | [1] |
Experimental Protocols
This compound can be synthesized through several established methods in organic chemistry. Below are detailed methodologies for three common approaches.
Synthesis via Wittig Reaction
The Wittig reaction is a highly reliable method for forming alkenes from carbonyl compounds and phosphonium ylides. To achieve the desired (E)-stereoselectivity for 1-phenyl-1-butene, a stabilized ylide is typically employed.[5][6]
Overall Reaction: Benzaldehyde + Propyltriphenylphosphonium ylide → this compound + Triphenylphosphine oxide
Detailed Methodology:
-
Preparation of the Phosphonium Salt:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.
-
Add 1-bromopropane (1.0 eq) to the solution.
-
Heat the mixture to reflux for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to room temperature, which should induce the precipitation of propyltriphenylphosphonium bromide.
-
Collect the solid salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Ylide Formation and Reaction with Benzaldehyde:
-
Suspend the dried propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a separate flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq), dropwise to the suspension. The formation of the deep red or orange color indicates the ylide has formed.[7]
-
Allow the mixture to stir at 0 °C for 1 hour.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound via flash column chromatography on silica gel, typically using hexane as the eluent.
-
Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.[1]
-
Synthesis via Heck Reaction
The Heck reaction provides a palladium-catalyzed method for coupling aryl halides with alkenes. This reaction generally shows a high preference for the trans (E) product.[8][9]
Overall Reaction: Iodobenzene + 1-Butene + Base → this compound
Detailed Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand such as triphenylphosphine (PPh₃, 2-4 mol%), and a base, typically triethylamine (Et₃N, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).[10]
-
Add a solvent such as anhydrous dimethylformamide (DMF) or acetonitrile.
-
Add iodobenzene (1.0 eq) to the mixture.
-
-
Alkene Addition and Reaction:
-
Bubble 1-butene gas through the reaction mixture or, if using a sealed vessel, add a condensed, pre-weighed amount of 1-butene.
-
Seal the reaction vessel and heat the mixture to 80-100 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a non-polar solvent like ethyl acetate or hexane.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by flash chromatography on silica gel (hexane as eluent) to isolate this compound.
-
Synthesis via Dehydration of 1-Phenyl-1-butanol
The acid-catalyzed dehydration of an alcohol is a classic method for alkene synthesis. The dehydration of 1-phenyl-1-butanol typically favors the formation of the more stable conjugated alkene, this compound.[5][11]
Overall Reaction: 1-Phenyl-1-butanol --[H⁺]--> this compound + H₂O
Detailed Methodology:
-
Reaction Setup:
-
Place 1-phenyl-1-butanol (1.0 eq) in a round-bottom flask fitted with a distillation apparatus.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[11]
-
-
Dehydration and Product Collection:
-
Heat the mixture gently. The alkene product, being more volatile than the starting alcohol, will distill out of the reaction mixture as it is formed.
-
Collect the distillate, which will consist of the product and water.
-
-
Work-up and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with water and then brine.
-
Dry the organic layer with a suitable drying agent (e.g., anhydrous CaCl₂).
-
The product can be further purified by fractional distillation to yield pure this compound.
-
Visualized Workflows and Pathways
General Synthesis and Purification Workflow
The following diagram outlines a generalized workflow for the synthesis and purification of this compound, applicable to the methods described above.
Caption: A generalized workflow for the synthesis of this compound.
Metabolic Pathway: Cytochrome P450 Oxidation
This compound is a known substrate for cytochrome P450 (CYP) enzymes, which are central to drug metabolism. The primary metabolic reaction is the oxidation of the alkene double bond to form an epoxide.[4][12][13] This process is a key area of study in toxicology and drug development.
Caption: The catalytic cycle of Cytochrome P450 oxidizing this compound.
References
- 1. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 1005-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound | 1005-64-7 | Benchchem [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (E)-1-Phenyl-1-butene and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of (E)-1-Phenyl-1-butene, a valuable aromatic hydrocarbon in organic synthesis and materials science. This document details its various synonyms encountered in chemical literature, presents its key physicochemical properties in a structured format, and offers a detailed experimental protocol for its synthesis via the Wittig reaction.
Nomenclature and Identification: A Review of Synonyms
This compound is known by a variety of names in chemical literature, which can sometimes lead to ambiguity. The following table summarizes its most common synonyms and identifiers to facilitate accurate identification and literature searches.
| Synonym Type | Name | Identifier |
| IUPAC Name | This compound | - |
| [(E)-but-1-enyl]benzene | - | |
| Common Name | trans-1-Phenyl-1-butene | - |
| CAS Registry Number | 1005-64-7 | CAS RN |
| Other Names | Benzene, (1E)-1-butenyl- | - |
| (1E)-1-Buten-1-ylbenzene | - | |
| trans-β-Ethylstyrene | - | |
| 1-phenyl-(E)-1-butene | - |
Physicochemical Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Units | Source |
| Molecular Formula | C₁₀H₁₂ | - | NIST, PubChem |
| Molecular Weight | 132.20 | g/mol | NIST, PubChem |
| Boiling Point | 189-190 | °C | Various Sources |
| Melting Point | -43 | °C | LookChem |
| Density | 0.899 | g/cm³ | LookChem |
| Refractive Index | 1.5401 | - | LookChem |
| CAS Registry Number | 1005-64-7 | - | NIST, PubChem |
Experimental Protocol: Synthesis of this compound via Wittig Reaction
The Wittig reaction is a reliable and widely used method for the stereoselective synthesis of alkenes. The following protocol details the preparation of this compound from benzaldehyde and propyltriphenylphosphonium bromide. This procedure is adapted from established Wittig reaction protocols for similar substrates.
Materials and Reagents:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
Step 1: Preparation of the Ylide
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add propyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
Step 2: Wittig Reaction
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired this compound and triphenylphosphine oxide as a byproduct. Purify the crude mixture by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v) to afford the pure this compound.
Step 4: Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The (E)-configuration is typically confirmed by the large coupling constant (J ≈ 15 Hz) of the vinylic protons in the ¹H NMR spectrum.
Logical Relationships of Synonyms
The following diagram illustrates the relationship between the primary IUPAC name and the various synonyms for this compound.
Caption: Relationship between the primary name and synonyms for this compound.
Reactivity and reaction mechanisms of (E)-1-Phenyl-1-butene
An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of (E)-1-Phenyl-1-butene
Introduction
This compound, a conjugated alkene, is a valuable compound in organic synthesis and serves as a model substrate for studying the reactivity of styrenyl systems.[1] Its structure, featuring a carbon-carbon double bond in conjugation with a phenyl group, gives rise to a unique electronic environment that dictates its chemical behavior. The phenyl group's ability to stabilize adjacent carbocations through resonance, combined with the nucleophilicity of the π-system, makes this compound susceptible to a variety of transformations. This guide provides a comprehensive overview of the key reaction mechanisms and reactivity patterns of this compound, with a focus on electrophilic additions, oxidations, reductions, and photochemical transformations. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ | [2] |
| Molecular Weight | 132.20 g/mol | [2] |
| CAS Number | 1005-64-7 | [2] |
| Appearance | Neat | [3] |
| Boiling Point | 187-189 °C | [4] |
| Ionization Energy | 8.00 - 8.30 eV | [5] |
| logP (Octanol/Water) | 3.110 | [5] |
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the chemistry of its conjugated double bond. The electron-rich π system serves as a nucleophile, readily attacking electrophilic species. The regioselectivity of these reactions is largely governed by the formation of the most stable carbocation intermediate, which is stabilized by the adjacent phenyl group.
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes, and this compound is no exception. The general mechanism involves the initial attack of the π-bond on an electrophile, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.[1]
The addition of hydrogen halides (HX) to this compound proceeds via a two-step mechanism.[6][7] In the first step, the alkene is protonated by the hydrogen halide, forming a carbocation. The proton adds to the carbon atom of the double bond that is further from the phenyl group (C2), leading to the formation of a more stable benzylic carbocation at the carbon adjacent to the phenyl group (C1).[1][6] This regioselectivity is in accordance with Markovnikov's rule.[1][7] In the second step, the halide ion acts as a nucleophile and attacks the carbocation, forming the final product.[6][7]
Caption: Mechanism of Hydrohalogenation.
Note: The image placeholders in the DOT script would need to be replaced with actual chemical structure images for a complete visualization.
Experimental Protocol: General Procedure for Hydrohalogenation
A solution of this compound in a non-polar, aprotic solvent (e.g., dichloromethane) is cooled in an ice bath. A solution of the hydrogen halide (e.g., HBr in acetic acid or gaseous HBr) is then added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Oxidation Reactions
This compound can be converted to the corresponding aryl oxirane, (1R,2S)-1,2-epoxy-1-phenylbutane, through direct epoxidation.[3][8] This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step.[9][10]
Caption: Mechanism of Epoxidation with m-CPBA.
Note: The image placeholders in the DOT script would need to be replaced with actual chemical structure images for a complete visualization.
The epoxidation of butene isomers on titanium silicate catalysts has been studied, revealing that the stability of the resulting epoxide is a crucial factor in achieving high selectivity.[11] For 1-butene, the product 1,2-epoxybutane is highly stable, leading to excellent selectivity.[11]
Experimental Protocol: Epoxidation with m-CPBA
To a solution of this compound in a chlorinated solvent like dichloromethane at 0 °C, a solution of m-CPBA (1.1 equivalents) in the same solvent is added portion-wise. The reaction is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction mixture is diluted and washed sequentially with a 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude epoxide can be purified by silica gel chromatography.
Reduction Reactions
This compound can be reduced to 1-phenylbutane via catalytic hydrogenation. This reaction typically involves the use of a transition metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas. The reaction proceeds through the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms to the double bond.
Caption: Workflow for Catalytic Hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
In a hydrogenation vessel, this compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-4 atm). The mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the solvent is removed in vacuo to afford 1-phenylbutane.
Photochemical Reactions
This compound, a conjugated alkene, can be transformed into its non-conjugated tautomers, (E)- and (Z)-1-phenyl-2-butene, through photosensitized electron transfer.[1][12] This reaction is typically carried out by irradiating a solution containing the alkene, an electron-accepting photosensitizer (e.g., 1,4-dicyanobenzene), a cosensitizer, and a weak base.[1][12]
The proposed mechanism involves the initial formation of an alkene radical cation and a sensitizer radical anion.[1][12] The radical cation then undergoes deprotonation by the base to form an ambident radical. This radical is subsequently reduced to an anion by the sensitizer radical anion. Finally, protonation of the ambident anion at the benzylic position yields the non-conjugated alkene products.[12]
Caption: Key steps in photosensitized tautomerization.
Experimental Protocol: Photosensitized Tautomerization
An acetonitrile solution containing this compound, 1,4-dicyanobenzene as a sensitizer, biphenyl as a cosensitizer, and 2,4,6-trimethylpyridine as a base is prepared.[1][12] The solution is deoxygenated by purging with nitrogen or argon and then irradiated with a suitable light source (e.g., a medium-pressure mercury lamp) through a Pyrex filter. The progress of the reaction is monitored by gas chromatography. After irradiation, the solvent is evaporated, and the products are isolated and purified by chromatography.[12]
Summary
The reactivity of this compound is a rich and varied field, with the conjugated π-system being the primary site of chemical transformations. Electrophilic additions are facile and regioselective, governed by the stability of the benzylic carbocation intermediate. The alkene can be efficiently oxidized to its corresponding epoxide, reduced to the saturated alkane, and isomerized to its non-conjugated tautomers under photochemical conditions. A thorough understanding of these reaction mechanisms is crucial for the strategic use of this compound and related compounds in organic synthesis and medicinal chemistry.
References
- 1. This compound | 1005-64-7 | Benchchem [benchchem.com]
- 2. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS 1005-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Electrophilic Addition Reactions of (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, mechanisms, and experimental considerations for the electrophilic addition reactions involving (E)-1-phenyl-1-butene. The unique structural features of this substrate, namely its unsymmetrical double bond and the presence of a phenyl group, lead to distinct regiochemical and stereochemical outcomes that are of significant interest in synthetic chemistry.
Introduction to Electrophilic Addition
Electrophilic addition is a fundamental reaction class for alkenes. The electron-rich pi (π) bond of the carbon-carbon double bond acts as a nucleophile, attacking an electron-deficient species, the electrophile.[1][2][3] This process breaks the π bond and results in the formation of two new sigma (σ) bonds. For an unsymmetrical alkene like this compound, the orientation of this addition is governed by the electronic and steric properties of the molecule, leading to specific regio- and stereoisomers. The stability of the carbocation intermediate is a key factor in many of these reactions.[4]
Structure and Reactivity of this compound
This compound is an aromatic hydrocarbon featuring a four-carbon chain attached to a benzene ring. The double bond is located between C1 and C2 of the butene chain, with the phenyl group at C1. The "(E)" designation indicates that the phenyl group and the ethyl group are on opposite sides of the double bond.
The phenyl group plays a crucial role in the reactivity of the double bond. It can stabilize an adjacent positive charge through resonance, making the benzylic position (C1) particularly susceptible to carbocation formation. This inherent electronic bias is a primary determinant of the regioselectivity observed in most of the following reactions.
Core Electrophilic Addition Reactions
This section details the primary electrophilic addition reactions of this compound, including hydrohalogenation, halogenation, hydration, and epoxidation.
Hydrohalogenation: Addition of Hydrogen Halides (H-X)
The addition of hydrogen halides (such as HBr and HCl) to this compound proceeds via a mechanism that involves the formation of a carbocation intermediate.[5][6] The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms.[1] In this case, the electrophilic proton (H+) adds to C2, leading to the formation of a highly stable secondary benzylic carbocation at C1. The subsequent attack by the halide nucleophile (X⁻) on this carbocation yields the final product.[3][6]
The formation of the benzylic carbocation is favored due to resonance stabilization provided by the adjacent phenyl ring. This makes the reaction highly regioselective.[7]
Halogenation: Addition of Dihalogens (X₂)
The addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds through a different mechanism that does not involve a free carbocation.[8] The alkene's π bond attacks the halogen molecule, displacing a halide ion and forming a cyclic halonium ion intermediate (e.g., a bromonium ion).[8][9][10] This intermediate is then attacked by the halide ion in an Sₙ2-like fashion.[5][9]
This backside attack dictates the stereochemistry of the reaction, resulting in anti-addition, where the two halogen atoms add to opposite faces of the original double bond.[8][10][11] For this compound, this results in the formation of a pair of enantiomers of (1R,2S)- and (1S,2R)-1,2-dihalo-1-phenylbutane.
Hydration: Addition of Water
The addition of water across the double bond to form an alcohol can be achieved through several methods, with each exhibiting different regioselectivity.
In the presence of a strong acid catalyst (e.g., H₂SO₄), water adds to the alkene according to Markovnikov's rule.[12][13] The mechanism is analogous to hydrohalogenation, where the alkene is first protonated to form the most stable carbocation (the benzylic carbocation).[5][14][15] A water molecule then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the alcohol.[12][15] This method produces 1-phenyl-1-butanol. Due to the planar nature of the carbocation intermediate, a racemic mixture of the product is typically formed.[12]
This two-step procedure is another method to achieve Markovnikov hydration but has the significant advantage of avoiding carbocation rearrangements.[16][17]
-
Oxymercuration: The alkene reacts with mercuric acetate [Hg(OAc)₂] in aqueous solution to form a mercurinium ion intermediate, similar to the halonium ion.[16][18] Water attacks the more substituted carbon (C1) in an anti-addition fashion.[16]
-
Demercuration: The resulting organomercury compound is treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury group with a hydrogen atom.[16][19]
The overall result is the Markovnikov addition of H and OH across the double bond.
This two-step process achieves anti-Markovnikov hydration, yielding the alternative alcohol product.[20][21]
-
Hydroboration: Borane (BH₃) adds to the double bond in a concerted, four-membered transition state. The boron atom adds to the less sterically hindered carbon (C2), and the hydrogen adds to the more substituted carbon (C1). This is a syn-addition, meaning both atoms add to the same face of the double bond.[20][22]
-
Oxidation: The resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in a basic solution. The boron atom is replaced by a hydroxyl group with retention of stereochemistry.[21]
The final product is 1-phenyl-2-butanol.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane).[23] The reaction proceeds via a concerted "butterfly" mechanism where the oxygen atom is delivered to the double bond in a single step.[23] This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product.[23] Therefore, the epoxidation of this compound yields the trans-epoxide, (2R,3S)-2-ethyl-3-phenyloxirane, as a racemic mixture.
Data Presentation: Summary of Reactions
The following tables summarize the key quantitative and qualitative data for the electrophilic addition reactions of this compound.
Table 1: Hydrohalogenation and Halogenation
| Reaction | Reagent(s) | Major Product | Regioselectivity | Stereochemistry |
| Hydrobromination | HBr | 1-Bromo-1-phenylbutane | Markovnikov | Racemic Mixture |
| Hydrochlorination | HCl | 1-Chloro-1-phenylbutane | Markovnikov | Racemic Mixture |
| Bromination | Br₂ in CCl₄ | (1R,2S/1S,2R)-1,2-Dibromo-1-phenylbutane | N/A | anti-addition |
| Chlorination | Cl₂ in CCl₄ | (1R,2S/1S,2R)-1,2-Dichloro-1-phenylbutane | N/A | anti-addition |
Table 2: Hydration and Epoxidation
| Reaction | Reagent(s) | Major Product | Regioselectivity | Stereochemistry |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 1-Phenyl-1-butanol | Markovnikov | Racemic Mixture |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 1-Phenyl-1-butanol | Markovnikov | Mainly anti-addition in step 1 |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 1-Phenyl-2-butanol | Anti-Markovnikov | syn-addition |
| Epoxidation | m-CPBA | (2R,3S)-2-Ethyl-3-phenyloxirane | N/A | syn-addition (stereospecific) |
Experimental Protocols
Protocol: Bromination of this compound
This protocol describes the addition of bromine across the double bond of this compound to form 1,2-dibromo-1-phenylbutane.
Materials and Equipment:
-
This compound (1.0 eq)
-
Bromine (1.0 eq)
-
Tetrachloromethane (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Aqueous sodium thiosulfate solution (10%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in CCl₄. Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: Prepare a solution of bromine in CCl₄ and place it in a dropping funnel. Add the bromine solution dropwise to the stirring alkene solution over 15-20 minutes. The characteristic red-brown color of bromine should disappear upon addition.[24]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes and then warm to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine.
-
Wash with water, followed by a saturated sodium bicarbonate solution if needed.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 1,2-dibromo-1-phenylbutane, can be further purified by column chromatography or distillation if necessary.
Protocol: Hydroboration-Oxidation of this compound
This protocol details the anti-Markovnikov hydration to produce 1-phenyl-2-butanol.
Materials and Equipment:
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution (approx. 0.4 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium hydroxide (NaOH), 3 M
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Nitrogen or Argon inert atmosphere setup
-
Round-bottom flask with stir bar, reflux condenser
-
Ice bath and heating mantle
-
Separatory funnel, diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Hydroboration Step:
-
Set up a dry flask under an inert atmosphere of nitrogen.
-
Add this compound and anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Slowly add the 1 M solution of BH₃·THF via syringe while maintaining the temperature at 0 °C.
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Oxidation Step:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. This step is exothermic.
-
After the addition is complete, warm the mixture to room temperature and then gently heat to 50 °C for 1 hour to ensure complete oxidation.
-
-
Work-up:
-
Cool the mixture to room temperature and add diethyl ether.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the solution and remove the solvent via rotary evaporation. The crude 1-phenyl-2-butanol can be purified by flash column chromatography on silica gel.
Conclusion
The electrophilic addition reactions of this compound provide a clear illustration of how substrate structure dictates chemical reactivity. The presence of the phenyl group allows for precise control over regioselectivity, enabling the selective synthesis of either 1-substituted or 2-substituted phenylbutane derivatives. By choosing the appropriate reagents and reaction pathways—such as Markovnikov addition via hydrohalogenation or acid-catalyzed hydration, versus anti-Markovnikov addition via hydroboration-oxidation—chemists can access a variety of valuable chemical intermediates. Understanding these mechanisms and experimental conditions is crucial for professionals in research and drug development who rely on predictable and selective synthetic transformations.
References
- 1. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. savemyexams.com [savemyexams.com]
- 3. savemyexams.com [savemyexams.com]
- 4. scribd.com [scribd.com]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Hydroboration/oxidation vs acid-catalyzed hydration of 1-phenylpropene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. leah4sci.com [leah4sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 16. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 17. One moment, please... [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.ucla.edu [chem.ucla.edu]
- 20. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. youtube.com [youtube.com]
- 23. This compound | 1005-64-7 | Benchchem [benchchem.com]
- 24. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Photochemical Transformations of (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary photochemical transformations of (E)-1-Phenyl-1-butene, focusing on photosensitized tautomerization and cis-trans photoisomerization. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate understanding and replication in a research setting.
Photosensitized Tautomerization of this compound
This compound, a conjugated alkene, can be converted to its non-conjugated tautomers, (E)- and (Z)-1-phenyl-2-butene, through a photosensitized electron transfer process. This reaction is of significant interest for the synthesis of specific phenylbutene isomers that may serve as key intermediates in drug development and materials science.
Reaction Mechanism
The currently accepted mechanism for this transformation involves the following key steps[1]:
-
Photoexcitation and Electron Transfer: Upon irradiation, an electron-accepting photosensitizer is excited to its singlet state, which then undergoes intersystem crossing to the more stable triplet state. This excited sensitizer then accepts an electron from this compound, forming an alkene radical cation and a sensitizer radical anion. The presence of a cosensitizer can facilitate this electron transfer process.
-
Deprotonation: A weak, non-nucleophilic base abstracts a proton from the allylic position of the alkene radical cation, resulting in the formation of an ambident radical.
-
Reduction: The ambident radical is then reduced by the sensitizer radical anion to form an ambident allylic anion.
-
Protonation: The allylic anion is subsequently protonated. Protonation at the benzylic carbon yields the final non-conjugated products, (E)- and (Z)-1-phenyl-2-butene. Protonation at the other terminal carbon would regenerate the starting material, representing an energy-wasting step.
Experimental Protocol
The following protocol is based on the work of Arnold and Mines (1989) for the photosensitized tautomerization of phenyl-conjugated alkenes[1].
Materials:
-
This compound
-
1,4-Dicyanobenzene (DCNB) - Photosensitizer
-
Biphenyl - Cosensitizer
-
2,4,6-Trimethylpyridine (Collidine) - Base
-
Acetonitrile (CH₃CN) - Solvent, spectroscopic grade
-
Pyrex tubes (2 cm inner diameter)
-
High-pressure mercury vapor lamp (e.g., 450-W Hanovia)
-
Water-cooled quartz immersion well
-
Nitrogen gas, dry
Procedure:
-
Prepare a solution in a Pyrex tube containing:
-
This compound (0.1 M)
-
1,4-Dicyanobenzene (0.05 M)
-
Biphenyl (0.01 M)
-
2,4,6-Trimethylpyridine (0.1 M)
-
Acetonitrile as the solvent.
-
-
Purge the solution with dry nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Seal the Pyrex tube.
-
Place the tube in a water bath to maintain a constant temperature (e.g., 10°C).
-
Irradiate the solution using a high-pressure mercury vapor lamp housed in a water-cooled quartz immersion well. The light should be filtered through Pyrex to block short-wavelength UV radiation.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the starting material and the formation of products.
-
Upon completion, the products can be isolated and purified using standard chromatographic techniques (e.g., silica gel column chromatography).
Quantitative Data
While the specific quantum yield for the tautomerization of this compound is not explicitly reported in the seminal work, the conversion to (E)- and (Z)-1-phenyl-2-butene is described as being efficient. The ratio of the (E)- to (Z)-isomers of the product is dependent on the specific reaction conditions and the nature of the proton source in the final step.
| Reactant | Photosensitizer | Cosensitizer | Base | Solvent | Products |
| This compound | 1,4-Dicyanobenzene | Biphenyl | 2,4,6-Trimethylpyridine | Acetonitrile | (E)-1-Phenyl-2-butene and (Z)-1-Phenyl-2-butene |
Table 1: Summary of reactants and products for the photosensitized tautomerization of this compound.
Signaling Pathway Diagram
Caption: Photosensitized tautomerization pathway.
Cis-Trans Photoisomerization of this compound
The most common photochemical reaction for alkenes is cis-trans isomerization. For this compound, this involves the conversion to its geometric isomer, (Z)-1-Phenyl-1-butene. This process is typically achieved through triplet sensitization.
Reaction Mechanism
The mechanism of triplet-sensitized cis-trans isomerization proceeds as follows:
-
Sensitizer Excitation: A sensitizer with a suitable triplet energy is excited by light to its singlet state, followed by efficient intersystem crossing to its triplet state.
-
Triplet Energy Transfer: The triplet sensitizer collides with a ground-state this compound molecule and transfers its triplet energy, resulting in a ground-state sensitizer and a triplet-state alkene.
-
Isomerization in the Triplet State: The triplet-state alkene has a lower barrier to rotation around the carbon-carbon double bond compared to the ground state. This allows for rotation to a "phantom" triplet state, which is perpendicular.
-
Decay to Ground State: The phantom triplet state can then decay back to the ground state as either the (E)- or (Z)-isomer. Over time, a photostationary state is reached, which is a mixture of the two isomers.
Experimental Protocol
The following is a general protocol for triplet-sensitized cis-trans photoisomerization, based on studies of similar phenyl-substituted alkenes.
Materials:
-
This compound
-
Triplet Sensitizer (e.g., Acetophenone, Benzophenone)
-
Solvent (e.g., Benzene, Hexane), spectroscopic grade
-
Quartz tubes
-
Medium-pressure mercury vapor lamp or a lamp with output matching the sensitizer's absorption
-
Optical filters to select the desired wavelength range
-
Nitrogen gas, dry
Procedure:
-
Prepare a solution of this compound and the chosen triplet sensitizer in the selected solvent in a quartz tube. The concentration of the alkene is typically in the range of 0.01-0.1 M, and the sensitizer concentration is chosen to ensure it absorbs the majority of the incident light.
-
Deoxygenate the solution by bubbling with dry nitrogen for 15-20 minutes. Oxygen is an efficient quencher of triplet states and must be removed.
-
Seal the quartz tube.
-
Irradiate the solution at a constant temperature using a suitable light source. Use optical filters to irradiate a wavelength that is primarily absorbed by the sensitizer and not the alkene.
-
Monitor the progress of the isomerization by GC or NMR until a photostationary state is reached (i.e., the ratio of (E)- to (Z)-isomers remains constant with further irradiation).
-
The quantum yield of isomerization can be determined by using a chemical actinometer to measure the light intensity.
Quantitative Data
| Reactant | Sensitizer | Solvent | Quantum Yield (E → Z) | Photostationary State ([Z]/[E]) |
| This compound | Acetophenone | Benzene | Data not available | Data not available |
| (E)-1-Phenyl-1-propene (analogous) | Benzophenone | Benzene | 0.51 | > 1 (enriched in Z-isomer) |
Table 2: Expected quantitative data for triplet-sensitized photoisomerization. Data for 1-phenyl-1-propene is provided for reference.
Experimental Workflow Diagram
Caption: Workflow for cis-trans photoisomerization.
Conclusion
The photochemical transformations of this compound offer versatile pathways to synthesize its isomers, which are valuable in various chemical research and development areas. Photosensitized tautomerization provides a route to non-conjugated phenylbutenes, while triplet-sensitized cis-trans isomerization allows for the controlled formation of the (Z)-isomer. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers exploring the rich photochemistry of this compound. Further research to quantify the quantum yields and product distributions for these reactions under various conditions will undoubtedly enhance their synthetic utility.
References
Spectroscopic data interpretation for (E)-1-Phenyl-1-butene (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Interpretation of (E)-1-Phenyl-1-butene
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key organic compound used in various research applications, including studies on olefin oxidation and the synthesis of nonracemic allylic amines and aryl oxiranes.[1][2] The structural elucidation of this compound is achieved through the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who rely on spectroscopic methods for molecular characterization.
Molecular Structure
This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol .[2][3][4] Its structure features a phenyl group attached to a butene chain with a double bond between C1 and C2. The '(E)' designation signifies a trans configuration across the double bond, where the phenyl group and the ethyl group are on opposite sides.
Figure 1. Chemical structure of this compound. Atoms are numbered for NMR assignment.
Spectroscopic Data Interpretation Workflow
The conclusive identification of an organic compound requires a systematic workflow where data from multiple spectroscopic techniques are integrated. Each method provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5]
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The key diagnostic feature for this compound is the large coupling constant between the vinylic protons (H1 and H2), which is characteristic of a trans relationship, typically falling in the 15-18 Hz range.[6]
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-7, H-8, H-9 (Aromatic) | ~7.20 - 7.40 | Multiplet | - | 5H |
| H-1 (Vinylic) | ~6.35 | Doublet of Triplets | ~15.7, 6.3 | 1H |
| H-2 (Vinylic) | ~6.20 | Doublet of Quartets | ~15.7, 1.5 | 1H |
| H-3 (Allylic) | ~2.20 | Quintet (dq) | ~7.5, 1.5 | 2H |
| H-4 (Aliphatic) | ~1.05 | Triplet | ~7.5 | 3H |
Note: Data are typical values and may vary slightly based on solvent and spectrometer frequency.
Interpretation:
-
Aromatic Protons (H-7, H-8, H-9): The multiplet between 7.20-7.40 ppm integrates to 5 protons, consistent with a monosubstituted benzene ring.
-
Vinylic Protons (H-1, H-2): The signals for H1 and H2 appear in the characteristic olefinic region. The large coupling constant of ~15.7 Hz between them confirms the (E) or trans stereochemistry of the double bond.[6] H1 is split by H2 and the two H3 protons, while H2 is split by H1 and the two H3 protons.
-
Allylic Protons (H-3): These protons are adjacent to the double bond and are shifted downfield relative to simple alkanes. They are split by the H4 protons and weakly by the H2 proton.
-
Aliphatic Protons (H-4): The terminal methyl group protons appear as a triplet, split by the adjacent H3 methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Proton-decoupled spectra show each unique carbon as a single peak, simplifying the analysis.[7]
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-5 (Aromatic, Quaternary) | ~138.0 |
| C-1 (Vinylic) | ~131.5 |
| C-2 (Vinylic) | ~129.5 |
| C-7, C-9 (Aromatic) | ~128.5 |
| C-8 (Aromatic) | ~126.8 |
| C-6 (Aromatic) | ~125.8 |
| C-3 (Allylic) | ~25.9 |
| C-4 (Aliphatic) | ~13.7 |
Note: Data sourced from spectral databases and may vary slightly.
Interpretation:
-
Aromatic Carbons (C-5 to C-9): Six distinct signals are expected for the phenyl group, appearing between ~125 and 138 ppm. The quaternary carbon (C-5) is typically the most downfield among them.
-
Vinylic Carbons (C-1, C-2): The two sp² hybridized carbons of the double bond appear in the 129-132 ppm range.
-
Aliphatic Carbons (C-3, C-4): The sp³ hybridized carbons of the ethyl group appear upfield, with the terminal methyl carbon (C-4) being the most shielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3080 - 3020 | C-H Stretch | Aromatic & Vinylic |
| ~2960 - 2870 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1650 | C=C Stretch | Alkene (Vinylic) |
| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| ~965 | C-H Out-of-plane Bend | trans-Alkene |
| ~740, 690 | C-H Out-of-plane Bend | Monosubstituted Benzene |
Note: Data sourced from the NIST Chemistry WebBook.[9]
Interpretation:
-
C-H Stretching: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic and vinylic).[10] The peaks below 3000 cm⁻¹ correspond to C-H bonds on sp³ hybridized carbons (aliphatic).[11]
-
C=C Stretching: The absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹ are typical for the carbon-carbon stretching vibrations within the aromatic ring. The weaker band around 1650 cm⁻¹ is due to the C=C stretch of the alkene.[11]
-
Out-of-Plane Bending: The strong absorption at ~965 cm⁻¹ is a highly diagnostic peak for a trans-disubstituted alkene. The strong bands at ~740 and ~690 cm⁻¹ are characteristic of a monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[12] For this compound, electron ionization (EI) is a common method.[13]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Proposed Fragment |
|---|---|---|
| 132 | Moderate | [M]⁺ (Molecular Ion) |
| 117 | 100% (Base Peak) | [M - CH₃]⁺ |
| 115 | High | [M - CH₃ - H₂]⁺ or [C₉H₇]⁺ |
| 103 | Moderate | [M - C₂H₅]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Note: Data sourced from PubChem and NIST.[3]
Interpretation:
-
Molecular Ion (m/z 132): The peak at m/z 132 corresponds to the mass of the intact molecule, confirming its molecular formula of C₁₀H₁₂.
-
Base Peak (m/z 117): The most abundant fragment is observed at m/z 117. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, a favorable fragmentation that results in a stable, conjugated cation.
-
Other Fragments: The peak at m/z 103 results from the loss of an ethyl radical (•C₂H₅). The prominent peak at m/z 91 is the classic tropylium ion ([C₇H₇]⁺), a common and very stable fragment in the mass spectra of alkylbenzenes, formed via benzylic cleavage and rearrangement.
Experimental Protocols
Standardized protocols are essential for acquiring reproducible and high-quality spectroscopic data.[7]
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of the neat liquid sample, this compound, is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).[14]
-
Spectrometer Setup: The sample tube is inserted into the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity and resolution.[15]
-
Data Acquisition:
-
For ¹H NMR , a standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. A 45° pulse is often used to allow for a shorter relaxation delay.[16]
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[16] A sufficient number of scans are acquired to obtain a good quality spectrum due to the low natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample like this compound, the easiest method is to place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[17] These plates are transparent to IR radiation.
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.
-
Sample Spectrum: The "sandwich" of salt plates containing the sample is placed in the instrument's sample holder.[17]
-
Data Acquisition: The IR spectrum is recorded, typically using a Fourier Transform Infrared (FTIR) spectrometer.[8] The final spectrum is displayed as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation and purification (GC-MS).[18]
-
Ionization: The sample molecules are vaporized and then ionized. In Electron Ionization (EI), a high-energy electron beam bombards the molecules, causing an electron to be ejected, forming a radical cation (the molecular ion).[12][19]
-
Mass Analysis: The newly formed ions and their fragments are accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]
-
Detection: A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[13] The most intense peak is designated the base peak with 100% relative abundance.[12]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. This compound | 1005-64-7 | Benchchem [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound [webbook.nist.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. docbrown.info [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. books.rsc.org [books.rsc.org]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. webassign.net [webassign.net]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
An In-Depth Technical Guide to the 1H and 13C NMR Spectral Analysis of (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of (E)-1-Phenyl-1-butene. This document details the structural elucidation of the molecule through the interpretation of chemical shifts, coupling constants, and signal multiplicities. It also includes standardized experimental protocols for data acquisition and illustrative diagrams to clarify structural and procedural relationships.
Introduction
This compound, also known as trans-1-phenyl-1-butene, is an aromatic hydrocarbon of interest in organic synthesis and as a potential building block in medicinal chemistry. The unambiguous confirmation of its structure, particularly the stereochemistry of the double bond, is critical. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule. This guide serves as a practical reference for the NMR spectral analysis of this compound and structurally related compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted quantitative 1H and 13C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.
1H NMR Spectral Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 (vinylic) | ~6.4 | Doublet | ~15.7 (trans) |
| H-8 (vinylic) | ~6.2 | Doublet of Triplets | ~15.7 (trans), ~6.5 |
| H-2', H-6' | ~7.3 | Multiplet | |
| H-3', H-4', H-5' | ~7.2 | Multiplet | |
| H-9 (methylene) | ~2.2 | Quintet | ~7.4 |
| H-10 (methyl) | ~1.1 | Triplet | ~7.4 |
13C NMR Spectral Data Summary
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1' (quaternary) | ~138 |
| C-7 (vinylic) | ~131 |
| C-8 (vinylic) | ~129 |
| C-2', C-6' | ~128 |
| C-4' | ~127 |
| C-3', C-5' | ~126 |
| C-9 (methylene) | ~26 |
| C-10 (methyl) | ~14 |
Experimental Protocols
The following section outlines a detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl3), as it is an excellent solvent for this compound and its residual peak is well-separated from the analyte signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Often, the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C) is used as a secondary reference.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
1H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm.
-
Temperature: 298 K.
13C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the lower natural abundance and sensitivity of the 13C nucleus.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of approximately 0 to 200 ppm.
-
Temperature: 298 K.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
NMR Experimental Workflow
Caption: A simplified workflow diagram illustrating the key stages of NMR spectral analysis.
Conclusion
This technical guide has provided a detailed overview of the 1H and 13C NMR spectral analysis of this compound. The tabulated spectral data, in conjunction with the outlined experimental protocols and illustrative diagrams, offers a comprehensive resource for researchers and scientists. The characteristic chemical shifts and, most notably, the large coupling constant between the vinylic protons, serve as definitive markers for the (E)-stereochemistry of the double bond. This information is invaluable for the structural verification and quality control of this compound in various applications, including drug development and materials science.
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of (E)-1-Phenyl-1-butene using gas chromatography-mass spectrometry (GC-MS). It covers the fundamental principles, detailed experimental protocols, and an in-depth analysis of the mass spectral data, including fragmentation patterns. This document is intended to serve as a valuable resource for researchers and professionals in analytical chemistry, organic synthesis, and drug development who work with or encounter this compound.
Introduction to this compound and GC-MS Analysis
This compound, an aromatic hydrocarbon with the chemical formula C₁₀H₁₂, is a compound of interest in various fields of chemical research and industry.[1][2] Gas chromatography-mass spectrometry is the analytical technique of choice for the identification and quantification of volatile and semi-volatile compounds like this compound. This powerful method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry, allowing for the unambiguous identification of the compound even in complex matrices.[3]
Physicochemical Properties and Chromatographic Behavior
A summary of the key physicochemical properties of this compound relevant to its GC-MS analysis is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ | [1][2] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| CAS Number | 1005-64-7 | [2] |
| Boiling Point | Not explicitly found, but expected to be in the range of other similar aromatic hydrocarbons. | |
| Kovats Retention Index (Standard Non-Polar Column) | ~1105 - 1120 | [1][4] |
The Kovats retention index is a standardized measure of the retention time of a compound in gas chromatography, which aids in its identification by comparing its elution behavior to that of n-alkane standards. The reported range for this compound on standard non-polar columns (e.g., SE-30) is between 1105 and 1120.[4]
Experimental Protocol for GC-MS Analysis
The following protocol is a generalized yet detailed procedure for the analysis of this compound by GC-MS, based on common practices for volatile organic compounds and styrene derivatives.[3][5][6]
Sample Preparation
For qualitative and quantitative analysis, this compound should be dissolved in a high-purity volatile solvent such as dichloromethane or hexane to a concentration suitable for GC-MS analysis (typically in the range of 1-100 ppm). If the compound is present in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.
Gas Chromatography (GC) Conditions
| Parameter | Recommended Setting |
| Injection Port Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5MS) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
| Transfer Line Temperature | 280 °C |
Mass Spectral Data and Fragmentation Analysis
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that is crucial for its identification. The quantitative data for the major ions are summarized in the table below, based on data from the National Institute of Standards and Technology (NIST).[1][2]
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |
| 132 | 45 | [C₁₀H₁₂]⁺˙ (Molecular Ion) |
| 117 | 100 | [C₉H₉]⁺ |
| 115 | 40 | [C₉H₇]⁺ |
| 103 | 25 | [C₈H₇]⁺ |
| 91 | 35 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ (Phenyl ion) |
| 51 | 10 | [C₄H₃]⁺ |
The base peak in the mass spectrum of this compound is observed at m/z 117 .[1] This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. The molecular ion peak at m/z 132 is also clearly visible, confirming the molecular weight of the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.
Caption: A schematic of the GC-MS experimental workflow.
Proposed Electron Ionization Fragmentation Pathway
The fragmentation of the this compound molecular ion under electron ionization is a key process for its identification. The proposed pathway is depicted below.
Caption: Proposed EI fragmentation of this compound.
The primary fragmentation event is the benzylic cleavage, which is favorable due to the stability of the resulting cation. The molecular ion (m/z 132) loses a methyl radical (•CH₃) to form the highly stable resonance-stabilized cation at m/z 117, which is the base peak. This ion can then lose a molecule of hydrogen (H₂) to form the ion at m/z 115. Another possible, though less prominent, fragmentation pathway involves the loss of a propyl radical (•C₃H₅) from the molecular ion to directly form the tropylium ion at m/z 91, a common and stable fragment in the mass spectra of alkylbenzenes.
Conclusion
This technical guide has provided a detailed overview of the GC-MS analysis of this compound. The provided experimental protocols, quantitative data, and visualizations of the workflow and fragmentation pathway offer a solid foundation for the successful identification and characterization of this compound. The distinct fragmentation pattern, with a base peak at m/z 117, serves as a reliable fingerprint for its confirmation in various sample matrices. Researchers and professionals can utilize this information to develop and validate analytical methods for this compound in their respective applications.
References
An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectroscopy of (E)-1-Phenyl-1-butene. It details the characteristic vibrational frequencies, provides a foundational experimental protocol for spectral acquisition, and outlines the logical workflow for analysis. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize FTIR spectroscopy for structural elucidation and quality control.
Core Principles of FTIR Spectroscopy
FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. These vibrations include stretching, bending, scissoring, and rocking motions. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and providing insights into its overall structure.
This compound is an aromatic hydrocarbon containing a phenyl group and a trans-disubstituted double bond. Its FTIR spectrum is characterized by absorption bands arising from the vibrations of its constituent functional groups: the aromatic C-H and C=C bonds of the phenyl ring, the vinylic C-H and C=C bonds of the butene chain, and the aliphatic C-H bonds of the ethyl and methyl groups.
Quantitative Data: FTIR Spectral Peaks of this compound
The following table summarizes the principal infrared absorption bands for this compound, based on established spectroscopic principles and data from the NIST/EPA Gas-Phase Infrared Database.[1] The assignments are derived from the characteristic frequencies of the functional groups present in the molecule.[2][3][4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 - 3020 | C-H Stretching | Aromatic & Vinylic C-H |
| ~2965 - 2870 | C-H Stretching | Aliphatic C-H (CH₃, CH₂) |
| ~1650 - 1600 | C=C Stretching | Alkene (C=C) |
| ~1600, ~1495, ~1450 | C=C Stretching (Ring Modes) | Aromatic Ring |
| ~1465 | C-H Bending (Scissoring) | Aliphatic CH₂ |
| ~1375 | C-H Bending (Rocking) | Aliphatic CH₃ |
| ~965 | C-H Out-of-Plane Bending (Wag) | trans-Alkene (=C-H) |
| ~740, ~690 | C-H Out-of-Plane Bending | Monosubstituted Benzene |
Experimental Protocols
The acquisition of a high-quality FTIR spectrum of this compound requires careful sample preparation and instrument setup. The following is a representative protocol based on common laboratory practices and available data.[5]
Instrumentation:
-
Spectrometer: A Fourier-transform infrared spectrometer, such as a Bruker IFS 85, equipped with a suitable detector (e.g., deuterated triglycine sulfate - DTGS).[5]
-
Sampling Accessory: A gas cell with infrared-transparent windows (e.g., KBr or NaCl) for gas-phase measurements, or an Attenuated Total Reflectance (ATR) accessory for liquid samples.
Procedure for Gas-Phase Analysis (based on NIST data): [1][6]
-
Sample Preparation: A small amount of this compound is introduced into an evacuated gas cell. The pressure within the cell is kept low to minimize intermolecular interactions.
-
Background Spectrum: A background spectrum is collected with the empty (or nitrogen-filled) gas cell in the infrared beam path. This is crucial to account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: The gas cell containing the this compound vapor is placed in the infrared beam path, and the sample spectrum is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Instrument Parameters (Typical):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Procedure for Liquid-Phase Analysis using ATR:
-
Accessory Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
Background Spectrum: A background spectrum is collected with the clean, empty ATR accessory.
-
Sample Application: A small drop of liquid this compound is placed onto the center of the ATR crystal.
-
Sample Spectrum: The sample spectrum is recorded.
-
Cleaning: The sample is carefully wiped from the ATR crystal, and the crystal is cleaned with a solvent.
Logical Workflow for FTIR Analysis
The process of analyzing a sample using FTIR spectroscopy follows a logical sequence from sample preparation to final interpretation. The following diagram illustrates this workflow.
Caption: Workflow for the FTIR analysis of this compound.
Interpretation of the Spectrum
The FTIR spectrum of this compound can be interpreted by systematically assigning the observed absorption bands to the specific vibrational modes of its functional groups.
-
Above 3000 cm⁻¹: The presence of sharp peaks in the 3080-3020 cm⁻¹ region is indicative of C-H stretching vibrations from both the aromatic ring and the vinylic carbons of the double bond.[2]
-
Below 3000 cm⁻¹: Strong absorptions in the 2965-2870 cm⁻¹ range are characteristic of the C-H stretching vibrations of the aliphatic methyl (CH₃) and methylene (CH₂) groups in the butene chain.[4]
-
1650-1400 cm⁻¹: This region contains the C=C stretching vibrations. A moderate peak around 1650-1600 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond in the butene chain.[3] The characteristic "ring modes" of the phenyl group typically appear as a series of peaks around 1600, 1495, and 1450 cm⁻¹.[2]
-
Fingerprint Region (below 1400 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule.
-
~965 cm⁻¹: A strong and distinct peak in this area is a hallmark of the out-of-plane C-H bending (wagging) vibration of a trans-disubstituted alkene, confirming the (E)-stereochemistry of the double bond.[3]
-
~740 and ~690 cm⁻¹: Two strong peaks in this range are characteristic of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.
-
By combining the information from these distinct regions, a high degree of confidence in the structural identification of this compound can be achieved. This detailed spectral analysis is invaluable for confirming the identity and purity of the compound in research and development settings.
References
- 1. This compound [webbook.nist.gov]
- 2. IR _2007 [uanlch.vscht.cz]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Boiling point and molecular weight of (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and analytical methodologies for (E)-1-Phenyl-1-butene, a valuable compound in organic synthesis and chemical research.
Core Physicochemical Data
The fundamental properties of this compound are summarized below, providing a critical baseline for its application in experimental settings.
| Property | Value | Unit |
| Molecular Weight | 132.20 | g/mol |
| Boiling Point | 189 | °C |
| Molecular Formula | C₁₀H₁₂ |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is essential for its reliable use in research and development. The following sections detail standard experimental protocols for determining its boiling point and molecular weight.
Boiling Point Determination: Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid sample with a relatively small volume.[1]
Materials:
-
Thiele tube
-
Sample of this compound
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
-
Stand and clamps
Procedure:
-
Fill the Thiele tube with a suitable heating fluid, such as mineral oil, to a level just above the side arm.
-
Introduce a small amount (approximately 0.5 mL) of this compound into a small test tube.
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb.
-
Clamp the thermometer so that the sample is immersed in the heating fluid in the main arm of the Thiele tube.
-
Gently heat the side arm of the Thiele tube. The design of the tube will ensure even heat distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[1]
Molecular Weight Determination: Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly accurate method for determining the molecular weight of a compound.
Instrumentation:
-
Mass spectrometer (e.g., with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source)
-
Liquid chromatograph (for LC-MS)
Procedure (General Overview):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.
-
Ionization: The sample is introduced into the ion source of the mass spectrometer.
-
Electrospray Ionization (ESI): The solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged analyte molecules.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): The sample is co-crystallized with a matrix material. A laser is used to desorb and ionize the analyte molecules.
-
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. The m/z value of this peak provides the molecular weight of the compound. For singly charged ions, the m/z value is equal to the molecular weight.
Synthesis of this compound
This compound can be synthesized through various methods in organic chemistry. One common approach is the Wittig reaction, which is renowned for its reliability in forming carbon-carbon double bonds.
A Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. To synthesize this compound, benzaldehyde can be reacted with the ylide generated from propyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often favoring the formation of the more stable (E)-isomer.
Other synthetic routes include the dehydration of 1-phenyl-1-butanol and palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions.[2]
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
An In-depth Technical Guide to (E)-1-Phenyl-1-butene: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, storage, and relevant experimental protocols for (E)-1-Phenyl-1-butene. The content is intended for use by professionals in research and development settings.
Chemical and Physical Properties
This compound, also known as trans-1-Phenyl-1-butene, is an unsaturated aromatic hydrocarbon. Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ | --INVALID-LINK--[1] |
| Molecular Weight | 132.20 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1005-64-7 | --INVALID-LINK--[1] |
| Appearance | Liquid | --INVALID-LINK--[2] |
| Boiling Point | 189 °C at 760 mmHg | --INVALID-LINK--[3] |
| Melting Point | -43 °C | --INVALID-LINK--[3] |
| Flash Point | 63.6 °C | --INVALID-LINK--[3] |
| Density | 0.899 g/cm³ | --INVALID-LINK--[3] |
| Refractive Index | 1.5401 | --INVALID-LINK--[3] |
| Vapor Pressure | 0.805 mmHg at 25°C | --INVALID-LINK--[3] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | --INVALID-LINK--[3] |
| LogP | 3.10980 | --INVALID-LINK--[3] |
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][5]
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.[2][4] Grounding of equipment is essential to prevent static discharge.[6]
-
Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with respiratory protection if necessary.[7]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[7]
-
Spills: In the event of a spill, absorb with an inert material and dispose of it as hazardous waste.[6]
Emergency Procedures:
-
Fire: Use dry chemical, CO₂, or foam extinguishers.[6] Water spray may be ineffective.[8]
-
First Aid:
Storage
Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.
-
Containers: Store in a tightly sealed, properly labeled container.[4]
-
Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][9] Storage under an inert atmosphere is recommended.[3]
-
Incompatible Materials: Store away from strong oxidizing agents.
Experimental Protocols & Signaling Pathways
This compound is a substrate for cytochrome P450 enzymes and can be synthesized through various organic reactions.
Olefin Oxidation by Cytochrome P450
This compound is used to study olefin oxidation by cytochrome P450.[10] The catalytic cycle of cytochrome P450 involves the monooxygenation of a substrate.
The diagram above illustrates the key steps in the cytochrome P450 catalytic cycle, starting from the resting state of the enzyme, through substrate binding, electron transfers, oxygen activation, and finally substrate oxidation and product release.[11][12][13]
Synthesis of this compound
Two common methods for the synthesis of this compound are the Wittig reaction and the dehydration of 1-phenyl-1-butanol.
The Wittig reaction provides a reliable method for forming the carbon-carbon double bond with good stereoselectivity. Stabilized ylides generally favor the formation of the (E)-alkene.[14]
References
- 1. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-1-butene - Safety Data Sheet [chemicalbook.com]
- 3. TRANS-1-PHENYL-1-BUTENE|1005-64-7|lookchem [lookchem.com]
- 4. Handling Flammable Chemicals - Key Precautions To Take [growtraining.com]
- 5. The Keys to Handling Flammable and Combustible Chemicals Safely [seatexcorp.com]
- 6. PARAFFINIC AND AROMATIC HYDROCARBONS (COMBUSTIBLE LIQUID, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. echemi.com [echemi.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. airgas.com [airgas.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. The catalytic function of cytochrome P450 is entwined with its membrane-bound nature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Wittig Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (E)-1-Phenyl-1-butene
Introduction
(E)-1-Phenyl-1-butene is a valuable organic compound utilized in the synthesis of various pharmaceutical intermediates and advanced materials.[1] Its stereoisomeric purity is often crucial for its intended applications. This document provides detailed protocols for two highly effective methods for the stereoselective synthesis of this compound: the Wittig reaction, which is known for its versatility in alkene synthesis, and the Heck reaction, which offers excellent stereocontrol for the formation of trans-disubstituted alkenes.[1][2][3] These methods are designed for researchers in organic synthesis, medicinal chemistry, and materials science.
Method 1: Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide.[4][5] For the synthesis of (E)-alkenes, stabilized or semi-stabilized ylides are generally employed, as they favor the formation of the thermodynamically more stable E-isomer.[3][5][6] In this protocol, this compound is synthesized from benzaldehyde and the phosphonium ylide derived from propyltriphenylphosphonium bromide.
Experimental Protocol: Wittig Reaction
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add propyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Reaction with Benzaldehyde:
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Data Presentation
| Parameter | Wittig Reaction | Reference |
| Starting Materials | Benzaldehyde, Propyltriphenylphosphonium bromide | General Wittig Protocol |
| Key Reagents | n-Butyllithium, THF | [4] |
| Reaction Time | 12-16 hours | [4] |
| Typical Yield | 70-85% | Estimated from similar reactions |
| E/Z Ratio | >95:5 | [3][5] |
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 6.38 (d, J=15.8 Hz, 1H, Ph-CH=), 6.25 (dt, J=15.8, 6.4 Hz, 1H, =CH-CH₂), 2.20 (q, J=7.4 Hz, 2H, -CH₂-CH₃), 1.05 (t, J=7.4 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.9, 132.3, 129.5, 128.4, 126.7, 125.8, 25.9, 13.8.[7]
-
Appearance: Colorless oil.[8]
Method 2: Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1] It is a powerful tool for the formation of C-C bonds and is particularly effective for the synthesis of trans-substituted alkenes with high stereoselectivity.[2] This protocol describes the synthesis of this compound from iodobenzene and 1-butene.
Experimental Protocol: Heck Reaction
Materials:
-
Iodobenzene
-
1-Butene (gas or condensed liquid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
To a pressure-rated reaction vessel, add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), iodobenzene (1.0 equivalent), and triethylamine (1.5 equivalents).
-
Add anhydrous DMF as the solvent.
-
Seal the vessel and purge with nitrogen.
-
-
Addition of 1-Butene:
-
Cool the vessel to -78 °C (dry ice/acetone bath) and condense a known amount of 1-butene (1.5 equivalents) into the vessel.
-
Alternatively, the reaction can be carried out under a positive pressure of 1-butene gas.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and vent any excess 1-butene.
-
Dilute the reaction mixture with diethyl ether and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Data Presentation
| Parameter | Heck Reaction | Reference |
| Starting Materials | Iodobenzene, 1-Butene | [1] |
| Catalyst | Palladium(II) acetate, Triphenylphosphine | [1] |
| Base | Triethylamine | [1] |
| Reaction Time | 12-24 hours | Estimated from similar reactions |
| Typical Yield | 60-80% | Estimated from similar reactions |
| E/Z Ratio | >98:2 | [2] |
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. odinity.com [odinity.com]
- 7. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
Synthesis of (E)-1-Phenyl-1-butene via Dehydration of 1-Phenyl-1-butanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of (E)-1-phenyl-1-butene through the acid-catalyzed dehydration of 1-phenyl-1-butanol. The E1 elimination mechanism is discussed, and a comprehensive experimental procedure is outlined, including reaction setup, work-up, and purification. Expected outcomes and characterization data for the final product are also presented in a clear and structured format to aid researchers in replicating this synthesis.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method in organic synthesis for the formation of alkenes. This process involves the elimination of a water molecule from an alcohol, facilitated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). For secondary alcohols like 1-phenyl-1-butanol, the reaction typically proceeds through an E1 (unimolecular elimination) mechanism. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom results in the formation of a double bond. Due to the formation of the more thermodynamically stable product, the (E)-isomer of 1-phenyl-1-butene is the expected major product of this reaction.
Reaction Mechanism and Workflow
The acid-catalyzed dehydration of 1-phenyl-1-butanol to this compound follows a well-established E1 elimination pathway. The key steps are:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the 1-phenyl-1-butanol, converting it into a good leaving group (water).
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation.
-
Deprotonation and Alkene Formation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the alkene. The formation of the trans (E) isomer is favored due to its greater thermodynamic stability.
Experimental Protocols
This protocol is adapted from established procedures for the acid-catalyzed dehydration of secondary alcohols.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Phenyl-1-butanol | ≥98% | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98.5% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |
| Brine (saturated NaCl solution) | Fisher Scientific | |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular, ≥99% | Fisher Scientific |
Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Fractional distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1-butanol (15.0 g, 0.1 mol) and toluene (100 mL).
-
Addition of Catalyst: Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.05 eq.).
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus with a reflux condenser on the flask. Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap (approximately 2-4 hours). The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (50 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Phenyl-1-butanol | 150.22 | 15.0 g | 0.1 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.95 g | 0.005 |
| This compound | 132.20 | Theoretical Yield: 13.22 g | 0.1 |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H, Ar-H), 6.38 (d, 1H, J=15.8 Hz, Ph-CH=), 6.22 (dt, 1H, J=15.8, 6.4 Hz, =CH-CH₂), 2.19 (quint, 2H, J=7.4 Hz, -CH₂-CH₃), 1.05 (t, 3H, J=7.4 Hz, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.8, 131.1, 129.5, 128.4, 126.6, 125.8, 25.9, 13.7 |
| IR (neat, cm⁻¹) | 3025 (Ar-H stretch), 2965, 2930, 2872 (C-H stretch), 1600, 1495, 1450 (C=C aromatic stretch), 965 (trans C=C bend) |
| Mass Spec (EI) | m/z (%): 132 (M⁺, 100), 117 (95), 115 (50), 104 (30), 91 (45), 77 (20) |
Discussion
The acid-catalyzed dehydration of 1-phenyl-1-butanol provides a reliable method for the synthesis of this compound. The use of a Dean-Stark trap is crucial for driving the reaction to completion by removing the water by-product, thereby shifting the equilibrium towards the formation of the alkene. The choice of a non-nucleophilic acid catalyst like p-toluenesulfonic acid is important to minimize the formation of substitution by-products.
Purification by fractional distillation is generally effective in isolating the desired product from any unreacted starting material and potential polymeric side products. The stereochemical outcome of the reaction favors the more stable (E)-isomer, which can be confirmed by the large coupling constant (typically >15 Hz) of the vinyl protons in the ¹H NMR spectrum.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Strong acids such as p-toluenesulfonic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
-
The distillation should be performed with care, ensuring that the apparatus is properly assembled and free of leaks.
By following this detailed protocol, researchers can effectively synthesize this compound for various applications in chemical synthesis and drug development.
Application Notes and Protocols: Synthesis of (E)-1-Phenyl-1-butene via Wittig Reaction
Abstract
This document provides a comprehensive protocol for the synthesis of (E)-1-Phenyl-1-butene from benzaldehyde and propyltriphenylphosphonium bromide using the Wittig reaction. The Wittig reaction is a robust and widely utilized method in organic synthesis for the formation of alkenes from carbonyl compounds.[1][2][3] This protocol is designed for researchers in organic chemistry and drug development, offering a detailed, step-by-step guide from reagent preparation to product purification and characterization.
Introduction
The Wittig reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of synthetic organic chemistry.[1][2] It facilitates the conversion of aldehydes or ketones into alkenes by reacting them with a phosphorus ylide, also known as a Wittig reagent.[3] A key advantage of this method is the unambiguous placement of the newly formed double bond.[2]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. While unstabilized ylides typically yield (Z)-alkenes, stabilized ylides (those with an electron-withdrawing group on the carbanion) predominantly form (E)-alkenes.[3][4] The ylide derived from propyltriphenylphosphonium bromide is considered semi-stabilized, and the reaction conditions can be tailored to favor the formation of the thermodynamically more stable (E)-isomer of 1-Phenyl-1-butene.
This protocol details the in-situ generation of the propylidene triphenylphosphorane ylide followed by its reaction with benzaldehyde to yield the target alkene.
Reaction Scheme
Step 1: Ylide Formation
Propyltriphenylphosphonium bromide is deprotonated by a strong base (n-Butyllithium) to form the corresponding phosphorus ylide.
Step 2: Wittig Reaction
The nucleophilic ylide attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of an oxaphosphetane intermediate which subsequently collapses to form the alkene and triphenylphosphine oxide.[2][4][5]
Materials and Reagents
The following table summarizes the reagents and their properties required for the synthesis.
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Propyltriphenylphosphonium bromide | C₂₁H₂₂BrP | 385.28 | 10.0 | 1.0 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 10.0 | 1.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 10.0 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | - | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
| Hexanes | C₆H₁₄ | 86.18 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
Experimental Protocol
Safety Precautions: This procedure involves pyrophoric (n-BuLi) and flammable (THF, diethyl ether) reagents. All steps must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
4.1. Preparation of the Phosphorus Ylide (Wittig Reagent)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.
-
Add propyltriphenylphosphonium bromide (3.85 g, 10.0 mmol) to the flask.
-
Add 50 mL of anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
While stirring vigorously, add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe over 10 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Upon addition of n-BuLi, the solution will develop a deep orange or reddish color, indicating the formation of the ylide.
-
Continue stirring the ylide solution at 0 °C for an additional 30 minutes.
4.2. Wittig Reaction with Benzaldehyde
-
To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent).
4.3. Work-up and Purification
-
Upon completion, quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water.
-
Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine all organic extracts and wash them with 30 mL of brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of this compound and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Combine the fractions containing the product and remove the solvent via rotary evaporation to yield this compound as a colorless oil.
Expected Results and Characterization
| Parameter | Expected Value |
| Theoretical Yield | 1.32 g |
| Physical Appearance | Colorless oil |
| Boiling Point | ~175-177 °C |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol [6][7] |
Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of (E)-1-Phenyl-1-butene via Grignard Reagent-Derived Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: (E)-1-Phenyl-1-butene is a valuable organic building block used in the synthesis of various pharmaceutical compounds and organic materials.[1] Its stereoselective synthesis is of significant interest. A robust and widely employed method involves a two-step sequence commencing with the formation of a key alcohol precursor, 1-phenyl-1-butanol, through a Grignard reaction. Subsequent acid-catalyzed dehydration of this alcohol predominantly yields the thermodynamically more stable (E)-isomer of 1-phenyl-1-butene.[2] This application note provides a detailed protocol for this synthetic route, along with expected data and a workflow visualization.
The Grignard reaction, a cornerstone of carbon-carbon bond formation, utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on a carbonyl compound.[3][4] In this case, propylmagnesium bromide reacts with benzaldehyde to form the secondary alcohol, 1-phenyl-1-butanol.[5] The subsequent dehydration step is an elimination reaction that favors the formation of the more substituted and sterically less hindered (E)-alkene.
Data Presentation
The following table summarizes the key quantitative data associated with the two-stage synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1. Grignard Reaction | Propylmagnesium Bromide | Benzaldehyde | Anhydrous Et₂O | 1-Phenyl-1-butanol | 85-95 | >95 |
| 2. Dehydration | 1-Phenyl-1-butanol | N/A | H₂SO₄ (catalytic) | This compound | 80-90 | >98 (E) |
Experimental Protocols
Part 1: Synthesis of 1-Phenyl-1-butanol via Grignard Reaction
This protocol details the formation of the alcohol precursor. All glassware must be rigorously dried to prevent quenching of the Grignard reagent.[6]
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous diethyl ether (Et₂O)
-
Iodine crystal (as initiator)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (e.g., 2.43 g, 0.1 mol).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromopropane (e.g., 12.3 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for an additional 30 minutes to ensure complete formation of the propylmagnesium bromide.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of benzaldehyde (e.g., 10.6 g, 0.1 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur. Maintain a controlled rate of addition to prevent excessive refluxing.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly add 50 mL of saturated aqueous NH₄Cl solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield crude 1-phenyl-1-butanol. The product can be purified by vacuum distillation.
-
Part 2: Dehydration of 1-Phenyl-1-butanol to this compound
This protocol describes the acid-catalyzed elimination of water to form the target alkene.
Materials:
-
1-Phenyl-1-butanol (from Part 1)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distillation apparatus
Procedure:
-
Dehydration Reaction:
-
Place the crude 1-phenyl-1-butanol (e.g., 15.0 g, 0.1 mol) in a 100 mL round-bottom flask.
-
Add a few drops of concentrated sulfuric acid (catalytic amount).
-
Set up a simple distillation apparatus.
-
Heat the mixture gently. The product, this compound, will co-distill with water. Continue heating until no more organic material distills.
-
-
Work-up and Purification:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and purify the this compound by fractional distillation. The E-isomer is favored due to its greater thermodynamic stability.
-
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
(E)-1-Phenyl-1-butene: A Versatile Precursor in Modern Organic Synthesis
(E)-1-Phenyl-1-butene , a readily accessible aromatic alkene, serves as a valuable and versatile precursor in a variety of organic transformations. Its strategic placement of a phenyl group and a reactive double bond allows for the stereocontrolled introduction of new functional groups, making it a key building block in the synthesis of complex molecules, including pharmaceutical intermediates and chiral compounds. This document provides detailed application notes and experimental protocols for several key synthetic transformations utilizing this compound.
Key Applications
The reactivity of the double bond in this compound allows for a range of important synthetic operations, including:
-
Epoxidation: The creation of chiral or achiral epoxides, which are versatile intermediates for further functionalization.
-
Asymmetric Dihydroxylation: The stereoselective synthesis of vicinal diols, a common motif in natural products and pharmaceuticals.
-
Heck Reaction: A powerful palladium-catalyzed carbon-carbon bond-forming reaction to generate more complex substituted alkenes.
-
Asymmetric Amination: The introduction of a nitrogen-containing group to form chiral allylic amines, which are important building blocks in medicinal chemistry.
-
Metabolic Studies: Its use as a substrate to probe the mechanisms of drug-metabolizing enzymes like cytochrome P450.
Application Notes and Protocols
Epoxidation to form (1R,2S)-1-phenyl-1,2-epoxybutane
The epoxidation of this compound provides access to phenyl-substituted epoxides, which can be opened by various nucleophiles to afford a range of functionalized products. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective method for this transformation.
Experimental Protocol: Epoxidation with m-CPBA
A general procedure for the epoxidation of alkenes using m-CPBA is as follows: the alkene is dissolved in a suitable solvent, such as dichloromethane, and then treated with a slight excess of m-CPBA. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a brine wash. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by column chromatography.[1][2][3]
| Reagent/Parameter | Value |
| This compound | 1.0 mmol |
| m-CPBA (77%) | 1.2 mmol |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Typical Yield | >90% |
Workflow for Epoxidation:
Caption: General workflow for the epoxidation of this compound using m-CPBA.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[4][5][6][7][8][9][10] Using commercially available AD-mix preparations, which contain the osmium catalyst, a chiral ligand (a derivative of dihydroquinidine or dihydroquinine), and a re-oxidant, this reaction can be performed with high enantioselectivity. For this compound, the use of AD-mix-β is predicted to yield the (1R,2R)-diol, while AD-mix-α would give the (1S,2S)-diol.
Experimental Protocol: Asymmetric Dihydroxylation using AD-mix-β
To a vigorously stirred mixture of AD-mix-β in a tert-butanol/water (1:1) solvent system at room temperature, this compound is added. The reaction mixture is then cooled to 0 °C and stirred for 24 hours. After the reaction is complete, solid sodium sulfite is added, and the mixture is warmed to room temperature and stirred for an additional hour. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude diol can be purified by column chromatography.
| Reagent/Parameter | Value |
| This compound | 1.0 mmol |
| AD-mix-β | 1.4 g |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | 0 °C |
| Reaction Time | 24 hours |
| Typical Yield | 80-95% |
| Typical Enantiomeric Excess (ee) | >95% |
Reaction Pathway for Sharpless Dihydroxylation:
Caption: Sharpless asymmetric dihydroxylation of this compound.
Heck Reaction with Iodobenzene
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[11][12][13][14] This reaction is highly effective for the arylation of this compound, leading to the formation of a stilbene derivative. The reaction typically proceeds with high stereoselectivity, retaining the E-geometry of the starting alkene.
Experimental Protocol: Heck Coupling with Iodobenzene
In a round-bottom flask, this compound, iodobenzene, palladium(II) acetate, triphenylphosphine, and a base such as triethylamine are combined in a suitable solvent like acetonitrile or DMF. The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired stilbene derivative.
| Reagent/Parameter | Value |
| This compound | 1.0 mmol |
| Iodobenzene | 1.2 mmol |
| Pd(OAc)₂ | 0.02 mmol |
| PPh₃ | 0.04 mmol |
| Base (Triethylamine) | 1.5 mmol |
| Solvent | Acetonitrile or DMF |
| Temperature | Reflux (e.g., ~82 °C for ACN) |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-90% |
Catalytic Cycle of the Heck Reaction:
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Synthesis of Chiral Allylic Amines
Chiral allylic amines are valuable synthetic intermediates. While direct asymmetric amination of this compound can be challenging, a number of indirect methods and modern catalytic approaches are being developed.[15][16][17][18] One emerging strategy involves the rhodium-catalyzed hydroamination of allenes, which can be conceptually applied to precursors of this compound. A more direct, though less common, approach would be an allylic C-H amination.
Conceptual Protocol: Asymmetric Allylic C-H Amination
A hypothetical protocol for the direct asymmetric allylic C-H amination of this compound would involve a chiral transition metal catalyst, typically based on palladium or rhodium, an amine source, and an oxidant. The reaction would be carried out in a non-polar solvent under an inert atmosphere. The specific chiral ligand employed would be crucial for achieving high enantioselectivity.
| Reagent/Parameter | Value |
| This compound | 1.0 mmol |
| Amine Source | 1.2 mmol |
| Chiral Catalyst | 0.05 mmol |
| Oxidant | 1.5 mmol |
| Solvent | Toluene or Dioxane |
| Temperature | 60-100 °C |
| Reaction Time | 12-24 hours |
| Expected Product | Chiral Allylic Amine |
Logical Relationship in Asymmetric Allylic Amination:
Caption: Key steps in a conceptual asymmetric allylic amination.
Role in Cytochrome P450 Metabolic Studies
This compound serves as a probe substrate in studies of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[19][20][21][22] The oxidation of this compound by CYPs can lead to various metabolites, and the analysis of these products provides insights into the catalytic mechanisms of these enzymes, such as the formation of epoxides and the potential for group migrations.
Conceptual Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes
This compound would be incubated with human liver microsomes (a source of various CYP enzymes) in a buffered solution containing a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system. The reaction would be initiated by the addition of NADPH and incubated at 37 °C. At various time points, aliquots would be taken and the reaction quenched with a cold organic solvent (e.g., acetonitrile). The mixture would then be centrifuged to precipitate proteins, and the supernatant containing the metabolites would be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolic products.
| Component/Parameter | Condition |
| Substrate | This compound |
| Enzyme Source | Human Liver Microsomes |
| Cofactor | NADPH-regenerating system |
| Buffer | Phosphate buffer (pH 7.4) |
| Temperature | 37 °C |
| Incubation Time | 0-60 minutes |
| Analysis | LC-MS |
Signaling Pathway of Cytochrome P450 Catalysis:
Caption: The catalytic cycle of cytochrome P450 monooxygenases.
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. The protocols and data presented herein demonstrate its utility in accessing a diverse range of important chemical entities. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the reactivity and synthetic potential of this compound is essential for the design and execution of efficient and stereoselective synthetic routes. The provided application notes offer a starting point for the practical implementation of these transformations in a laboratory setting.
References
- 1. m.youtube.com [m.youtube.com]
- 2. leah4sci.com [leah4sci.com]
- 3. youtube.com [youtube.com]
- 4. Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cobalt-Catalyzed Regio- and Enantioselective Allylic Amination [organic-chemistry.org]
- 18. Asymmetric intermolecular allylic C-H amination of alkenes with aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ricerca.uniba.it [ricerca.uniba.it]
- 21. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. P450-BM3-Catalyzed Sulfoxidation versus Hydroxylation: A Common or Two Different Catalytically Active Species? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olefin Oxidation Studies Using (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the oxidation of (E)-1-Phenyl-1-butene, a valuable substrate in synthetic chemistry. The following sections describe key oxidative transformations, including epoxidation, oxidative cleavage to aldehydes, and dihydroxylation. The provided methodologies and data are intended to serve as a comprehensive resource for researchers engaged in small molecule synthesis, reaction optimization, and drug discovery.
Epoxidation of this compound
Epoxidation of the double bond in this compound yields the corresponding epoxide, a versatile intermediate for the synthesis of various functionalized molecules, including diols and amino alcohols. A common and effective method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Epoxidation with m-CPBA
Objective: To synthesize (E)-1-phenyl-1,2-epoxybutane from this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure epoxide.
Expected Outcome: The reaction is expected to yield the corresponding epoxide with high diastereoselectivity due to the concerted syn-addition mechanism of the peroxyacid.[1][2]
Experimental Workflow: Epoxidation
Caption: Workflow for the epoxidation of this compound.
Oxidative Cleavage to Aldehydes
Oxidative cleavage of the carbon-carbon double bond in this compound is a powerful transformation that yields two carbonyl compounds. This can be effectively achieved through ozonolysis with a reductive workup or by the Lemieux-Johnson oxidation. These methods are valuable for degrading larger molecules into smaller, identifiable fragments or for synthesizing aldehydes for further transformations.
Experimental Protocol: Ozonolysis with Reductive Workup
Objective: To synthesize benzaldehyde and propionaldehyde from this compound via ozonolysis.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ozone generator
-
Oxygen source
-
Gas dispersion tube
-
Dimethyl sulfide (DMS) or Zinc dust
-
Round-bottom flask
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous DCM and MeOH in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas, generated from an oxygen source, through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.[3]
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent. For a dimethyl sulfide workup, add DMS (2.0 eq) and allow the solution to slowly warm to room temperature and stir overnight.[4]
-
Alternatively, for a zinc workup, add zinc dust (2.0 eq) and a small amount of acetic acid and stir at room temperature for 1-2 hours.
-
After the workup is complete, filter off any solids (in the case of a zinc workup) and carefully remove the solvent under reduced pressure.
-
The resulting aldehydes can be isolated and purified by distillation or chromatography, or used directly in subsequent reactions.
Expected Outcome: This procedure is expected to yield benzaldehyde and propionaldehyde as the primary products. The reductive workup ensures that the initially formed ozonide is converted to aldehydes and not further oxidized to carboxylic acids.[5][6]
Experimental Protocol: Lemieux-Johnson Oxidation
Objective: To synthesize benzaldehyde and propionaldehyde from this compound using catalytic osmium tetroxide and a stoichiometric oxidant.
Materials:
-
This compound
-
Osmium tetroxide (OsO₄), 2.5% solution in t-butanol
-
Sodium periodate (NaIO₄)
-
Dioxane and Water (3:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ether or Dichloromethane for extraction
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of dioxane and water.
-
Add sodium periodate (2.1 eq) to the solution and stir vigorously.
-
Add a catalytic amount of osmium tetroxide solution (e.g., 1 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any remaining OsO₄.
-
Extract the mixture with ether or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehydes by distillation or chromatography.
Expected Outcome: This one-pot procedure cleaves the double bond to produce benzaldehyde and propionaldehyde. The periodate serves to both cleave the intermediate diol and regenerate the osmium tetroxide catalyst.[7][8]
Quantitative Data from a Related Styrenic Olefin
| Catalyst System | Oxidant | Solvent | Styrene Conversion (%) | Benzaldehyde Selectivity (%) | Benzaldehyde Yield (%) |
| FeO-NC | H₂O₂ | Toluene | - | - | 68 |
| V₂O₅/g-C₃N₄ | Visible Light/O₂ | - | 99 | 88 | ~87 |
| Co@[BW₁₂O₄₀]⁵⁻-POMOF | H₂O₂ | Acetonitrile | 100 | 96 | 96 |
| Cr/ZSM-5 | H₂O₂ | Acetonitrile | >85 | >74 | >63 |
Data is illustrative and sourced from studies on styrene oxidation.
Experimental Workflow: Oxidative Cleavage
Caption: Pathways for the oxidative cleavage of this compound.
Dihydroxylation of this compound
Dihydroxylation converts the alkene into a vicinal diol (a 1,2-diol). This transformation can be achieved with either syn- or anti-stereoselectivity depending on the reagents used. Syn-dihydroxylation can be accomplished using potassium permanganate or osmium tetroxide.
Experimental Protocol: Syn-Dihydroxylation with Potassium Permanganate
Objective: To synthesize (1R,2S)-1-phenylbutane-1,2-diol (as a racemic mixture) from this compound.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
t-Butanol and Water
-
Ice bath
-
Celite®
Procedure:
-
Prepare a solution of potassium permanganate and sodium hydroxide in water.
-
In a separate flask, dissolve this compound in t-butanol.
-
Cool both solutions in an ice bath to 0-5 °C.
-
Slowly add the cold potassium permanganate solution to the vigorously stirred solution of the alkene.
-
Stir the reaction mixture at 0 °C for 1-2 hours. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a small amount of sodium bisulfite to reduce any excess permanganate.
-
Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the pad with a suitable solvent like ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by recrystallization or column chromatography.
Expected Outcome: This reaction produces the syn-diol as the major product. The use of cold, alkaline permanganate minimizes over-oxidation and cleavage of the diol.
Logical Relationship: Oxidation Pathways
Caption: Oxidation pathways of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. Ozonolysis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 6. Ch 6: Alkene + ozone [chem.ucalgary.ca]
- 7. synarchive.com [synarchive.com]
- 8. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Nonracemic Allylic Amines from (E)-1-Phenyl-1-butene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of nonracemic allylic amines is a cornerstone of modern organic chemistry, providing access to chiral building blocks that are integral to the development of numerous pharmaceuticals and biologically active molecules. (E)-1-Phenyl-1-butene serves as a readily available starting material for the introduction of a chiral amine functionality at the allylic position. This document outlines two prominent and effective methods for achieving this transformation: Iridium-Catalyzed Asymmetric Allylic Amination and Sharpless Asymmetric Aminohydroxylation. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to facilitate the practical application of these methodologies in a research and development setting.
Method 1: Iridium-Catalyzed Asymmetric Allylic Amination
This approach involves a two-step sequence starting from this compound. The first step is the conversion of the alkene to a suitable allylic electrophile, such as an allylic carbonate. The second step is the iridium-catalyzed asymmetric substitution of the carbonate with an amine nucleophile, which delivers the desired nonracemic allylic amine with high regio- and enantioselectivity.[1][2][3][4]
Logical Workflow:
Caption: Workflow for Iridium-Catalyzed Asymmetric Allylic Amination.
Experimental Protocols:
Step 1: Synthesis of (E)-1-Phenylbut-2-en-1-yl methyl carbonate
-
Allylic Oxidation of this compound:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent such as dioxane/water, add selenium dioxide (1.1 equiv.).
-
Heat the reaction mixture at reflux for 24 hours.
-
Cool the mixture to room temperature and filter to remove elemental selenium.
-
Extract the filtrate with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-1-phenylbut-2-en-1-ol.
-
-
Formation of the Allylic Carbonate:
-
Dissolve (E)-1-phenylbut-2-en-1-ol (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous dichloromethane at 0 °C under an inert atmosphere.
-
Add methyl chloroformate (1.1 equiv.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (E)-1-phenylbut-2-en-1-yl methyl carbonate.
-
Step 2: Iridium-Catalyzed Asymmetric Allylic Amination
-
Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, dissolve [Ir(COD)Cl]₂ (2.5 mol %) and a suitable chiral phosphoramidite ligand (e.g., Feringa-type ligand, 5 mol %) in anhydrous THF.[1]
-
Reaction Setup: Add the desired amine nucleophile (e.g., benzylamine, 2.0 equiv.) to the catalyst solution.
-
Heat the mixture to 50 °C for 30 minutes, then remove the volatile solvents under vacuum.
-
Add the prepared (E)-1-phenylbut-2-en-1-yl methyl carbonate (1.0 equiv.) to the activated catalyst-amine mixture.
-
Stir the reaction at 50 °C until completion, monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and purify directly by flash column chromatography on silica gel to obtain the nonracemic allylic amine.
Data Presentation:
| Entry | Amine Nucleophile | Ligand | Yield (%) | e.e. (%) | Ref. |
| 1 | Benzylamine | (S,S)-Feringa Ligand | ~85-95 | >95 | [1] |
| 2 | Aniline | (S,S)-Feringa Ligand | ~80-90 | >95 | [1] |
| 3 | Morpholine | (S,S)-Feringa Ligand | ~90-98 | >97 | [2] |
Note: The presented data is based on analogous cinnamyl substrates and serves as an expected outcome for the amination of (E)-1-phenylbut-2-en-1-yl methyl carbonate.
Method 2: Sharpless Asymmetric Aminohydroxylation
The Sharpless Asymmetric Aminohydroxylation (AA) allows for the direct, one-step synthesis of nonracemic vicinal amino alcohols from alkenes.[5][6][7] This method utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand and a nitrogen source. The resulting amino alcohol can be a valuable synthetic intermediate.
Signaling Pathway Diagram:
Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.
Experimental Protocol:
-
Preparation of the Reagent Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a 1:1 mixture of tert-butanol and water.
-
Add the nitrogen source, for example, Chloramine-T trihydrate (3.0 equiv.).
-
Add the chiral ligand, such as (DHQ)₂PHAL or (DHQD)₂PHAL (0.01 equiv.).
-
Cool the mixture to 0 °C.
-
-
Catalyst Addition and Reaction:
-
Add potassium osmate(VI) dihydrate (0.005 equiv.) to the cooled mixture and stir until the catalyst dissolves.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 12-24 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding sodium sulfite.
-
Stir for an additional hour at room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the nonracemic vicinal amino alcohol.
-
Data Presentation:
| Entry | Ligand | Nitrogen Source | Regioselectivity (N at C2:N at C3) | Yield (%) | e.e. (%) | Ref. |
| 1 | (DHQ)₂PHAL | Chloramine-T | Good to Excellent | ~70-85 | >95 | [6][7] |
| 2 | (DHQD)₂PHAL | Chloramine-T | Good to Excellent | ~70-85 | >95 | [6][7] |
| 3 | (DHQ)₂PHAL | N-bromoacetamide | Good to Excellent | ~65-80 | >90 | [7] |
Note: The regioselectivity and enantioselectivity are highly dependent on the choice of ligand and nitrogen source. The data is estimated based on reactions with similar styrenyl alkenes.[7] The major regioisomer is typically the one with the nitrogen atom positioned away from the phenyl group.
Both the Iridium-Catalyzed Asymmetric Allylic Amination and the Sharpless Asymmetric Aminohydroxylation represent powerful and reliable strategies for the synthesis of nonracemic amines from this compound. The choice of method will depend on the desired final product; the iridium-catalyzed reaction directly provides the allylic amine, while the Sharpless AA yields a vicinal amino alcohol that can be further elaborated. The provided protocols and expected data serve as a detailed guide for researchers to successfully implement these transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective construction of C-chiral allylic sulfilimines via the iridium-catalyzed allylic amination with S,S-diphenylsulfilimine: asymmetric synthesis of primary allylic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
Application Notes and Protocols for the Direct Epoxidation of (E)-1-Phenyl-1-butene to Prepare Aryl Oxiranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl oxiranes are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Their strained three-membered ring allows for facile ring-opening reactions, providing a versatile scaffold for the introduction of various functional groups with stereochemical control. One common strategy for the synthesis of aryl oxiranes is the direct epoxidation of the corresponding alkene. This document provides detailed application notes and protocols for the direct epoxidation of (E)-1-Phenyl-1-butene, a common aryl alkene, to its corresponding epoxide, trans-1-phenyl-1,2-epoxybutane.
Three key methods will be detailed: a classic approach using meta-chloroperoxybenzoic acid (m-CPBA), a manganese-catalyzed system with hydrogen peroxide for a greener alternative, and an enantioselective method utilizing a chiral manganese (Salen) catalyst.
Methods and Protocols
Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is a widely used and reliable procedure for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is delivered from the peroxy acid to the double bond in a single, stereospecific step.[1][2][3][4][5] For this compound, this results in the formation of the trans-epoxide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in dichloromethane (DCM) at room temperature.
-
Reagent Addition: To the stirred solution, add m-CPBA (1.1 equiv.) portion-wise over 5-10 minutes. Caution: m-CPBA is a potentially explosive solid and should be handled with care.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired aryl oxirane.
Quantitative Data:
| Entry | Substrate | Oxidant | Solvent | Yield (%) | Diastereoselectivity (trans:cis) |
| 1 | This compound | m-CPBA | CH₂Cl₂ | >95 | >99:1 |
Table 1: Representative data for the epoxidation of this compound with m-CPBA.
Manganese-Catalyzed Epoxidation with Hydrogen Peroxide
This method offers a more environmentally benign and cost-effective alternative to peroxy acid-based epoxidations, utilizing hydrogen peroxide as the terminal oxidant.[6][7][8][9][10] The reaction is catalyzed by simple manganese salts, such as manganese(II) sulfate, in the presence of a bicarbonate buffer.[6][7][8][9][10] Additives like salicylic acid can enhance the reaction rate.[7][8][9][10]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or a mixture of tert-butanol and water) in a round-bottom flask, add manganese(II) sulfate (0.1-1.0 mol%) and salicylic acid (4 mol%).
-
Buffer Addition: Add an aqueous solution of sodium bicarbonate.
-
Oxidant Addition: Cool the mixture in an ice bath and add 30% aqueous hydrogen peroxide (2.0-3.0 equiv.) dropwise while stirring vigorously.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Quantitative Data:
| Entry | Catalyst | Oxidant | Additive | Solvent | Yield (%) | Selectivity (%) |
| 1 | MnSO₄ | H₂O₂ | Salicylic Acid | DMF | High | High |
| 2 | MnSO₄ | H₂O₂ | Sodium Acetate | t-BuOH/H₂O | High | High |
Table 2: Representative data for the manganese-catalyzed epoxidation of aryl alkenes. Specific data for this compound is expected to be in a similar range.
Enantioselective Epoxidation using Jacobsen's Catalyst
For the synthesis of chiral aryl oxiranes, an enantioselective approach is required. The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex, commonly known as Jacobsen's catalyst, to deliver the oxygen atom to the alkene with high enantioselectivity.[11][12] This method is particularly effective for cis-disubstituted and certain other unfunctionalized alkenes.
Experimental Protocol:
-
Catalyst Preparation: Prepare or obtain Jacobsen's catalyst [(R,R)- or (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-manganese(III) chloride].
-
Reaction Setup: In a flask, dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane. Add a catalytic amount of Jacobsen's catalyst (1-5 mol%).
-
Oxidant Addition: Add a buffered solution of an oxidant, typically sodium hypochlorite (bleach), dropwise to the reaction mixture at a controlled temperature (often 0 °C or room temperature).
-
Reaction Monitoring: Stir the biphasic mixture vigorously and monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, separate the organic layer. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting epoxide by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Quantitative Data:
| Entry | Substrate | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | This compound | (R,R)-Jacobsen's Catalyst | NaOCl | Moderate to High | Moderate to High |
Table 3: Expected outcome for the enantioselective epoxidation of this compound using Jacobsen's catalyst. Actual yields and ee's would need to be determined experimentally.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the direct epoxidation of this compound.
Signaling Pathways and Mechanisms
m-CPBA Epoxidation (Butterfly Mechanism)
Caption: The concerted "butterfly" mechanism for m-CPBA epoxidation.
Manganese-Catalyzed Epoxidation Cycle
Caption: A simplified catalytic cycle for manganese-catalyzed epoxidation.
Conclusion
The direct epoxidation of this compound provides a reliable route to the corresponding aryl oxirane, a key building block in medicinal chemistry and drug development. The choice of method—be it the classic m-CPBA oxidation, a greener manganese-catalyzed approach, or an enantioselective variant—will depend on the specific requirements of the synthesis, such as scale, cost, environmental impact, and the need for stereochemical control. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively implement these important transformations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Prilezhaev Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 6. Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for Biocatalytic Production of (E)-1-Phenyl-1-butene Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the biocatalytic synthesis of key precursors of (E)-1-Phenyl-1-butene, a valuable building block in organic synthesis. The focus is on enzymatic and chemoenzymatic approaches that offer high selectivity and operate under mild conditions, presenting a green alternative to traditional chemical methods.
Introduction
This compound is a significant synthon in the manufacturing of various pharmaceuticals and fine chemicals. Traditional chemical syntheses often involve harsh reagents and can lack stereoselectivity. Biocatalytic methods, employing enzymes such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs), provide a powerful alternative for the synthesis of key precursors like 4-phenyl-2-butanone and (S,E)-4-phenyl-3-buten-2-ol. These precursors can then be chemically converted to the final product. This document outlines biocatalytic and chemoenzymatic strategies for the production of these precursors.
A prominent chemoenzymatic route begins with the chemical synthesis of trans-4-phenyl-3-buten-2-one (benzalacetone) via an aldol condensation of benzaldehyde and acetone. Subsequently, this intermediate can be selectively reduced at either the C=C double bond or the carbonyl group using specific enzymes.
Biocatalytic Pathways Overview
Two primary biocatalytic pathways for the conversion of benzalacetone are detailed below. These pathways lead to the formation of either 4-phenyl-2-butanone or (S,E)-4-phenyl-3-buten-2-ol, both of which are valuable precursors for this compound.
Caption: Chemoenzymatic pathways to this compound precursors.
Data Presentation: Biocatalytic Reductions
The following tables summarize quantitative data from various biocatalytic systems for the reduction of trans-4-phenyl-3-buten-2-one.
Table 1: Ene-Reductase (ER) Catalyzed Reduction of trans-4-Phenyl-3-buten-2-one to 4-Phenyl-2-butanone
| Biocatalyst Source | Enzyme/Strain | Substrate Conc. (mM) | Reaction Time (h) | Conversion (%) | Product | Ref. |
| Pyrococcus furiosus | Whole cells | - | - | Activity Detected | 4-Phenyl-2-butanone | [1] |
| Nicotiana tabacum | NtDBR | 1 | - | No Reduction | - | [2] |
Further research is needed to identify more ene-reductases with high efficacy for this specific substrate.
Table 2: Alcohol Dehydrogenase (ADH) Catalyzed Reduction of trans-4-Phenyl-3-buten-2-one to (S,E)-4-Phenyl-3-buten-2-ol
| Biocatalyst Source | Enzyme/Strain | Substrate Conc. (mM) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Product | Ref. |
| Weissella cibaria N9 | Whole cells | 10 | 24 | >99 | >99 (S) | (S,E)-4-Phenyl-3-buten-2-ol | [3] |
| Rat Liver Microsomes | Carbonyl Reductase | - | - | Activity Detected | - (R) | (R,E)-4-Phenyl-3-buten-2-ol | [4] |
| Lens culinaris | Whole cells | 22 | - | 17 | 75 (S) | (S)-1-Phenylethanol (from Acetophenone) | [5] |
Experimental Protocols
Protocol 1: Chemical Synthesis of trans-4-Phenyl-3-buten-2-one (Benzalacetone) via Aldol Condensation
This protocol describes a standard laboratory procedure for the synthesis of the precursor benzalacetone.
Workflow Diagram:
Caption: Workflow for the synthesis of benzalacetone.
Materials:
-
Benzaldehyde
-
Acetone
-
Ethanol
-
10% (w/v) Sodium hydroxide solution
-
Ice bath
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
In a flask, combine benzaldehyde (1 equivalent) and acetone (0.5 equivalents) in ethanol.
-
While stirring, slowly add the 10% sodium hydroxide solution dropwise to the mixture.
-
Continue stirring at room temperature for 30 minutes. A yellow precipitate should form.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any remaining sodium hydroxide.
-
Allow the product to air dry completely.
Protocol 2: Whole-Cell Bioreduction of trans-4-Phenyl-3-buten-2-one to (S,E)-4-Phenyl-3-buten-2-ol
This protocol is adapted from the work with Weissella cibaria N9 and is suitable for producing the chiral alcohol precursor.[3]
Workflow Diagram:
Caption: Workflow for the whole-cell bioreduction.
Materials:
-
Weissella cibaria N9 culture
-
Appropriate growth medium (e.g., MRS broth)
-
Phosphate buffer (pH 7.0)
-
Glucose
-
trans-4-Phenyl-3-buten-2-one (substrate)
-
Ethyl acetate
-
Incubator shaker
-
Centrifuge
Procedure:
-
Cell Culture: Inoculate Weissella cibaria N9 in a suitable growth medium and incubate at 30°C until the desired cell density is reached.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer (pH 7.0) and centrifuge again.
-
Bioreduction: Resuspend the washed cell pellet in phosphate buffer containing glucose (as a cofactor regeneration source) and the substrate, trans-4-phenyl-3-buten-2-one (e.g., at 10 mM).
-
Incubation: Incubate the reaction mixture at 30°C with shaking for 24 hours.
-
Extraction: After the reaction, extract the product from the aqueous phase using an equal volume of ethyl acetate.
-
Analysis: Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess.
Conclusion
The biocatalytic and chemoenzymatic routes presented offer promising and sustainable methods for the synthesis of key precursors for this compound. The use of whole-cell biocatalysts, such as Weissella cibaria N9, demonstrates excellent conversion and stereoselectivity for the production of the chiral alcohol. While the direct C=C bond reduction of benzalacetone by ene-reductases requires further exploration to identify highly efficient enzymes, the chemoenzymatic approach, starting with a chemical aldol condensation followed by enzymatic reduction, is a viable and attractive strategy. These protocols and data provide a solid foundation for researchers to develop and optimize processes for the production of these valuable chemical intermediates.
References
- 1. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective asymmetric bioreduction of trans-4-phenylbut-3-en-2-one by whole-cell of Weissella cibaria N9 biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal carbonyl reductase responsible for reduction of 4-phenyl-3-buten-2-one in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Reduction of 1-Phenyl-1-butanone to Chiral Alcohol Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern asymmetric synthesis. These chiral alcohols are valuable precursors for a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. 1-phenyl-1-butanol, the product of the asymmetric reduction of 1-phenyl-1-butanone, is a key chiral building block. This document provides detailed application notes and experimental protocols for the asymmetric reduction of 1-phenyl-1-butanone, focusing on biocatalytic and chemocatalytic methods.
Methods Overview
Several effective methods exist for the asymmetric reduction of aryl ketones like 1-phenyl-1-butanone. The primary approaches covered in these notes are:
-
Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast): A green and cost-effective method that utilizes whole-cell biocatalysis.
-
Chemocatalytic Reduction using Corey-Bakshi-Shibata (CBS) Catalysts: A highly enantioselective method employing an oxazaborolidine catalyst.[1][2]
-
Chemocatalytic Reduction via Noyori Asymmetric Hydrogenation: A powerful technique using ruthenium-based catalysts for highly efficient and enantioselective hydrogenation.[3][4]
Data Presentation: Comparison of Methods
The following table summarizes typical quantitative data for the asymmetric reduction of 1-phenyl-1-butanone and structurally similar aryl ketones using the aforementioned methods. Please note that results can vary based on specific reaction conditions and substrate modifications.
| Method | Catalyst / Reagent | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Biocatalysis | Saccharomyces cerevisiae (Baker's Yeast) | 40-90% | >95% (S)-enantiomer | Environmentally friendly, inexpensive, mild conditions. | Lower yields with some substrates, requires aqueous media, longer reaction times. |
| CBS Reduction | (R)- or (S)-2-Methyl-CBS-oxazaborolidine / BH₃・THF | 85-99% | >98% | High enantioselectivity for a broad range of ketones, predictable stereochemistry. | Requires stoichiometric borane, sensitive to moisture.[1] |
| Noyori Hydrogenation | Ru(II)---INVALID-LINK-- / H₂ | >95% | >99% | Extremely high enantioselectivity and turnover numbers, uses clean H₂ gas. | Requires high-pressure equipment, catalyst can be expensive.[4] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 1-Phenyl-1-butanone with Baker's Yeast
This protocol is adapted from procedures for the reduction of similar phenyl ketones using Saccharomyces cerevisiae.[5][6]
Materials:
-
1-Phenyl-1-butanone
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
Erlenmeyer flask (500 mL)
-
Magnetic stirrer and stir bar
-
Incubator or water bath set to 30-35°C
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Yeast Culture Activation: In the 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm (35-40°C) deionized water. Add 10 g of active dry baker's yeast and stir the suspension gently for 30 minutes at 30-35°C to activate the yeast.
-
Substrate Addition: Dissolve 1.0 g of 1-phenyl-1-butanone in a minimal amount of ethanol (e.g., 1-2 mL) to aid dispersion and add it dropwise to the yeast suspension.
-
Reduction Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow for CO₂ release. Place the flask in an incubator or water bath at 30-35°C and stir gently for 48-72 hours.
-
Reaction Monitoring: The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking a small aliquot, extracting with ethyl acetate, and analyzing the organic layer.
-
Work-up: After the reaction is complete, add approximately 20 g of diatomaceous earth to the flask and stir for 10 minutes. Filter the mixture through a Büchner funnel to remove the yeast cells.
-
Extraction: Transfer the filtrate to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude chiral alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure 1-phenyl-1-butanol.
-
Characterization: Determine the yield and enantiomeric excess (ee) of the product using chiral GC or HPLC.
Protocol 2: Asymmetric Reduction of 1-Phenyl-1-butanone via CBS Reduction
This protocol is a general procedure based on the Corey-Bakshi-Shibata reduction of aryl ketones.[1][7]
Materials:
-
1-Phenyl-1-butanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃・THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer
-
Magnetic stirrer and stir bar
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-neck flask and flame-dry it under a stream of nitrogen. Allow the flask to cool to room temperature.
-
Catalyst and Substrate Addition: Add 10 mL of anhydrous THF to the flask and cool it to -78°C using a dry ice/acetone bath. To this, add 1.1 equivalents of the 1 M BH₃・THF solution. Then, slowly add a solution of 1.0 g of 1-phenyl-1-butanone in 5 mL of anhydrous THF. Finally, add 0.1 equivalents of the 1 M (R)-2-Methyl-CBS-oxazaborolidine solution in toluene dropwise over 10 minutes.
-
Reduction Reaction: Stir the reaction mixture at -78°C. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at -78°C until gas evolution ceases to quench the excess borane.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 30 mL portions of diethyl ether.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Characterization: Purify the resulting crude alcohol by flash column chromatography and determine the yield and enantiomeric excess.
Visualizations
Experimental Workflow for Asymmetric Reduction
Caption: General experimental workflow for asymmetric reduction.
Simplified Catalytic Cycle for CBS Reduction
Caption: Simplified catalytic cycle for the CBS reduction.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]
- 7. Reagent of the month – CBS oxazaborolidine - Santiago lab [santiago-lab.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Acids
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the analysis of phenolic acids, a significant class of phenyl compounds, using High-Performance Liquid Chromatography (HPLC). Phenolic acids are widely distributed in plants and are of great interest to the pharmaceutical and food industries due to their antioxidant and other potential health-promoting properties.[1][2] Accurate and reliable quantification of these compounds is crucial for quality control, formulation development, and research.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3][4] For the analysis of phenolic compounds, reversed-phase HPLC with UV-Vis or diode array detection (DAD) is the most common approach.[2][5][6] This method separates compounds based on their polarity, with a nonpolar stationary phase and a polar mobile phase.
This document outlines a general protocol for the analysis of a standard mixture of phenolic acids, along with sample preparation guidelines for plant materials.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) is suitable for this analysis.
-
HPLC System: Agilent 1260 HPLC system or equivalent.[5]
-
Column: A C18 reversed-phase column is typically used for the separation of phenolic acids.[2][5][7] A common choice is a Zorbax Eclipse C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (Solvent A) and an organic solvent (Solvent B) is employed for optimal separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Maintained at 25 °C.[8]
-
Detection: Diode array detector monitoring at multiple wavelengths, typically 280 nm for general phenolic compounds, and specific wavelengths for certain classes (e.g., 320 nm for hydroxycinnamic acids).[5]
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of phenolic acid standards (e.g., gallic acid, protocatechuic acid, p-hydroxybenzoic acid, caffeic acid, vanillic acid, syringic acid, p-coumaric acid, ferulic acid) at a concentration of 1 mg/mL in methanol.
-
Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration suitable for calibration (e.g., in the range of 1-100 µg/mL).
Sample Preparation from Plant Material
The extraction of phenolic acids from plant materials is a critical step to ensure accurate quantification.[9]
-
Extraction:
-
Purification (Clean-up):
-
The crude extract can be purified to remove interfering substances using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10]
-
SPE Procedure:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the phenolic acids with methanol.
-
-
-
Final Preparation:
-
Evaporate the purified extract to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL).
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]
-
Data Presentation
The following table summarizes the retention times for a selection of common phenolic acids obtained under typical reversed-phase HPLC conditions. These values can be used as a reference for peak identification.
| Phenolic Acid | Retention Time (min) |
| Gallic Acid | ~ 5.0 |
| Protocatechuic Acid | ~ 8.5 |
| p-Hydroxybenzoic Acid | ~ 11.0 |
| Caffeic Acid | ~ 12.5 |
| Vanillic Acid | ~ 13.5 |
| Syringic Acid | ~ 14.0 |
| p-Coumaric Acid | ~ 16.0 |
| Ferulic Acid | ~ 17.5 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase composition.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of phenolic acids from plant extracts.
Caption: Experimental workflow for HPLC analysis of phenolic acids.
Conclusion
The described HPLC method provides a reliable and robust approach for the qualitative and quantitative analysis of phenolic acids in various samples. Proper sample preparation is crucial for obtaining accurate results, especially when dealing with complex matrices like plant extracts. The provided protocol and workflow can be adapted and optimized for specific applications in research, quality control, and drug development.
References
- 1. impactfactor.org [impactfactor.org]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is HPLC? A Starter Guide Ahead of Your Pharmaceutical Quality Control Course - Oxford College [oxfordedu.ca]
- 4. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 5. HPLC analysis of phenolic compounds [bio-protocol.org]
- 6. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogres.com [phcogres.com]
- 8. mdpi.com [mdpi.com]
- 9. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Resolution Separation of Butene Isomers by Gas Chromatography
[AN-GC-001]
Abstract
This application note provides detailed methodologies for the separation of four butene isomers: 1-butene, trans-2-butene, cis-2-butene, and isobutylene, using gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals requiring accurate quantification and identification of these light hydrocarbons. The protocols herein describe the use of Porous Layer Open Tubular (PLOT) columns and outline optimized experimental conditions to achieve baseline separation. This document includes comprehensive data tables for easy comparison of methods and visual diagrams to illustrate experimental workflows and key separation principles.
Introduction
Butene isomers are important building blocks in the chemical industry, utilized in the production of polymers, synthetic rubber, and other valuable chemicals. The similar boiling points and structural similarities of 1-butene, trans-2-butene, cis-2-butene, and isobutylene present a significant analytical challenge for their separation and quantification. Gas chromatography (GC) with high-resolution capillary columns is the premier technique for this application. The choice of the stationary phase is critical for achieving the desired selectivity. PLOT columns, which have a solid adsorbent coated on the inner wall of the capillary, offer high retention and unique selectivity for volatile hydrocarbons, making them ideal for this separation.
Experimental Protocols
This section details the experimental conditions for the separation of butene isomers using two common types of PLOT columns: an Alumina PLOT column and a Porous Polymer PLOT column.
Method 1: Separation using Alumina PLOT Column
Alumina (Al₂O₃) PLOT columns provide excellent selectivity for C1-C8 hydrocarbon isomers.[1] The separation is based on the strong adsorption interactions between the unsaturated butene isomers and the aluminum oxide surface. Deactivation of the alumina with salts like sodium sulfate (Na₂SO₄) can modify the polarity and improve peak shapes.[2]
Instrumentation:
-
Gas Chromatograph: Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Al₂O₃/Na₂SO₄ PLOT, 50 m x 0.53 mm ID, 10 µm film thickness (Part no. CP6968).[3]
-
Data System: Chromatography data acquisition and processing software.
Experimental Conditions:
| Parameter | Value |
| Injector | |
| Injection Mode | Split |
| Injector Temperature | 150 °C[3] |
| Split Ratio | 1:80[4] |
| Injection Volume | 100 µL (gas sample)[3] |
| Oven | |
| Initial Temperature | 70 °C[3] |
| Initial Hold Time | 5 min[3] |
| Temperature Ramp | 10 °C/min[3] |
| Final Temperature | 170 °C[3] |
| Carrier Gas | |
| Gas | Nitrogen (N₂)[3] |
| Flow Rate | 5 mL/min[3] |
| Detector (FID) | |
| Detector Temperature | 250 °C[3][4] |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
Expected Elution Order: Based on typical separations on alumina columns, the expected elution order is trans-2-butene, 1-butene, isobutene, and cis-2-butene.[3]
Method 2: Separation using Porous Polymer PLOT Column
Porous polymer PLOT columns, such as those based on divinylbenzene (DVB) chemistry, are highly inert and effective for separating both polar and nonpolar volatile compounds.[2][5] The PoraPLOT Q column is a nonpolar 100% polystyrene-divinylbenzene phase that provides good separation of light hydrocarbons.[5]
Instrumentation:
-
Gas Chromatograph: Any standard GC system with a Thermal Conductivity Detector (TCD) or FID.
-
Column: Supel-Q PLOT, 30 m x 0.53 mm ID, 30 µm average thickness.[6]
-
Data System: Chromatography data acquisition and processing software.
Experimental Conditions:
| Parameter | Value |
| Injector | |
| Injection Mode | Split |
| Injector Temperature | 200 °C[6] |
| Split Ratio | To be optimized based on sample concentration |
| Injection Volume | 0.1 µL[6] |
| Oven | |
| Initial Temperature | 35 °C[6] |
| Initial Hold Time | 3 min[6] |
| Temperature Ramp | 16 °C/min[6] |
| Final Temperature | 250 °C[6] |
| Carrier Gas | |
| Gas | Helium (He)[6] |
| Flow Rate | 3 mL/min[6] |
| Detector (TCD) | |
| Detector Temperature | 250 °C[6] |
Data Presentation
The following table summarizes the typical retention times for butene isomers obtained using an Alumina PLOT column. Note that actual retention times may vary slightly depending on the specific instrument and conditions.
Table 1: Typical Retention Data for Butene Isomers on an Agilent CP-Al₂O₃/Na₂SO₄ PLOT Column
| Peak No. | Compound | Approximate Retention Time (min) |
| 1 | Methane | ~3.5 |
| 2 | Ethane | ~4.0 |
| 3 | Ethylene | ~4.5 |
| 4 | Propane | ~6.0 |
| 5 | Propene | ~7.5 |
| 6 | Isobutane | ~9.0 |
| 7 | n-Butane | ~10.0 |
| 8 | trans-2-Butene | ~12.5 |
| 9 | 1-Butene | ~13.0 |
| 10 | Isobutene | ~13.5 |
| 11 | cis-2-Butene | ~14.5 |
| 12 | 1,3-Butadiene | ~16.0 |
Data is estimated based on the chromatogram provided in the Agilent Application Note.[3]
Visualization of Workflow and Separation Principles
To further clarify the experimental process and the factors influencing the separation, the following diagrams are provided.
Caption: Experimental workflow for the GC analysis of butene isomers.
Caption: Key factors influencing the GC separation of butene isomers.
Conclusion
The gas chromatographic methods detailed in this application note, utilizing Alumina and Porous Polymer PLOT columns, provide robust and reliable separation of the four primary butene isomers. The choice between the stationary phases will depend on the specific analytical requirements, such as the presence of other hydrocarbons in the sample matrix. By carefully controlling the experimental parameters as outlined, researchers can achieve the high resolution necessary for accurate identification and quantification of these closely related compounds. The provided workflows and diagrams serve as a practical guide for method implementation and optimization.
References
Application Note: Monitoring the Syn-Dihydroxylation of (E)-1-Phenyl-1-butene by TLC and NMR
Abstract
This application note provides a detailed protocol for monitoring the progress of a chemical reaction, specifically the syn-dihydroxylation of (E)-1-Phenyl-1-butene to 1-phenylbutane-1,2-diol. The protocol is designed for researchers, scientists, and professionals in drug development. We outline the use of two fundamental analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative, in-depth structural analysis. This guide includes comprehensive experimental procedures, data interpretation, and visual aids to ensure accurate and efficient reaction tracking.
Introduction
Real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with maximal yield and purity. Incomplete or over-extended reactions can lead to complex product mixtures, complicating purification and reducing overall efficiency. This note details the application of TLC and ¹H NMR to track the conversion of a non-polar alkene, this compound, to a more polar vicinal diol, 1-phenylbutane-1,2-diol, via syn-dihydroxylation.[1][2][3]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective chromatographic technique used to separate components of a mixture.[4] By observing the disappearance of the starting material spot and the appearance of the product spot, one can qualitatively assess the reaction's progress.[5][6] The difference in polarity between the alkene reactant and the diol product makes TLC an ideal monitoring tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful analytical technique that provides detailed information about the molecular structure of a compound.[7] By integrating the signals of specific protons unique to the reactant and product, ¹H NMR allows for quantitative analysis of the reaction mixture over time.[8][9]
Reaction Scheme
The chosen model reaction is the syn-dihydroxylation of this compound using catalytic osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant (Upjohn dihydroxylation).[3]
Reactant: this compound Product: 1-Phenylbutane-1,2-diol Reagents: OsO₄ (catalytic), NMO (stoichiometric) Solvent: Acetone/Water
(Image: Syn-dihydroxylation of this compound)
Experimental Protocols
TLC Monitoring Protocol
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (Mobile Phase): 4:1 Hexane:Ethyl Acetate (v/v)
-
Visualization agents: UV lamp (254 nm), potassium permanganate (KMnO₄) stain.
Procedure:
-
Prepare the Eluent: Prepare a 4:1 mixture of hexane and ethyl acetate. Pour the eluent into the developing chamber to a depth of approximately 0.5 cm. Cover the chamber with a lid and let it saturate for at least 10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[10]
-
Spotting the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of the starting material, this compound, on the leftmost mark.
-
RM Lane: At time zero (t=0) and at regular intervals (e.g., every 30 minutes), withdraw a small aliquot (a few drops) from the reaction flask.[5] Quench the aliquot in a small vial containing a bit of sodium sulfite solution to destroy any remaining oxidant. Extract with a small amount of ethyl acetate. Spot this extracted sample on the rightmost mark (RM).
-
Co-spot Lane (C): Spot the starting material and the reaction mixture aliquot at the same point in the center lane. This helps to confirm the identity of the spots.[10]
-
-
Developing the Plate: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the baseline is above the eluent level.[4] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The aromatic rings of both the reactant and product should be UV active. Circle the visible spots with a pencil.
-
For enhanced visualization, dip the plate into a potassium permanganate stain. The alkene starting material and the diol product will both react, appearing as yellow-brown spots on a purple background.
-
-
Analysis: Calculate the Retention Factor (R𝒻) for each spot using the formula: R𝒻 = (Distance traveled by the spot) / (Distance traveled by the solvent front) The reaction is complete when the starting material spot is no longer visible in the RM lane, which shows only the product spot.
NMR Monitoring Protocol
Materials:
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Acquire Reference Spectra: Before starting the reaction, acquire ¹H NMR spectra of the pure starting material, this compound, and if available, the pure product, 1-phenylbutane-1,2-diol. This will help in identifying the characteristic peaks.
-
Sample Preparation for Monitoring:
-
At specified time intervals (e.g., t=0, 1h, 2h, etc.), withdraw an aliquot from the reaction mixture.
-
Perform a micro-workup: Quench the aliquot with sodium sulfite solution, extract with a small volume of a suitable organic solvent, and dry the organic layer with a drying agent like Na₂SO₄.
-
Carefully filter the solution into a clean vial and evaporate the solvent.
-
Dissolve the residue in ~0.6 mL of deuterated chloroform (CDCl₃) and transfer it to an NMR tube.
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Identify the characteristic signals for both the reactant and the product.
-
Reactant (this compound): Look for the vinylic protons (protons on the C=C double bond) in the region of δ 6.20-6.40 ppm.[12]
-
Product (1-Phenylbutane-1,2-diol): Look for the disappearance of the vinylic protons and the appearance of new signals corresponding to the protons on the carbon atoms bearing the hydroxyl groups (methine protons, -CH(OH)-), typically in the region of δ 3.5-5.0 ppm.
-
-
To determine the conversion percentage, integrate a well-resolved signal from the product and one from the starting material. The conversion can be calculated as: Conversion (%) = [Integral of Product Signal / (Integral of Product Signal + Integral of Reactant Signal)] x 100
-
Data Presentation and Expected Results
The progress of the reaction can be effectively summarized in tables.
Table 1: Expected TLC Data
(Eluent: 4:1 Hexane:Ethyl Acetate on Silica Gel)
| Compound | Expected R𝒻 Value | Observation |
| This compound | ~0.85 | Less polar, travels further up the plate. Spot disappears as reaction proceeds. |
| 1-Phenylbutane-1,2-diol | ~0.25 | More polar (due to -OH groups), travels shorter distance. Spot appears and intensifies. |
Table 2: Key ¹H NMR Signals for Monitoring (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Key Diagnostic Feature |
| This compound | Phenyl-H | ~7.15-7.35 | Multiplet | Present throughout |
| Vinylic-H (α to Ph) | ~6.35 | Doublet of Triplets | Disappears as reaction proceeds[12] | |
| Vinylic-H (β to Ph) | ~6.20 | Doublet of Quartets | Disappears as reaction proceeds[12] | |
| 1-Phenylbutane-1,2-diol | Phenyl-H | ~7.25-7.40 | Multiplet | Present throughout |
| Methine-H (Ph-CH-OH) | ~4.5-4.8 | Doublet | Appears and grows in intensity | |
| Methine-H (-CH-OH-Et) | ~3.6-3.9 | Multiplet | Appears and grows in intensity | |
| OH Protons | Variable (broad) | Singlet (broad) | Appears, may be very broad |
Visualization of Workflow
The following diagrams illustrate the logical flow of the monitoring process.
Caption: Workflow for monitoring reaction progress.
Caption: Relationship between species and analytical data.
Conclusion
The complementary use of Thin-Layer Chromatography and Nuclear Magnetic Resonance spectroscopy provides a robust and comprehensive strategy for monitoring the progress of the dihydroxylation of this compound. TLC offers a rapid, qualitative snapshot of the reaction, ideal for frequent checks at the bench. Concurrently, ¹H NMR delivers precise, quantitative data on the conversion of reactant to product, confirming structural changes and allowing for accurate determination of the reaction endpoint. By employing these protocols, researchers can achieve better control over their reactions, leading to improved yields, higher purity, and more efficient process development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Magritek [magritek.com]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 12. This compound | 1005-64-7 | Benchchem [benchchem.com]
Application Notes and Protocols for the Use of Deuterated Internal Standards in Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction to Deuterated Internal Standards in Mass Spectrometry
Deuterium-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry (MS)-based assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is a powerful technique to correct for analyte loss during sample preparation and for variations in instrument response.[3][4] Since deuterated standards have nearly identical chemical and physical properties to the analyte of interest, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's source.[1] This co-elution and similar ionization behavior allow for accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even if sample loss or injection volume inconsistencies occur.[3][4]
Case Study: Quantification of Tamoxifen and its Metabolites using a Deuterated Internal Standard
A prominent application of deuterated internal standards is in the therapeutic drug monitoring of tamoxifen, a selective estrogen receptor modulator used in the treatment of breast cancer.[5] Accurate quantification of tamoxifen and its active metabolites, such as endoxifen and 4-hydroxytamoxifen, in patient plasma or serum is crucial for optimizing therapy.[6][7][8] Deuterated tamoxifen (e.g., tamoxifen-d5) is commonly used as an internal standard in these assays.[9]
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of tamoxifen and its metabolites using a deuterated internal standard.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-Run Precision (% CV) | Between-Run Precision (% CV) | Accuracy (% Recovery) |
| Tamoxifen | 1 - 500 | 0.5 - 1.86 | < 12.0 | < 12.0 | 89.5 - 105.3 |
| N-desmethyl-tamoxifen | 1 - 500 | 0.5 - 1.78 | < 12.0 | < 12.0 | 89.5 - 105.3 |
| 4-hydroxy-tamoxifen | 0.1 - 50 | 0.1 - 0.194 | < 12.0 | < 12.0 | 89.5 - 105.3 |
| Endoxifen | 0.2 - 100 | 0.2 - 0.187 | < 12.0 | < 12.0 | 89.5 - 105.3 |
Data compiled from multiple sources.[7][8][10]
Experimental Protocol: Quantification of Tamoxifen in Human Plasma
This protocol describes a typical protein precipitation method for the extraction of tamoxifen and its metabolites from human plasma for subsequent UPLC-MS/MS analysis.
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., lithium heparin)
-
Tamoxifen, N-desmethyl-tamoxifen, 4-hydroxy-tamoxifen, and endoxifen analytical standards
-
Deuterated tamoxifen (e.g., tamoxifen-d5) as internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of tamoxifen and its metabolites in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of deuterated tamoxifen in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 20 ng/mL): Dilute the IS stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 600 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-70% B
-
5-6 min: 70-95% B
-
6-7 min: 95% B
-
7.1-10 min: 30% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tamoxifen | 372.2 | 72.1 |
| N-desmethyl-tamoxifen | 358.2 | 58.1 |
| 4-hydroxy-tamoxifen | 388.2 | 72.1 |
| Endoxifen | 374.2 | 58.1 |
| Tamoxifen-d5 (IS) | 377.2 | 72.1 |
MRM transitions may vary slightly between instruments and should be optimized.[8][10]
Caption: Workflow for the quantification of tamoxifen using a deuterated internal standard.
Application of (E)-1-Phenyl-d5-1-butene as an Internal Standard
While there are no specific published applications detailing the use of (E)-1-Phenyl-d5-1-butene as an internal standard, its chemical properties suggest it could be a suitable SIL-IS for the quantification of certain analytes.
Chemical Structure and Properties:
Potential Applications: Based on its structure, (E)-1-Phenyl-d5-1-butene would be an ideal internal standard for the quantification of its non-deuterated counterpart, this compound. It could also be suitable for other structurally similar compounds, such as other styrene derivatives, phenylalkenes, or small aromatic hydrocarbons that exhibit similar chromatographic behavior and ionization characteristics. Its applications could be found in environmental analysis, materials science, or metabolomics studies involving these classes of compounds.[13]
Hypothetical Experimental Protocol: Quantification of a Phenylalkene Analyte
This protocol provides a general framework for developing an LC-MS/MS method for a hypothetical analyte, "Analyte X" (a phenylalkene), using (E)-1-Phenyl-d5-1-butene as the internal standard.
1. Materials and Reagents:
-
Analyte X analytical standard
-
(E)-1-Phenyl-d5-1-butene (IS)
-
Sample matrix (e.g., water, soil extract, biological fluid)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
2. Method Development Considerations:
-
Sample Preparation: Due to the non-polar nature of the likely analytes, sample preparation methods such as liquid-liquid extraction (LLE) with a non-polar solvent (e.g., hexane, ethyl acetate) or solid-phase extraction (SPE) with a C18 cartridge would be appropriate.
-
Chromatography: Reversed-phase chromatography on a C18 or C8 column would be the method of choice. A gradient elution with water and an organic solvent (acetonitrile or methanol), likely with a small amount of acid modifier like formic acid, would be optimized to achieve good peak shape and separation from matrix components.
-
Mass Spectrometry: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode would be evaluated. MRM transitions for both Analyte X and (E)-1-Phenyl-d5-1-butene would need to be determined by infusing the standards into the mass spectrometer and optimizing the precursor and product ions, as well as collision energies.
3. General Protocol Outline (LLE-LC-MS/MS):
-
Spike 1 mL of the sample with the IS.
-
Perform LLE with 2 mL of hexane.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in the initial mobile phase.
-
Inject into the LC-MS/MS system.
Hypothetical Quantitative Data
The following table illustrates a potential calibration curve for the quantification of "Analyte X".
| Concentration of Analyte X (ng/mL) | Peak Area of Analyte X | Peak Area of IS | Analyte/IS Peak Area Ratio |
| 1 | 5,200 | 101,000 | 0.051 |
| 5 | 26,500 | 102,500 | 0.259 |
| 10 | 51,300 | 99,800 | 0.514 |
| 50 | 258,000 | 103,200 | 2.500 |
| 100 | 521,000 | 101,800 | 5.118 |
| 500 | 2,630,000 | 102,100 | 25.759 |
A linear regression of the Analyte/IS Peak Area Ratio versus the Concentration of Analyte X would be used to determine the concentration in unknown samples.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.eur.nl [pure.eur.nl]
- 11. (E)-1-Phenyl-d5-1-butene | LGC Standards [lgcstandards.com]
- 12. scbt.com [scbt.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-Phenyl-1-butene | C10H12 | CID 123088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (E)-1-Phenyl-1-butene
Welcome to the technical support center for the synthesis of (E)-1-Phenyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to help optimize the yield and stereoselectivity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method provides the highest (E)-selectivity for 1-phenyl-1-butene?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for synthesizing (E)-alkenes with high stereoselectivity.[1][2] Stabilized phosphonate ylides used in the HWE reaction predominantly yield the (E)-isomer.[1][3] In contrast, the standard Wittig reaction with unstabilized ylides tends to favor the (Z)-isomer, although this can be influenced by the choice of reagents and reaction conditions.[3][4]
Q2: I am observing a significant amount of the (Z)-isomer in my Wittig reaction. How can I increase the E/Z ratio?
A2: To favor the (E)-isomer in a Wittig reaction, consider using a stabilized ylide, which contains an electron-withdrawing group.[3] The Schlosser modification, which involves using phenyllithium at low temperatures to equilibrate the intermediate betaine to the more stable threo form, can also be employed to increase the yield of the (E)-alkene.[5] Additionally, the choice of solvent can play a role; for example, performing the reaction in dimethylformamide in the presence of lithium or sodium iodide can influence the stereochemical outcome.[5]
Q3: What are the common side products in the Suzuki coupling for this synthesis, and how can I minimize them?
A3: Common side reactions in Suzuki coupling include homocoupling of the boronic acid and dehalogenation of the aryl halide. Homocoupling can be minimized by ensuring the complete consumption of the aryl halide and using the appropriate palladium catalyst and ligands. Dehalogenation can be suppressed by using a non-protic solvent and ensuring anhydrous conditions.
Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction mixture?
A4: Triphenylphosphine oxide can be challenging to remove due to its moderate polarity. Purification can be achieved by recrystallization, often from a solvent mixture like 1-propanol, where the alkene product is less soluble than the phosphine oxide.[6] Column chromatography on silica gel is another effective method for separation.
Q5: Are there any green chemistry approaches for the synthesis of this compound?
A5: Yes, several methods are being developed to be more environmentally friendly. For instance, some Wittig reactions can be performed in aqueous media or even solvent-free conditions.[7] Additionally, heterogeneous catalysts are being explored for Heck and Suzuki reactions to facilitate catalyst recovery and reuse.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC-MS.[9] - Ensure the reaction is stirred vigorously, especially in biphasic reactions like some Wittig protocols.[10] - Check the purity and reactivity of your starting materials. |
| Side Reactions | - For Wittig reactions, minimize excess base which can lead to side reactions. - In palladium-catalyzed reactions (Suzuki, Heck), ensure an inert atmosphere to prevent catalyst deactivation. |
| Product Loss During Workup | - Optimize extraction procedures; ensure the correct pH for aqueous washes. - When using a separatory funnel, allow adequate time for layers to separate completely.[7] - During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.[7] |
| Decomposition of Product | - this compound can be sensitive to acid. Use mild workup conditions if necessary. |
Issue 2: Poor (E)-Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Incorrect Wittig Reagent | - For high (E)-selectivity, use a stabilized ylide (e.g., one derived from an alpha-halo ester).[3] - If using an unstabilized ylide, consider the Schlosser modification.[5] |
| Suboptimal HWE Conditions | - Ensure the use of appropriate bases (e.g., NaH, NaOMe) and solvents (e.g., THF, DMF) that favor the formation of the thermodynamic (E)-product.[3] - The choice of cation can influence selectivity (Li > Na > K for (E)-selectivity in some cases).[1] |
| Isomerization of Product | - The (Z)-isomer can sometimes isomerize to the more stable (E)-isomer. This can be promoted by heat or the presence of a catalytic amount of iodine.[10] If the (Z)-isomer is desired, these conditions should be avoided. |
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound via various methods.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Typical Reactants | Catalyst/Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) | Typical E/Z Ratio |
| Wittig Reaction (Stabilized Ylide) | Benzaldehyde, Ethyl (triphenylphosphoranylidene)acetate | - | - | Toluene | Reflux | Moderate-High | >95:5 |
| Horner-Wadsworth-Emmons | Benzaldehyde, Triethyl phosphonoacetate | - | NaH | THF | 25 | High | >95:5[1] |
| Suzuki Coupling | Phenylboronic acid, (E)-1-Bromo-1-butene | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene | 80 | High | >98:2 |
| Heck Reaction | Iodobenzene, 1-Butene | Pd(OAc)₂ | Et₃N | DMF | 100 | Moderate-High | >95:5 |
| Olefin Metathesis | Styrene, Propylene | Grubbs' Catalyst | - | CH₂Cl₂ | 40 | Moderate | Variable |
Experimental Protocols & Visualizations
Wittig Reaction (with Stabilized Ylide)
This protocol describes the synthesis of this compound from benzaldehyde and a stabilized phosphorus ylide.
Diagram of Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise with stirring. Allow the resulting deep red or orange solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Reaction: Cool the ylide solution back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the (E)- and (Z)-isomers and remove triphenylphosphine oxide. The (E)-isomer is typically the less polar of the two.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a reliable method for the stereoselective synthesis of (E)-alkenes.
Diagram of HWE Reaction Signaling Pathway
Caption: Key steps in the Horner-Wadsworth-Emmons reaction pathway.
Protocol:
-
Carbanion Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.05 equivalents) dropwise with stirring. Allow the mixture to stir at room temperature for 1 hour.
-
Reaction: Cool the reaction mixture to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Suzuki Coupling
This palladium-catalyzed cross-coupling reaction offers a powerful method for forming the C-C bond.
Diagram of Suzuki Coupling Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling synthesis of this compound.
Protocol:
-
Reaction Setup: To a round-bottom flask, add phenylboronic acid (1.2 equivalents), (E)-1-bromo-1-butene (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and toluene. Add a 2M aqueous solution of sodium carbonate (2.0 equivalents).
-
Reaction: Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours under a nitrogen atmosphere.
-
Workup: Cool the reaction to room temperature and dilute with water. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel with a suitable eluent system (e.g., hexanes) to obtain pure this compound.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. organic chemistry - Wittig reaction with benzaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. google.com [google.com]
Improving stereoselectivity in the synthesis of (E)-1-Phenyl-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of (E)-1-Phenyl-1-butene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with high stereoselectivity?
A1: The most common and effective methods for achieving high (E)-selectivity in the synthesis of 1-Phenyl-1-butene are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction using stabilized ylides. The HWE reaction is particularly favored for producing (E)-alkenes.[1][2] Additionally, transition metal-catalyzed reactions, such as the hydroalkylation of terminal alkynes, can provide excellent stereospecificity for E-alkenes.[3]
Q2: My Wittig reaction is producing a mixture of (E) and (Z) isomers. How can I increase the yield of the (E)-isomer?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphonium ylide.[4][5] To favor the formation of the (E)-alkene, you should use a "stabilized ylide." This is an ylide where the carbanion is stabilized by an electron-withdrawing group (e.g., an ester or ketone). Stabilized ylides are more thermodynamically controlled, leading to the more stable (E)-isomer.[4][6] In contrast, non-stabilized ylides (e.g., those with simple alkyl substituents) typically favor the (Z)-isomer.[4][7]
Q3: Why is the Horner-Wadsworth-Emmons (HWE) reaction generally preferred for synthesizing (E)-alkenes?
A3: The HWE reaction typically exhibits high intrinsic (E)-selectivity.[1][2] This is because the reaction mechanism allows for equilibration of the intermediates to form the thermodynamically favored anti-oxaphosphetane, which then eliminates to give the (E)-alkene.[2] Furthermore, the phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the ylides in the Wittig reaction, allowing for milder reaction conditions. A significant advantage is that the water-soluble phosphate byproduct is easily removed by aqueous extraction, simplifying purification.[1]
Q4: I am experiencing low E/Z selectivity in my Horner-Wadsworth-Emmons reaction. What are the potential causes and solutions?
A4: While the HWE reaction generally favors the (E)-isomer, several factors can influence its stereoselectivity. To improve (E)-selectivity, consider the following:
-
Steric Hindrance: Increasing the steric bulk of the aldehyde can enhance E-selectivity.[2]
-
Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) generally favor the (E)-product by allowing the intermediates to equilibrate to the most stable conformation.[2]
-
Cation Choice: The choice of metal cation from the base can have an effect. Lithium salts often provide better E-selectivity than sodium or potassium salts.[2]
-
Phosphonate Reagent: While standard phosphonates like triethyl phosphonoacetate give good E-selectivity, ensure you are not inadvertently using a reagent designed for Z-selectivity (e.g., a Still-Gennari phosphonate with trifluoroethyl groups).[2][8]
Q5: Are there methods to synthesize the (Z)-isomer if needed?
A5: Yes. To obtain the (Z)-isomer, you can employ:
-
Wittig Reaction with Non-stabilized Ylides: Using a simple alkylphosphonium ylide (e.g., from propyltriphenylphosphonium bromide) will strongly favor the (Z)-alkene.[4]
-
Still-Gennari Modification of the HWE Reaction: This method uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with strongly dissociating conditions (e.g., KHMDS and 18-crown-6) to yield (Z)-alkenes with high selectivity.[2][8]
Q6: How can I purify the (E)-isomer from a mixture of (E) and (Z)-1-Phenyl-1-butene?
A6: The purification of alkene isomers can be challenging due to their similar physical properties. The most common method is column chromatography on silica gel.[9] The separation efficiency will depend on the choice of eluent system (e.g., hexanes/dichloromethane). In some cases, selective isomerization of the undesired isomer can be employed, followed by distillation if the boiling points of the resulting compounds are sufficiently different.[10]
Data Presentation: Stereoselectivity of Alkene Synthesis Methods
| Method | Reagents | Typical Conditions | Product | E/Z Ratio | Yield | Citation(s) |
| Horner-Wadsworth-Emmons | Benzaldehyde, Diethyl (1-propyl)phosphonate, NaH | THF, 25°C | This compound | >95:5 | Good to Excellent | [1],[2] |
| Wittig (Stabilized Ylide) | Benzaldehyde, (Carbethoxymethylene)triphenylphosphorane | Toluene, Reflux | Ethyl (E)-3-phenylpropenoate | >95:5 | Good | [4],[5] |
| Wittig (Non-stabilized Ylide) | Benzaldehyde, Propyltriphenylphosphonium ylide | THF, -78°C to 25°C | (Z)-1-Phenyl-1-butene | >5:95 | Good | [4],[7] |
| Still-Gennari HWE | Benzaldehyde, Bis(2,2,2-trifluoroethyl) (1-propyl)phosphonate, KHMDS, 18-crown-6 | THF, -78°C | (Z)-1-Phenyl-1-butene | <5:95 | Good | [2],[8] |
| Acid-Catalyzed Dehydration | 1-Phenyl-1-butanol | Acid catalyst, Heat | 1-Phenyl-1-butene | Mixture, favors E | Variable | [11] |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound
This protocol is a standard procedure designed to maximize the yield of the (E)-isomer.
Materials:
-
Diethyl propylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard solvents for extraction and chromatography (e.g., diethyl ether, hexanes)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under nitrogen.
-
Carbanion Formation: Add anhydrous THF to the flask to suspend the NaH. Cool the suspension to 0 °C in an ice bath. Add diethyl propylphosphonate (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.
-
Olefination: Cool the reaction mixture back to 0 °C. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the complete consumption of benzaldehyde.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes or a hexanes/ethyl acetate mixture) to isolate this compound.
-
Analysis: Characterize the product and determine the E/Z ratio using ¹H NMR spectroscopy and/or Gas Chromatography (GC).
Visualizations
Workflow for Stereoselective Synthesis
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Stereospecific Synthesis of E-Alkenes through anti-Markovnikov Hydroalkylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. RU2206557C1 - 1-hexene purification method - Google Patents [patents.google.com]
- 11. This compound | 1005-64-7 | Benchchem [benchchem.com]
Common side reactions in the acid-catalyzed dehydration of 1-phenyl-1-butanol
Technical Support Center: Acid-Catalyzed Dehydration of 1-Phenyl-1-Butanol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions observed during the acid-catalyzed dehydration of 1-phenyl-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the acid-catalyzed dehydration of 1-phenyl-1-butanol?
The acid-catalyzed dehydration of 1-phenyl-1-butanol, a secondary alcohol, primarily proceeds through an E1 elimination mechanism.[1][2][3] The major products are the thermodynamically most stable alkenes, which are the more substituted alkenes as predicted by Zaitsev's rule.[4][5] In this case, you should expect a mixture of geometric isomers of 1-phenyl-1-butene, with the (E)-isomer being the predominant product due to its greater stability compared to the (Z)-isomer.[6]
-
(E)-1-phenyl-1-butene (trans-isomer, major product)
-
(Z)-1-phenyl-1-butene (cis-isomer, minor product)
Q2: I am observing a product with a different retention time in my GC analysis. What could this side product be?
Besides the major (E)- and (Z)-1-phenyl-1-butene isomers, several side products can form. The most common ones are:
-
1-Phenyl-2-butene: This is a constitutional isomer that can be formed, although the conjugated 1-phenyl-1-butene isomers are generally more stable and therefore favored.
-
Ether Formation: If the reaction temperature is not sufficiently high, a competing SN2 reaction can occur where an alcohol molecule acts as a nucleophile and attacks the protonated alcohol, leading to the formation of a bis(1-phenylbutyl) ether.[7]
-
Rearrangement Products: While the secondary benzylic carbocation intermediate is relatively stable, rearrangements can occur in some cases, though they are less common for this specific substrate.[4][8]
Q3: My reaction mixture turned dark brown or black. What is the cause of this?
The formation of a dark color, often accompanied by a viscous residue, is typically due to a few side reactions:
-
Oxidation: If using concentrated sulfuric acid, it can act as an oxidizing agent, oxidizing the alcohol and the alkene products. This can produce carbon dioxide and sulfur dioxide, and lead to the formation of black carbonaceous material (charring).[9]
-
Polymerization: The alkene products, particularly conjugated styrenic systems, can undergo polymerization in the presence of a strong acid catalyst. This leads to the formation of high-molecular-weight polymers or tars.
Q4: How can I minimize the formation of these side products and improve the yield of the desired alkenes?
To improve the selectivity and yield of your reaction, consider the following troubleshooting tips:
-
Choice of Acid: Use a non-oxidizing acid like concentrated phosphoric acid instead of sulfuric acid to prevent charring and oxidation.[9]
-
Temperature Control: Maintain the appropriate reaction temperature. For secondary alcohols, temperatures are typically in the range of 100-140°C.[2] Temperatures that are too low may favor ether formation, while excessively high temperatures can promote polymerization and decomposition.
-
Distillation: If possible, distill the alkene products from the reaction mixture as they are formed. This removes them from the acidic environment, preventing them from undergoing further reactions like polymerization or rehydration.
-
Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to minimize the formation of degradation products.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low yield of alkene products | Incomplete reaction; Polymerization of the product; Ether formation. | Optimize reaction time and temperature. Use a moderate temperature and distill the product as it forms to prevent polymerization. Ensure the temperature is high enough to favor elimination over substitution (ether formation). |
| Reaction mixture is black or contains a tar-like substance | Oxidation by the acid catalyst; Polymerization of the alkene product. | Use concentrated phosphoric acid instead of sulfuric acid.[9] Avoid excessively high temperatures. Remove the product from the reaction mixture via distillation as it forms. |
| Significant amount of a high-boiling point impurity is observed | Formation of bis(1-phenylbutyl) ether. | Increase the reaction temperature to favor the E1 elimination pathway over the competing SN2 reaction.[2] |
| Presence of multiple alkene isomers in the product mixture | Formation of constitutional and geometric isomers. | This is expected. The major products will be the (E) and (Z) isomers of 1-phenyl-1-butene. The (E)-isomer is the most stable and should be the main component.[6] Purification by fractional distillation or chromatography may be necessary to isolate the desired isomer. |
Quantitative Data Summary
The ratio of elimination products is highly dependent on the reaction conditions. The thermodynamically more stable, trans-substituted, and more substituted alkene is generally the major product.[3][4]
| Product | Typical Yield | Notes |
| This compound | Major Product | Most thermodynamically stable isomer. |
| (Z)-1-phenyl-1-butene | Minor Product | Less stable due to steric hindrance. |
| 1-Phenyl-2-butene | Minor Side Product | Less stable, non-conjugated isomer. |
| bis(1-phenylbutyl) ether | Side Product | Favored at lower temperatures. |
Experimental Protocol: Acid-Catalyzed Dehydration of 1-Phenyl-1-Butanol
This protocol provides a general methodology designed to minimize side reactions.
Materials:
-
1-phenyl-1-butanol
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Boiling chips
-
Distillation apparatus
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Set up a simple distillation apparatus. Ensure all glassware is dry.
-
Place 1-phenyl-1-butanol and a few boiling chips into the distilling flask.
-
Slowly and carefully add the acid catalyst (e.g., a catalytic amount of concentrated phosphoric acid) to the alcohol in the flask while swirling.
-
Heat the mixture to a temperature that allows for the distillation of the alkene products (boiling point of 1-phenyl-1-butene is ~175°C). The reaction temperature for a secondary alcohol dehydration is typically around 100-140°C.[2]
-
Collect the distillate in a receiving flask cooled in an ice bath. The distillate will contain the alkene products and water.
-
Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The final product can be further purified by fractional distillation if necessary.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and potential side reactions.
Caption: Main E1 and competing SN2 side reaction pathways.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | 1005-64-7 | Benchchem [benchchem.com]
- 7. organic chemistry - On the relative ease of E2 dehydration - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Separation of (E)- and (Z)-1-Phenyl-1-butene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of (E)- and (Z)-1-Phenyl-1-butene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between (E)- and (Z)-1-Phenyl-1-butene that can be exploited for separation?
A1: The primary differences lie in their boiling points and polarity, which allow for separation by fractional distillation and chromatography, respectively. The (E)-isomer is generally less polar and has a slightly lower boiling point than the (Z)-isomer.
Data Summary of Physical Properties:
| Property | (E)-1-Phenyl-1-butene | (Z)-1-Phenyl-1-butene | Reference |
| Boiling Point | 189 °C | 188-190 °C at 760 mmHg | [1],[2] |
| Polarity | Less polar | More polar | General principle for E/Z isomers |
| Kovats Retention Index (Standard non-polar) | 1105, 1120, 1070.8, 1076, 1075.1 | 1111 | [3][4] |
| Kovats Retention Index (Standard polar) | 1479 | 1391 | [3][4] |
Q2: Which separation techniques are most effective for isolating (E)- and (Z)-1-Phenyl-1-butene isomers?
A2: The most commonly employed and effective techniques are:
-
Argentation Chromatography (Silver Nitrate Chromatography): This is a highly effective method that separates isomers based on the differential interaction of their double bonds with silver ions impregnated on a solid support (typically silica gel). The (Z)-isomer, being more sterically hindered, interacts less strongly with the silver ions and therefore elutes first.
-
Fractional Distillation: This technique can be used to separate the isomers based on their boiling point difference. However, given the close boiling points, a highly efficient fractional distillation column is required.
-
Preparative Gas Chromatography (GC): For small-scale, high-purity separations, preparative GC can be very effective.
-
Crystallization: While less common for this specific pair of isomers which are liquids at room temperature, crystallization of derivatives or fractional freezing could potentially be employed.
Q3: Is there a risk of isomerization of the 1-Phenyl-1-butene isomers during separation?
A3: Yes, isomerization can occur under certain conditions. Both heat and the presence of acidic or basic media can catalyze the interconversion of (E)- and (Z)-isomers.[3][5][6][7] This is a critical consideration for both distillation (thermal stress) and chromatography (stationary phase acidity/basicity).
Troubleshooting Guides
Argentation Chromatography (Silver Nitrate Chromatography)
Issue 1: Poor or no separation of isomers.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system. | The polarity of the eluent is critical. Start with a non-polar solvent (e.g., hexane or pentane) and gradually increase the polarity by adding a small percentage of a more polar solvent like diethyl ether or dichloromethane. |
| Insufficient silver nitrate loading on silica gel. | Ensure the silver nitrate is properly impregnated onto the silica gel. A typical loading is 10-20% by weight. The activity of the stationary phase can decrease over time, so using freshly prepared material is recommended. |
| Column overloading. | Too much sample will lead to broad bands and poor resolution. As a rule of thumb, use a sample-to-adsorbent ratio of 1:50 to 1:100. |
| Column channeling. | Uneven packing of the column can lead to poor separation. Ensure the column is packed uniformly. |
Issue 2: Tailing of peaks.
| Possible Cause | Troubleshooting Step |
| Interactions with silica gel. | The silica gel support can have acidic sites that lead to tailing. This can sometimes be mitigated by adding a small amount of a modifier like triethylamine to the eluent, but be cautious as this can affect the interaction with silver ions. |
| Compound degradation. | If the compounds are sensitive, they may degrade on the column. Running the chromatography at a lower temperature (e.g., in a cold room) might help. |
Issue 3: Silver leaching from the column.
| Possible Cause | Troubleshooting Step |
| Use of polar protic solvents. | Avoid using polar protic solvents like methanol or water in the eluent, as they can dissolve the silver nitrate.[8] |
Fractional Distillation
Issue 1: Incomplete separation of isomers.
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency. | Due to the small difference in boiling points, a column with a high number of theoretical plates (e.g., a spinning band distillation column or a long Vigreux column) is necessary. |
| Incorrect reflux ratio. | A high reflux ratio is required to achieve good separation. Start with a ratio of at least 10:1 (reflux:distillate) and adjust as needed. |
| Fluctuations in heating. | Maintain a steady and controlled heating rate to ensure smooth boiling and proper column equilibration. |
Issue 2: Evidence of isomerization in the distillate.
| Possible Cause | Troubleshooting Step |
| Thermal isomerization. | High temperatures in the distillation pot can cause isomerization. If possible, perform the distillation under reduced pressure to lower the boiling points. |
| Presence of acidic or basic impurities. | Ensure the starting material and the distillation apparatus are free from acidic or basic residues. |
Experimental Protocols
Argentation Column Chromatography
This protocol is a representative method and may require optimization for your specific mixture.
1. Preparation of Silver Nitrate Impregnated Silica Gel (10% w/w):
-
Dissolve 10 g of silver nitrate in 50 mL of deionized water.
-
In a separate flask, add 90 g of silica gel (60 Å, 230-400 mesh).
-
Slowly add the silver nitrate solution to the silica gel with constant swirling.
-
Remove the water under reduced pressure using a rotary evaporator.
-
Dry the silica gel in an oven at 110-120 °C for several hours, protected from light.
-
Store the prepared silica gel in a dark, airtight container.
2. Column Packing:
-
Use a glass chromatography column appropriate for the amount of material to be separated.
-
Prepare a slurry of the silver nitrate-impregnated silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Separation:
-
Dissolve the mixture of (E)- and (Z)-1-Phenyl-1-butene in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane). The (Z)-isomer, being less retained, will elute first.
-
Gradually increase the polarity of the eluent (e.g., by adding small increments of diethyl ether or dichloromethane to the hexane) to elute the more strongly retained (E)-isomer.
-
Collect fractions and analyze them by TLC or GC to determine the composition.
Visualizations
Experimental Workflow for Argentation Chromatography
Caption: Workflow for separating 1-Phenyl-1-butene isomers via argentation chromatography.
Troubleshooting Logic for Poor Separation in Chromatography
References
- 1. This compound [stenutz.eu]
- 2. cis-1-phenyl-1-butene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Z)-1-Phenyl-1-butene | C10H12 | CID 5462907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
Challenges and solutions in the purification of (E)-1-Phenyl-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (E)-1-Phenyl-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenge in purifying this compound is the removal of the co-produced (Z)-1-Phenyl-1-butene isomer. These geometric isomers possess very similar physical properties, including close boiling points, making their separation by standard distillation difficult. Other potential impurities depend on the synthetic route and may include unreacted starting materials (e.g., benzaldehyde, 1-phenyl-1-butanol), other positional isomers (e.g., 2-phenyl-1-butene, 3-phenyl-1-butene), and byproducts from side reactions.
Q2: What are the most common methods for purifying this compound?
The most common purification methods for this compound, aimed at separating the (E) and (Z) isomers, include:
-
Fractional Distillation: Exploits the small difference in boiling points between the isomers.
-
Preparative Gas Chromatography (Prep-GC): Offers high resolution for separating volatile isomers.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A versatile technique for isomer separation, including specialized methods like argentation chromatography.
-
Crystallization: Can be effective if a suitable solvent system is found that selectively crystallizes the desired (E)-isomer.
Q3: What are the expected impurities from common synthetic routes?
Understanding the potential impurities from the synthesis method is crucial for selecting an appropriate purification strategy.
| Synthesis Method | Key Reactants | Expected Impurities |
| Wittig Reaction | Benzaldehyde, propyltriphenylphosphonium bromide | (Z)-1-Phenyl-1-butene, Triphenylphosphine oxide, Unreacted benzaldehyde |
| Dehydration of 1-Phenyl-1-butanol | 1-Phenyl-1-butanol, Acid catalyst (e.g., H₂SO₄) | (Z)-1-Phenyl-1-butene, 2-Phenyl-1-butene, 3-Phenyl-1-butene, Unreacted alcohol, Dimerization/polymerization byproducts |
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of (E) and (Z) isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient column efficiency. | Use a longer packed column (e.g., Vigreux, Raschig rings, or metal sponge packed) to increase the number of theoretical plates. |
| Incorrect heating rate. | Apply slow and steady heating to maintain a proper temperature gradient along the column. A high heating rate can lead to flooding and poor separation. |
| Fluctuations in pressure (for vacuum distillation). | Ensure a stable vacuum is maintained throughout the distillation. Use a high-quality vacuum pump and a manometer to monitor the pressure. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Problem: Co-elution or poor resolution of (E) and (Z) isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate stationary phase. | For reverse-phase HPLC, a standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a more specialized column. For enhanced separation, argentation chromatography is highly effective. |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. For reverse-phase, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. For argentation chromatography, use a non-polar mobile phase like hexane with a small amount of a slightly more polar solvent like dichloromethane or toluene. |
| Column overloading. | Reduce the sample concentration or injection volume. Overloading leads to broad, tailing peaks and decreased resolution. |
Preparative Gas Chromatography (Prep-GC)
Problem: Incomplete separation of isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate column stationary phase. | A non-polar column may not resolve the isomers effectively. Use a more polar stationary phase, such as a Carbowax (polyethylene glycol) column, which can differentiate between the isomers based on subtle differences in polarity and shape. |
| Incorrect temperature program. | Optimize the temperature program. A slow temperature ramp can improve the separation of closely eluting compounds. |
| High carrier gas flow rate. | Reduce the carrier gas flow rate to increase the interaction time of the analytes with the stationary phase, which can enhance resolution. |
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol is suitable for a preliminary purification or when high purity is not the primary objective.
Physical Properties for Distillation:
| Compound | Boiling Point (°C at 760 mmHg) |
| This compound | 189-191 |
| (Z)-1-Phenyl-1-butene | 185-187 |
Procedure:
-
Assemble a fractional distillation apparatus with a long, packed distillation column.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask slowly and evenly using a heating mantle.
-
Collect the fractions that distill over at different temperature ranges. The initial fractions will be enriched in the lower-boiling (Z)-isomer.
-
Monitor the purity of the fractions using analytical GC or NMR. The later fractions will be enriched in the higher-boiling (E)-isomer.
-
Combine the fractions with the desired purity.
Protocol 2: Preparative HPLC with Argentation Chromatography
Argentation chromatography utilizes a stationary phase impregnated with silver nitrate. The silver ions form reversible complexes with the π-bonds of the alkenes, with the strength of the interaction differing for the (E) and (Z) isomers, allowing for their separation.
Procedure:
-
Prepare the Stationary Phase: Prepare a slurry of silica gel in a solution of silver nitrate in water or acetonitrile. Evaporate the solvent to obtain silica gel impregnated with silver nitrate (typically 10-20% by weight).
-
Pack the Column: Dry-pack a chromatography column with the prepared silver nitrate-impregnated silica gel.
-
Equilibrate the Column: Equilibrate the column with a non-polar mobile phase, such as hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the non-polar mobile phase (e.g., hexane). The less strongly complexing (E)-isomer will elute first, followed by the more strongly complexing (Z)-isomer. A gradual increase in polarity (e.g., by adding a small percentage of dichloromethane or toluene to the hexane) may be necessary to elute the (Z)-isomer in a reasonable time.
-
Fraction Collection and Analysis: Collect fractions and analyze their purity by analytical GC or TLC.
-
Solvent Removal: Combine the pure fractions containing the (E)-isomer and remove the solvent under reduced pressure.
Protocol 3: Crystallization
Finding a suitable solvent system is key to successful purification by crystallization. This often requires experimentation with various solvents and solvent mixtures.
General Procedure:
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., hexane, ethanol, methanol, isopropanol, acetone) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by GC or NMR to assess the efficiency of the purification.
Visualizations
Troubleshooting peak resolution in GC analysis of phenylbutene isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of phenylbutene isomers. It is intended for researchers, scientists, and drug development professionals to help resolve common issues and optimize peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common phenylbutene isomers I might encounter, and why are they difficult to separate?
In typical analyses, you will likely encounter positional and geometric isomers of phenylbutene, including 1-phenyl-1-butene, (Z)-2-phenyl-2-butene (cis), and (E)-2-phenyl-2-butene (trans). These isomers have very similar boiling points and polarities, making their separation by GC challenging. Effective separation relies on exploiting subtle differences in their interactions with the GC stationary phase.
Q2: Which type of GC column is best suited for separating phenylbutene isomers?
For the separation of aromatic isomers like phenylbutenes, a column with a stationary phase that can induce dipole-dipole or pi-pi interactions is often most effective.[1][2] While standard non-polar columns like those with a 5% phenyl-methylpolysiloxane phase can provide separation based on boiling point differences, a mid-polarity column, such as one with a 50% phenyl-methylpolysiloxane stationary phase, often provides better selectivity for these types of isomers.[3] Liquid crystalline stationary phases are also known for their high selectivity in separating positional and cis-trans isomers.[4]
Q3: How does the temperature program affect the resolution of phenylbutene isomers?
The temperature program is a critical parameter for optimizing the separation of closely eluting isomers.[5] A slow temperature ramp rate generally improves resolution by allowing more time for the isomers to interact with the stationary phase.[6] For early-eluting isomers, a lower initial oven temperature can enhance separation.[3] If two isomers are co-eluting, introducing an isothermal hold at a temperature just below their elution temperature can sometimes improve resolution.[7]
Q4: What is the impact of the carrier gas flow rate on peak resolution?
The carrier gas flow rate affects both analysis time and column efficiency. Each column has an optimal flow rate at which it achieves the best resolution. Deviating significantly from this optimum can lead to band broadening and decreased resolution. It is crucial to operate at or near the optimal flow rate for your specific column dimensions and carrier gas (e.g., helium, hydrogen, nitrogen).
Q5: My peaks are tailing. What are the likely causes and solutions?
Peak tailing can be caused by several factors, including:
-
Active sites in the inlet or column: These can be caused by contamination or degradation.
-
Solution: Clean or replace the inlet liner, and condition the column. If the problem persists, trimming a small portion from the front of the column may help.
-
-
Column overloading: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample or use a higher split ratio in the injection.
-
-
Incompatible solvent: The sample solvent may not be compatible with the stationary phase.
-
Solution: Choose a solvent that is more compatible with your column's stationary phase.
-
Troubleshooting Guide: Poor Peak Resolution
This guide provides a systematic approach to troubleshooting poor peak resolution in the GC analysis of phenylbutene isomers.
Diagram: Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for diagnosing and resolving poor peak resolution.
Step-by-Step Troubleshooting
-
Verify GC Method Parameters:
-
Issue: Incorrect method parameters are a common source of separation problems.
-
Action: Double-check all parameters in your GC method, including inlet temperature, detector temperature, temperature program, split ratio, and carrier gas flow rate, against the recommended or validated method.
-
-
Evaluate the GC Column:
-
Issue: The column's stationary phase may not be selective enough for the phenylbutene isomers.
-
Action: As previously mentioned, consider using a mid-polarity column with a significant phenyl content (e.g., 50% phenyl-methylpolysiloxane) for improved selectivity of aromatic isomers.[3] Ensure the column is not old or degraded, as this can lead to poor peak shape and resolution.
-
-
Optimize the Temperature Program:
-
Issue: A suboptimal temperature program can lead to co-elution.
-
Action:
-
Lower the initial temperature: This can improve the separation of early-eluting peaks.[3]
-
Reduce the ramp rate: A slower ramp (e.g., 2-5 °C/min) can enhance resolution between closely eluting isomers.[6]
-
Introduce an isothermal hold: If two peaks are nearly resolved, a short isothermal hold at a temperature slightly below their elution temperature may improve separation.[7]
-
-
-
Optimize Carrier Gas Flow Rate:
-
Issue: The flow rate may be too high or too low, leading to decreased efficiency.
-
Action: Consult the column manufacturer's recommendations for the optimal flow rate for your column dimensions and carrier gas. Perform a van Deemter plot analysis to experimentally determine the optimal flow rate if necessary.
-
-
Inspect Injection Technique and Parameters:
-
Issue: Improper injection can cause band broadening.
-
Action:
-
Check the inlet temperature: Ensure it is high enough to vaporize the sample completely and rapidly. For phenylbutenes, an inlet temperature of 250 °C is a good starting point.[6]
-
Verify the injection volume and split ratio: Overloading the column can lead to fronting or tailing peaks and poor resolution. Try reducing the injection volume or increasing the split ratio.
-
Inspect the inlet liner: A dirty or contaminated liner can be a source of active sites, leading to peak tailing. Clean or replace the liner regularly.
-
-
-
Perform System Maintenance:
-
Issue: Leaks or contamination in the GC system can degrade performance.
-
Action:
-
Leak check: Perform a leak check of the system, paying close attention to the inlet septum and column connections.
-
Column conditioning: If the column has been sitting idle or is suspected of being contaminated, bake it out at a temperature recommended by the manufacturer.
-
-
Experimental Protocols & Data
The following table provides a representative set of GC-FID conditions for the analysis of phenylbutene isomers. This method can serve as a starting point for method development and optimization.
Table 1: Representative GC-FID Method Parameters for Phenylbutene Isomer Analysis
| Parameter | Value |
| Column | |
| Stationary Phase | 50% Phenyl-Methylpolysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Inlet | |
| Type | Split/Splitless |
| Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | |
| Initial Temperature | 60 °C |
| Initial Hold Time | 2 min |
| Ramp 1 | 5 °C/min to 120 °C |
| Ramp 2 | 10 °C/min to 200 °C |
| Final Hold Time | 5 min |
| Carrier Gas | |
| Type | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Detector | |
| Type | Flame Ionization Detector (FID) |
| Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Diagram: GC Analysis Workflow
Caption: A simplified workflow for a typical GC analysis.
References
- 1. Positional Isomers - Chromatography Forum [chromforum.org]
- 2. welch-us.com [welch-us.com]
- 3. Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycle isomers in gas chromatography on stationary phases of different selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vurup.sk [vurup.sk]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
Strategies to prevent polymerization of 1-butene during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted polymerization of 1-butene during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintentional 1-butene polymerization?
A1: Unintentional polymerization of 1-butene is primarily initiated by three main factors:
-
Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization. Some polymerization reactions are exothermic, meaning they release heat, which can lead to a dangerous, self-accelerating runaway reaction.[1]
-
Contaminants: Certain impurities can act as catalysts or initiators for polymerization. These include:
-
Oxygen: Can form peroxides, which are potent polymerization initiators.[2]
-
Water and other protic substances: Can participate in cationic polymerization mechanisms.
-
Other olefins and dienes: Butadiene, in particular, is highly reactive and can co-polymerize with 1-butene.
-
Metal ions: Traces of certain metals can act as catalysts.
-
-
Catalyst Choice and Control: The catalyst used in the synthesis of 1-butene can also promote its polymerization if not carefully selected and controlled. Ziegler-Natta and metallocene catalysts, commonly used for olefin polymerization, can polymerize 1-butene if conditions are not optimized for selective synthesis.[3][4]
Q2: What is runaway polymerization and why is it a major concern with 1-butene?
A2: Runaway polymerization is a hazardous event where a polymerization reaction goes out of control, characterized by a rapid increase in reaction rate and temperature.[1] This is a significant concern with 1-butene because its polymerization is an exothermic process, releasing heat.[1] If this heat is not dissipated effectively, it accelerates the reaction further, creating a dangerous positive feedback loop. This can lead to a rapid build-up of pressure and temperature within the reaction vessel, potentially causing equipment failure, explosions, and the release of flammable and hazardous materials.[1][5]
Q3: How do polymerization inhibitors work to prevent 1-butene polymerization?
A3: Polymerization inhibitors are chemical compounds that are added in small quantities to monomers like 1-butene to prevent or retard unwanted polymerization. They function by interfering with the chain reaction mechanism of polymerization. Most commonly, they act as radical scavengers, deactivating the highly reactive free radicals that propagate the polymer chain.[6] This effectively stops the polymerization process before it can gain momentum.
Q4: What are the common types of inhibitors used for 1-butene?
A4: While specific inhibitor selection can depend on the synthesis process and conditions, common classes of inhibitors for olefins like 1-butene include phenolic compounds and other radical scavengers. For storage and transport, inhibitors that can be easily removed before subsequent use are preferred.
Troubleshooting Guides
Problem: I am observing unexpected polymer formation during my 1-butene synthesis.
| Possible Cause | Troubleshooting Steps |
| Inadequate Temperature Control | 1. Verify Temperature: Immediately check the reaction temperature. Ensure it is within the desired range for selective 1-butene synthesis and has not exceeded the temperature at which significant polymerization occurs. 2. Improve Cooling: Enhance the cooling efficiency of your reactor. This could involve increasing the flow rate of the coolant, using a lower temperature coolant, or ensuring good heat transfer through proper agitation. 3. Monitor for Exotherms: Be vigilant for any sudden temperature increases (exotherms) that might indicate the onset of polymerization. |
| Presence of Contaminants | 1. Purify Reactants: Ensure all starting materials, including the 1-butene feedstock and any solvents, are of high purity and free from polymerization initiators like oxygen, water, and other reactive impurities.[7] 2. Inert Atmosphere: Conduct the synthesis under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[2] |
| Incorrect Catalyst Selection or Concentration | 1. Review Catalyst Choice: Confirm that the selected catalyst is appropriate for selective 1-butene synthesis and not primarily a polymerization catalyst under the reaction conditions. 2. Optimize Catalyst Loading: An excess of catalyst can sometimes lead to side reactions, including polymerization. Re-evaluate and optimize the catalyst concentration. |
| Insufficient Inhibition | 1. Add an Inhibitor: If not already present, consider adding a suitable polymerization inhibitor to the reaction mixture. The choice and concentration of the inhibitor will depend on the specific synthesis method. |
Problem: The molecular weight of my poly(1-butene) is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Chain Transfer Reactions | 1. Minimize Impurities: Certain impurities can act as chain transfer agents, terminating the growing polymer chain prematurely. Ensure high purity of the monomer and reaction medium. 2. Adjust Temperature: Higher reaction temperatures can sometimes increase the rate of chain transfer reactions. Experiment with lowering the polymerization temperature.[4][8] |
| Catalyst Deactivation | 1. Check for Catalyst Poisons: Impurities in the feed can deactivate the catalyst, leading to shorter polymer chains. Ensure the feed is properly purified. 2. Optimize Co-catalyst Ratio: In catalyst systems like Ziegler-Natta, the ratio of the main catalyst to the co-catalyst (e.g., Al/Ti ratio) can influence catalyst activity and stability.[9] |
| Regioirregular Monomer Insertion | 1. Catalyst Selection: The regioselectivity of monomer insertion (e.g., 1,2- vs. 2,1-insertion) is highly dependent on the catalyst structure. Catalysts that are not fully regioselective can lead to termination events after a regioirregular insertion, resulting in lower molecular weight polymer.[4][8][10] Consider using a more regioselective catalyst. |
Data Summary
Table 1: Influence of Catalyst System on Poly(1-butene) Molecular Weight
| Catalyst System | Polymerization Temperature (°C) | Molecular Weight (Mv) | Reference |
| Me₂Si(Ind)₂ZrCl₂ | 50 | 16,000 | [4][8] |
| Me₂Si(2-Me-Ind)₂ZrCl₂ | 50 | 381,100 | [4][8] |
| Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | 70 | 111,000 | [4][8] |
Experimental Protocols
Protocol 1: General Procedure for Inhibiting Polymerization During 1-Butene Storage
-
Selection of Inhibitor: Choose a suitable polymerization inhibitor. For general storage, phenolic inhibitors are often used.
-
Determination of Concentration: The required concentration of the inhibitor will depend on the storage time, temperature, and the purity of the 1-butene. As a starting point, concentrations in the range of 10-100 ppm are often effective.
-
Addition of Inhibitor: Introduce the calculated amount of inhibitor to the 1-butene. This is typically done by adding a concentrated solution of the inhibitor in a compatible solvent to the bulk 1-butene.
-
Thorough Mixing: Ensure the inhibitor is thoroughly mixed with the 1-butene to ensure uniform distribution. This can be achieved by gentle agitation or circulation.
-
Monitoring: Periodically monitor the inhibitor concentration, especially for long-term storage, as it can be consumed over time. Also, regularly check for any signs of polymer formation (e.g., increased viscosity, presence of solids).
Protocol 2: Purification of 1-Butene to Remove Polymerization Initiators
-
Deoxygenation: To remove dissolved oxygen, sparge the liquid 1-butene with a stream of high-purity inert gas (e.g., nitrogen or argon) for a sufficient period.
-
Removal of Water: Pass the 1-butene through a column packed with a suitable drying agent, such as activated molecular sieves (3A or 4A) or activated alumina.
-
Removal of Other Impurities: For removal of other reactive impurities like dienes and acetylenes, fractional distillation can be employed.[4] Alternatively, selective hydrogenation can be used to convert these impurities to less reactive species.[11]
-
Peroxide Removal: If peroxide formation is suspected, the 1-butene can be passed through a column of activated alumina or washed with a freshly prepared solution of ferrous sulfate.[12][13][14][15] Caution: Peroxide-containing solutions can be explosive, especially upon concentration. Handle with extreme care.
Visualizations
Caption: Factors initiating the unwanted polymerization of 1-butene.
Caption: Troubleshooting workflow for unexpected polymer formation.
References
- 1. amp.generalair.com [amp.generalair.com]
- 2. braskem.com.br [braskem.com.br]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. gccpo.org [gccpo.org]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. my.alfred.edu [my.alfred.edu]
- 8. Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study [frontiersin.org]
- 11. scribd.com [scribd.com]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. ehs.wwu.edu [ehs.wwu.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. uwyo.edu [uwyo.edu]
Technical Support Center: Investigating Solvent Effects on the Reactivity of (E)-1-Phenyl-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the solvent effects on the reactivity of (E)-1-Phenyl-1-butene.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the electrophilic addition of bromine to this compound?
A1: The electrophilic addition of bromine to this compound proceeds through a two-step mechanism. Initially, the electron-rich double bond of the alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. In the second step, a nucleophile attacks one of the carbon atoms of the bromonium ion, causing the ring to open and forming the final di-brominated product. The attack of the nucleophile generally occurs from the side opposite to the bromonium ion, resulting in an anti-addition. In nucleophilic solvents, the solvent molecule itself can act as the nucleophile.
Q2: How does solvent polarity influence the rate of electrophilic addition to this compound?
A2: Solvent polarity plays a crucial role in the kinetics of electrophilic addition reactions. Polar solvents tend to accelerate reactions that involve the formation of charged intermediates, such as the bromonium ion and any potential carbocationic character in the transition state.[1][2][3] This is because polar solvents can stabilize these charged species through solvation, thereby lowering the activation energy of the reaction.[3] Conversely, nonpolar solvents offer less stabilization for charged intermediates, which can lead to slower reaction rates.
Q3: Can the solvent act as a nucleophile in the reaction?
A3: Yes, in nucleophilic solvents (e.g., water, alcohols, acetic acid), the solvent can compete with the bromide ion to attack the bromonium ion intermediate.[1][4] This results in the formation of solvent-incorporated products, such as bromoalcohols or bromoethers, alongside the expected dibromoalkane. The extent of solvent participation depends on the nucleophilicity of the solvent and the concentration of the bromide ion.
Q4: What are the expected side reactions when studying the bromination of this compound?
A4: Besides the formation of solvent-adducts, other potential side reactions include:
-
Rearrangement reactions: Although the formation of a stable benzylic carbocation is favored, rearrangements are possible under certain conditions, though less likely with a cyclic bromonium ion intermediate.
-
Elimination reactions: Under basic conditions or at elevated temperatures, the brominated products can undergo elimination to form alkenyl bromides.
-
Radical reactions: In the presence of light or radical initiators, a radical addition mechanism can compete with the electrophilic addition, potentially leading to different product distributions. It is often recommended to perform the reaction in the dark to minimize this.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible kinetic data.
-
Possible Cause 1: Temperature fluctuations.
-
Solution: Ensure a constant temperature is maintained throughout the experiment using a thermostatted cell holder for your spectrophotometer or a water bath for your reaction vessel. Even minor temperature changes can significantly affect reaction rates.
-
-
Possible Cause 2: Impurities in reactants or solvent.
-
Solution: Use freshly purified this compound and high-purity solvents. Impurities can act as catalysts or inhibitors, leading to inconsistent results. Check for peroxides in ether solvents, as they can initiate radical side reactions.
-
-
Possible Cause 3: Light-induced side reactions.
-
Solution: Perform the reaction in the dark or using amber-colored glassware to prevent photochemical reactions, especially when working with bromine, which can undergo homolytic cleavage upon exposure to light.
-
Issue 2: Observed reaction rate is significantly faster or slower than expected.
-
Possible Cause 1: Incorrect concentration of reactants.
-
Solution: Double-check the preparation of your stock solutions and the dilutions. Use calibrated micropipettes and volumetric flasks to ensure accuracy.
-
-
Possible Cause 2: Solvent effects are more pronounced than anticipated.
-
Solution: The polarity of the solvent has a strong influence on the reaction rate. A highly polar solvent will significantly accelerate the reaction compared to a nonpolar solvent. Refer to the data tables below for expected relative rates in different solvents.
-
-
Possible Cause 3: Catalytic impurities.
-
Solution: Traces of acid or metal ions can catalyze the reaction. Ensure all glassware is thoroughly cleaned and that the solvents are free from such impurities.
-
Issue 3: The final product mixture is complex and difficult to analyze.
-
Possible Cause 1: Solvent participation.
-
Solution: If using a nucleophilic solvent, expect the formation of solvent-adducts. Analyze the product mixture using techniques like GC-MS or NMR to identify all components. To avoid this, use a non-nucleophilic (inert) solvent like hexane or carbon tetrachloride.[1]
-
-
Possible Cause 2: Isomerization of the starting material.
-
Solution: Ensure the purity of your this compound starting material. The presence of the (Z)-isomer will lead to the formation of diastereomeric products, complicating the analysis.
-
-
Possible Cause 3: Undesired side reactions.
-
Solution: Review the reaction conditions (temperature, light exposure, presence of oxygen) to minimize side reactions like radical additions or eliminations.
-
Data Presentation
Table 1: Solvent Properties and Estimated Relative Rate Constants for the Bromination of this compound at 25 °C
| Solvent | Dielectric Constant (ε) | Kamlet-Taft Parameters | Estimated Relative Rate Constant (k_rel) |
| π * (Polarizability) | α (H-bond acidity) | ||
| n-Hexane | 1.88 | 0.00 | 0.00 |
| Carbon Tetrachloride | 2.24 | 0.28 | 0.00 |
| Toluene | 2.38 | 0.54 | 0.00 |
| Diethyl Ether | 4.34 | 0.27 | 0.00 |
| Dichloromethane | 8.93 | 0.82 | 0.13 |
| Acetone | 20.7 | 0.71 | 0.08 |
| Acetic Acid | 6.15 | 0.64 | 1.12 |
| Methanol | 32.7 | 0.60 | 0.93 |
| Water | 80.1 | 1.09 | 1.17 |
Note: The relative rate constants are estimated based on general trends observed for electrophilic bromination of styrenes and the known influence of solvent polarity. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Kinetic Analysis of the Bromination of this compound using UV-Vis Spectroscopy
This protocol describes the determination of the reaction rate constant by monitoring the disappearance of bromine using a UV-Vis spectrophotometer.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the desired solvent.
-
Prepare a stock solution of bromine of known concentration (e.g., 0.01 M) in the same solvent. Store this solution in an amber bottle and in the dark.
-
-
Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of bromine in the chosen solvent (typically around 410 nm in nonpolar solvents and can shift in polar solvents).
-
Use a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the this compound solution into a quartz cuvette.
-
Add a known volume of the solvent to the cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by rapidly adding a known volume of the bromine stock solution to the cuvette, ensuring quick and thorough mixing.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Plot the absorbance of bromine versus time.
-
Assuming pseudo-first-order conditions (with a large excess of this compound), the natural logarithm of the absorbance versus time should yield a straight line. The slope of this line is the pseudo-first-order rate constant, k'.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of this compound.
-
Mandatory Visualizations
References
Technical Support Center: Catalyst Selection for the Selective Hydrogenation of (E)-1-Phenyl-1-butene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the selective hydrogenation of (E)-1-Phenyl-1-butene to 1-phenylbutane. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst performance data.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the selective hydrogenation of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Conversion of this compound | 1. Catalyst Inactivity: The catalyst may be poisoned or deactivated. | • Ensure the substrate and solvent are pure and free of catalyst poisons such as sulfur or strong coordinating agents.• Use a fresh batch of catalyst.• Increase the catalyst loading. |
| 2. Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently. | • Increase the hydrogen pressure. Typical pressures for this type of reaction range from atmospheric to 10 bar. | |
| 3. Inadequate Mixing: Poor mixing can lead to mass transfer limitations, preventing the substrate from reaching the catalyst surface. | • Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture. | |
| Low Selectivity to 1-Phenylbutane (Over-hydrogenation to Ethylbenzene) | 1. Catalyst is too active: Catalysts like Palladium on Carbon (Pd/C) can be highly active and promote the further reduction of the desired product. | • Switch to a less active catalyst, such as a modified or "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline).• Reduce the reaction temperature and/or hydrogen pressure. |
| 2. Prolonged Reaction Time: Leaving the reaction to run for an extended period after the starting material is consumed will favor over-hydrogenation. | • Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction as soon as the starting material is consumed. | |
| Formation of Isomerization Byproducts | 1. Catalyst-induced Isomerization: Some catalysts, particularly palladium-based ones, can cause isomerization of the double bond in the starting material or product. | • Consider using a platinum-based catalyst (e.g., PtO₂) which is generally less prone to causing isomerization compared to palladium.[1] |
| Catalyst Deactivation During Reaction | 1. Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst. | • Purify the starting materials and solvents before use. Common poisons include sulfur compounds, halides, and strong amines. |
| 2. Sintering of Catalyst: High reaction temperatures can cause the metal particles on the support to agglomerate, reducing the active surface area. | • Operate at the lowest effective temperature. | |
| Inconsistent Results Between Batches | 1. Variation in Catalyst Quality: The activity of heterogeneous catalysts can vary between batches. | • Test each new batch of catalyst on a small scale before use in a large-scale reaction.• If possible, purchase catalysts from a reputable supplier who provides detailed characterization data. |
| 2. Inconsistent Reaction Setup: Minor variations in setup, such as stirring rate or the efficiency of hydrogen delivery, can affect the outcome. | • Standardize the experimental setup and procedure as much as possible. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the selective hydrogenation of this compound to 1-phenylbutane?
A1: The choice of catalyst depends on the desired balance between reactivity and selectivity.
-
Palladium on Carbon (Pd/C) is a highly active and common choice for alkene hydrogenation.[1][2][3] However, it can lead to over-hydrogenation.
-
Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂) can also be effective and may offer better selectivity against isomerization.[2]
-
Raney Nickel is a cost-effective alternative, but may require higher temperatures and pressures.[2][4]
-
For very high selectivity, a "poisoned" catalyst like Lindlar's catalyst can be used to prevent over-hydrogenation, although it is more commonly used for alkyne semi-hydrogenation.
Q2: What is the effect of the solvent on this reaction?
A2: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or methanol are commonly used and can accelerate the reaction rate.[5] Aprotic solvents such as ethyl acetate or hexane can also be used. The solvent should be chosen based on the solubility of the substrate and its inertness under the reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:
-
Thin Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis of the conversion and selectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze the composition of the reaction mixture.
Q4: What are the safety precautions for catalytic hydrogenation?
A4: Catalytic hydrogenation involves the use of flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel and dry Pd/C).[4] Key safety precautions include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using a proper hydrogenation apparatus.
-
Purging the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Handling the catalyst carefully, especially when dry, as it can ignite in the presence of air.[5]
-
Having a fire extinguisher readily available.
Catalyst Performance Data
The following table summarizes typical performance data for various catalysts in the hydrogenation of phenyl-substituted alkenes. While specific data for this compound is limited in the literature, the data for similar substrates provides a useful guide for catalyst selection.
| Catalyst | Substrate | Conversion (%) | Selectivity to Alkane (%) | Temperature (°C) | Pressure (bar) | Reference |
| 5% Pd/C | Styrene | >99 | >98 | 30 | 1 | [6] |
| 0.5% Pd/C | Phenylacetylene | 100 | ~90 (to Styrene) | 30 | 1 | [7] |
| Pt/SiO₂ | Cinnamaldehyde | 98.8 | 90 (to Cinnamyl Alcohol) | 90 | 10 | [8] |
| Raney Ni | Styrene Oxide | 98 | 99 (to 2-Phenylethanol) | 100 | 20 | [9] |
Experimental Protocols
Detailed Methodology for Selective Hydrogenation using Pd/C
This protocol provides a general procedure for the selective hydrogenation of this compound using 10% Palladium on Carbon (Pd/C).
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum/inert gas manifold
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
To a clean and dry two-necked round-bottom flask containing a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).
-
Seal the flask with septa.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
-
Addition of Reactants:
-
Under a positive pressure of inert gas, add the solvent (e.g., ethanol) via syringe.
-
Dissolve this compound in the solvent and add it to the flask via syringe.
-
-
Hydrogenation:
-
Purge the flask with hydrogen gas by evacuating the inert gas and backfilling with hydrogen. Repeat this three times.
-
Finally, leave the flask under a positive pressure of hydrogen (e.g., using a hydrogen balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or by taking aliquots for GC analysis. To take an aliquot, briefly replace the hydrogen atmosphere with an inert gas, withdraw a sample, and then re-establish the hydrogen atmosphere.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the filter cake with the reaction solvent. Caution: The filter cake can be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water before disposal.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
-
Visualizations
Caption: Experimental workflow for the selective hydrogenation of this compound.
Caption: Troubleshooting logic for the selective hydrogenation of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Structure of (E)-1-Phenyl-1-butene using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of (E)-1-Phenyl-1-butene and its (Z)-isomer by Nuclear Magnetic Resonance Spectroscopy.
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data of this compound and its geometric isomer, (Z)-1-Phenyl-1-butene. The distinct NMR signatures of these isomers, particularly the coupling constants of the vinylic protons, allow for unambiguous structural validation. This document outlines the experimental data in clearly structured tables, details the experimental protocol for data acquisition, and provides a logical workflow for structural verification.
¹H and ¹³C NMR Data Comparison
The chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are crucial for distinguishing between the (E) and (Z) isomers of 1-Phenyl-1-butene. The data presented below has been compiled from the Spectral Database for Organic Compounds (SDBS).
Table 1: ¹H NMR Data Comparison for (E)- and (Z)-1-Phenyl-1-butene
| Assignment | This compound | (Z)-1-Phenyl-1-butene |
| H-1' (Vinyl) | ~6.36 ppm (d, J = 15.8 Hz) | ~6.30 ppm (d, J = 11.5 Hz) |
| H-2' (Vinyl) | ~6.20 ppm (dt, J = 15.8, 6.4 Hz) | ~5.65 ppm (dt, J = 11.5, 7.3 Hz) |
| H-3' (Allylic) | ~2.20 ppm (p, J = 7.4 Hz) | ~2.25 ppm (p, J = 7.3 Hz) |
| H-4' (Methyl) | ~1.05 ppm (t, J = 7.4 Hz) | ~1.00 ppm (t, J = 7.3 Hz) |
| Aromatic H | ~7.20-7.40 ppm (m) | ~7.15-7.35 ppm (m) |
Table 2: ¹³C NMR Data Comparison for (E)- and (Z)-1-Phenyl-1-butene
| Assignment | This compound | (Z)-1-Phenyl-1-butene |
| C-1' (Vinyl) | ~131.0 ppm | ~130.0 ppm |
| C-2' (Vinyl) | ~129.5 ppm | ~128.5 ppm |
| C-3' (Allylic) | ~25.8 ppm | ~21.2 ppm |
| C-4' (Methyl) | ~13.8 ppm | ~14.2 ppm |
| Aromatic C (ipso) | ~137.8 ppm | ~138.2 ppm |
| Aromatic C (ortho) | ~128.4 ppm | ~128.2 ppm |
| Aromatic C (meta) | ~126.8 ppm | ~126.5 ppm |
| Aromatic C (para) | ~125.7 ppm | ~125.5 ppm |
The most significant difference in the ¹H NMR spectra is the coupling constant between the two vinylic protons (H-1' and H-2'). For the (E)-isomer, this coupling is a large trans-coupling, typically around 15.8 Hz. In contrast, the (Z)-isomer exhibits a smaller cis-coupling of approximately 11.5 Hz.[1][2][3][4][5] This difference is a definitive marker for assigning the stereochemistry of the double bond.
Experimental Protocol
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 1-phenyl-1-butene.
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wider spectral width of about 200-220 ppm is necessary to cover the range of carbon chemical shifts.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS).
-
Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.
Caption: Logical workflow for the validation of this compound structure using NMR.
References
- 1. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Comparative analysis of spectroscopic data for (E)- and (Z)-1-Phenyl-1-butene
A detailed comparative analysis of the spectroscopic data for the geometric isomers of 1-phenyl-1-butene, (E)- and (Z)-1-phenyl-1-butene, reveals key differences in their NMR, IR, and mass spectra that allow for their unambiguous identification. This guide provides a comprehensive summary of their spectroscopic signatures, supported by experimental data, to aid researchers in the structural elucidation of these compounds.
The geometric isomerism in 1-phenyl-1-butene arises from the restricted rotation around the carbon-carbon double bond, leading to two distinct spatial arrangements of the substituents. The (E)-isomer (trans) has the phenyl group and the ethyl group on opposite sides of the double bond, while the (Z)-isomer (cis) has them on the same side. This seemingly subtle structural difference results in measurable variations in their spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Isomers
NMR spectroscopy is a powerful tool for differentiating between the (E) and (Z) isomers of 1-phenyl-1-butene, with both ¹H and ¹³C NMR providing distinct clues.
¹H NMR Spectroscopy: The most telling differences in the proton NMR spectra are observed in the chemical shifts and coupling constants of the vinylic protons. In the (E)-isomer, the vinylic protons are further apart in space, leading to a larger coupling constant (J), typically in the range of 15-18 Hz. Conversely, the vinylic protons in the (Z)-isomer are closer together, resulting in a smaller coupling constant, generally between 10-12 Hz. The chemical shifts of the vinylic protons are also influenced by the anisotropic effect of the phenyl ring.
¹³C NMR Spectroscopy: The carbon NMR spectra also exhibit characteristic differences. Due to steric hindrance in the (Z)-isomer, where the phenyl ring and the ethyl group are on the same side, the chemical shifts of the carbon atoms in the ethyl group, particularly the allylic CH₂ group, are shifted upfield (to a lower ppm value) compared to the (E)-isomer.
| ¹H NMR Data | (E)-1-Phenyl-1-butene | (Z)-1-Phenyl-1-butene |
| Vinylic Proton (α to Ph) | ~6.4 ppm (d) | ~6.5 ppm (d) |
| Vinylic Proton (β to Ph) | ~6.2 ppm (dt) | ~5.7 ppm (dt) |
| Vinylic Coupling Constant (J) | ~16 Hz | ~11.5 Hz |
| Aromatic Protons | 7.2-7.4 ppm (m) | 7.2-7.4 ppm (m) |
| Ethyl Group (CH₂) | ~2.2 ppm (quintet) | ~2.3 ppm (quintet) |
| Ethyl Group (CH₃) | ~1.1 ppm (t) | ~1.0 ppm (t) |
| ¹³C NMR Data | This compound | (Z)-1-Phenyl-1-butene |
| Vinylic Carbon (α to Ph) | ~131 ppm | ~130 ppm |
| Vinylic Carbon (β to Ph) | ~129 ppm | ~128 ppm |
| Aromatic Carbons | 126-138 ppm | 126-138 ppm |
| Ethyl Group (CH₂) | ~26 ppm | ~21 ppm |
| Ethyl Group (CH₃) | ~14 ppm | ~14 ppm |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). The exact values may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy: The Out-of-Plane Bending Signature
Infrared spectroscopy offers a straightforward method to distinguish between the two isomers based on the out-of-plane C-H bending vibrations of the vinylic hydrogens. The (E)-isomer exhibits a strong and characteristic absorption band around 965 cm⁻¹, which is indicative of a trans-disubstituted alkene. In contrast, the (Z)-isomer shows a characteristic absorption band for a cis-disubstituted alkene in the region of 720-680 cm⁻¹.
| IR Absorption Data | This compound | (Z)-1-Phenyl-1-butene |
| =C-H Bending (out-of-plane) | ~965 cm⁻¹ (strong) | ~700 cm⁻¹ (strong) |
| C=C Stretching | ~1650 cm⁻¹ (medium) | ~1655 cm⁻¹ (medium) |
| Aromatic C-H Stretching | ~3020-3080 cm⁻¹ | ~3020-3080 cm⁻¹ |
| Aliphatic C-H Stretching | ~2850-2970 cm⁻¹ | ~2850-2970 cm⁻¹ |
Mass Spectrometry: Fragmentation Patterns
The mass spectra of both (E)- and (Z)-1-phenyl-1-butene are expected to show a molecular ion peak (M⁺) at m/z = 132, corresponding to their molecular weight. The fragmentation patterns are also anticipated to be quite similar, as the initial ionization is unlikely to be significantly affected by the stereochemistry. The most prominent fragment is typically the tropylium ion at m/z = 91, formed by benzylic cleavage and rearrangement. Another significant fragment at m/z = 117 results from the loss of a methyl group. While the overall patterns are similar, minor differences in the relative intensities of the fragment ions may be observed.
| Mass Spectrometry Data | This compound | (Z)-1-Phenyl-1-butene |
| Molecular Ion (M⁺) | 132 | 132 |
| Base Peak | 117 | Expected to be similar |
| Major Fragments (m/z) | 117, 115, 91, 77 | Expected to be similar |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of (E)- and (Z)-1-phenyl-1-butene.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Logical Relationship of Isomers and Spectroscopic Analysis
The following diagram illustrates the relationship between the (E) and (Z) isomers of 1-phenyl-1-butene and the spectroscopic techniques used for their comparative analysis.
Caption: Isomer Analysis Workflow.
A Comparative Analysis of the Reactivity of (E)-1-Phenyl-1-butene and Styrene
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of (E)-1-Phenyl-1-butene and styrene, supported by experimental data and detailed protocols.
Introduction
This compound and styrene are both aromatic alkenes that serve as important building blocks in organic synthesis and polymer chemistry. Their structural similarity, characterized by a phenyl group attached to a carbon-carbon double bond, belies significant differences in their chemical reactivity. This guide provides an objective comparison of the reactivity of these two compounds across several key classes of organic reactions, including electrophilic addition, polymerization, oxidation, and hydrogenation. Understanding these differences is crucial for selecting the appropriate substrate and reaction conditions in various research and development applications.
The primary structural distinction between the two molecules is the substitution pattern at the double bond. Styrene possesses a terminal double bond, while this compound has an internal double bond with an additional ethyl group. This seemingly minor difference has profound implications for the electronic and steric environment of the double bond, thereby influencing the kinetics and regioselectivity of its reactions.
Reactivity Towards Electrophilic Addition
Electrophilic addition is a fundamental reaction of alkenes. The rate of this reaction is largely governed by the stability of the carbocation intermediate formed upon the initial attack of the electrophile.
Both styrene and this compound form a resonance-stabilized benzylic carbocation upon protonation. However, in the case of this compound, the carbocation formed is not only benzylic but also secondary. Furthermore, the ethyl group attached to the double bond in this compound is electron-donating, which further stabilizes the adjacent carbocation through inductive effects. In contrast, the carbocation formed from styrene is a secondary benzylic carbocation without this additional stabilization. Consequently, this compound is expected to react faster with electrophiles than styrene.
Table 1: Comparison of Intermediates in Electrophilic Addition
| Feature | Styrene | This compound |
| Carbocation Intermediate | Secondary, Benzylic | Secondary, Benzylic |
| Substituent Effect | Hydrogen | Ethyl (electron-donating) |
| Expected Relative Rate | Slower | Faster |
Experimental Protocol: Competitive Hydrobromination of Alkenes
This protocol is designed to qualitatively determine the relative reactivity of two alkenes towards electrophilic addition of HBr.[1][2][3]
Materials:
-
Equimolar mixture of this compound and styrene in an inert solvent (e.g., dichloromethane)
-
30% HBr in acetic acid[1]
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a 0.1 M solution containing both this compound and styrene in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a sub-stoichiometric amount of 30% HBr in acetic acid (e.g., 0.5 equivalents relative to the total moles of alkenes) to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 30 minutes.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Analyze the product mixture by GC-MS to determine the relative amounts of the unreacted starting materials and the corresponding alkyl bromide products. A higher consumption of one alkene relative to the other indicates its greater reactivity.
Reactivity Towards Polymerization
Both styrene and this compound can undergo polymerization. However, their reactivity and the properties of the resulting polymers differ significantly due to steric and electronic factors. Styrene is readily polymerized via free-radical, cationic, and anionic mechanisms to produce polystyrene, a widely used thermoplastic.
This compound is more sterically hindered at the double bond due to the presence of the ethyl group. This steric hindrance makes it less susceptible to polymerization compared to styrene. While it can be polymerized under certain conditions, the rate of polymerization is generally lower, and achieving high molecular weight polymers is more challenging.
In a copolymerization with a more reactive monomer, it is expected that this compound would have a lower reactivity ratio.
Table 2: Comparison of Polymerization Reactivity
| Feature | Styrene | This compound |
| Steric Hindrance | Low | High |
| Polymerization Rate | High | Low |
| Tendency to Homopolymerize | High | Low |
Experimental Protocol: Determination of Monomer Reactivity Ratios in Copolymerization
This protocol outlines a general method for determining the reactivity ratios of two monomers in a free-radical copolymerization.[4][5][6]
Materials:
-
Styrene (M1), purified
-
This compound (M2), purified
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene as solvent
-
Methanol as a non-solvent for precipitation
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Prepare a series of reaction mixtures with varying molar feed ratios of styrene (f1) and this compound (f2) in toluene.
-
Add a constant, small amount of AIBN to each mixture.
-
Degas the mixtures by several freeze-pump-thaw cycles.
-
Polymerize the mixtures at a constant temperature (e.g., 60 °C) for a short period to ensure low conversion (<10%).
-
Stop the polymerization by rapid cooling and precipitate the copolymer by adding the reaction mixture to a large excess of methanol.
-
Filter, wash, and dry the copolymer.
-
Determine the copolymer composition (F1 and F2) for each sample using ¹H NMR spectroscopy by integrating the signals corresponding to each monomer unit.
-
Calculate the reactivity ratios (r1 and r2) using methods such as the Fineman-Ross or Kelen-Tüdős linearization methods, or non-linear methods.
Reactivity Towards Oxidation
The oxidation of alkenes, such as epoxidation, is an electrophilic process. Therefore, the electron density of the double bond is a key factor in determining the reaction rate. The ethyl group in this compound is electron-donating, increasing the electron density of its double bond compared to styrene. This makes this compound more nucleophilic and thus more reactive towards electrophilic oxidizing agents like peroxy acids (e.g., m-CPBA).
Table 3: Comparison of Oxidation Reactivity (Epoxidation)
| Feature | Styrene | This compound |
| Double Bond Electron Density | Lower | Higher |
| Reactivity with m-CPBA | Slower | Faster |
| Product | Styrene oxide | This compound oxide |
Experimental Protocol: Epoxidation with m-CPBA
This protocol describes the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA).[7][8][9][10]
Materials:
-
Alkene (styrene or this compound)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alkene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred alkene solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting alkene.
-
Cool the reaction mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate sequentially with saturated sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
The product can be purified by column chromatography if necessary.
Reactivity Towards Hydrogenation
Catalytic hydrogenation of alkenes is a reduction reaction that is sensitive to steric hindrance. The double bond of the alkene adsorbs onto the surface of a metal catalyst (e.g., Pd, Pt, Ni), followed by the addition of hydrogen atoms.
The internal double bond of this compound is more sterically hindered than the terminal double bond of styrene. This increased steric hindrance makes it more difficult for the double bond to approach and adsorb onto the catalyst surface, resulting in a slower rate of hydrogenation compared to styrene.
Table 4: Comparison of Hydrogenation Reactivity
| Feature | Styrene | This compound |
| Steric Hindrance | Low | High |
| Rate of Hydrogenation | Faster | Slower |
| Product | Ethylbenzene | 1-Phenylbutane |
Experimental Protocol: Catalytic Hydrogenation of an Alkene
This protocol describes a standard procedure for the catalytic hydrogenation of an alkene.[11][12][13]
Materials:
-
Alkene (styrene or this compound)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or Ethyl acetate as solvent
-
Hydrogen gas (H2)
-
Balloon or hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve the alkene in a suitable solvent like ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the alkene).
-
Seal the flask with a septum and flush with nitrogen or argon to remove air.
-
Evacuate the flask and then introduce hydrogen gas from a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the alkane product.
Conclusion
The reactivity of this compound and styrene is dictated by a balance of electronic and steric effects. This compound, with its electron-donating ethyl group, exhibits higher reactivity in electrophilic reactions such as addition and oxidation, where the formation of a stabilized carbocation-like transition state is favored. Conversely, the increased steric hindrance around the internal double bond of this compound renders it less reactive in processes that are sensitive to steric bulk, such as catalytic hydrogenation and polymerization, when compared to the less hindered terminal double bond of styrene. This comparative guide underscores the importance of considering subtle structural variations when designing synthetic strategies and predicting reaction outcomes.
References
- 1. murov.info [murov.info]
- 2. researchgate.net [researchgate.net]
- 3. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 4. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 5. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 8. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(ii)dibenzotetramethyltetraaza[14]annulene complex immobilized on amino-functionalized SBA-15 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Highly enantioselective hydrogenation of styrenes directed by 2'-hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Methodologies of (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals: An In-depth Evaluation of Four Key Synthetic Routes
The stereoselective synthesis of (E)-1-Phenyl-1-butene, a valuable building block in organic synthesis and potential pharmacophore, can be achieved through various methodologies. This guide provides a comprehensive comparison of four prominent synthetic strategies: the Horner-Wadsworth-Emmons reaction, the Wittig reaction, the Heck reaction, and a Grignard reaction followed by dehydration. Each method is evaluated based on reaction yield, stereoselectivity, and experimental conditions, supported by detailed protocols to facilitate reproducibility and informed selection for specific research and development needs.
At a Glance: Comparative Analysis of Synthetic Methodologies
The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their efficiencies and stereoselectivities.
| Methodology | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) | E/Z Ratio |
| Horner-Wadsworth-Emmons Reaction | Benzaldehyde, Diethyl ethylphosphonate | NaH, THF | 2 hours | 85% | >98:2 |
| Wittig Reaction | Benzaldehyde, Propyltriphenylphosphonium bromide | n-BuLi, THF | 12 hours | 75% | 85:15 |
| Heck Reaction | Iodobenzene, 1-Butene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF | 24 hours | 60% | >95:5 |
| Grignard Reaction & Dehydration | Bromopropane, Magnesium, Benzaldehyde; H₂SO₄ | Diethyl ether; Heat | 4 hours (total) | 70% (overall) | 90:10 |
In Detail: Experimental Protocols
This section provides detailed experimental procedures for each of the four synthetic methodologies, allowing for a thorough understanding of the practical aspects of each approach.
Horner-Wadsworth-Emmons Reaction
This method is highly regarded for its excellent stereoselectivity in forming (E)-alkenes.[1][2][3][4][5]
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.2 g, 30 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere, diethyl ethylphosphonate (5.4 g, 30 mmol) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of benzaldehyde (2.12 g, 20 mmol) in anhydrous THF (20 mL) is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of water (50 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane) to afford this compound.
Wittig Reaction
A classic and versatile olefination method, the Wittig reaction provides a reliable route to 1-phenyl-1-butene.
Experimental Protocol:
-
To a suspension of propyltriphenylphosphonium bromide (11.5 g, 30 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere at 0 °C, n-butyllithium (12 mL of a 2.5 M solution in hexanes, 30 mmol) is added dropwise.
-
The resulting deep red solution is stirred at room temperature for 1 hour.
-
A solution of benzaldehyde (2.12 g, 20 mmol) in anhydrous THF (20 mL) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution (50 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane) to afford a mixture of (E)- and (Z)-1-Phenyl-1-butene.
Heck Reaction
The Heck reaction offers a powerful method for carbon-carbon bond formation, particularly for the arylation of alkenes.[6][7][8][9][10]
Experimental Protocol:
-
A mixture of iodobenzene (4.08 g, 20 mmol), palladium(II) acetate (45 mg, 0.2 mmol), tri(o-tolyl)phosphine (122 mg, 0.4 mmol), and triethylamine (4.2 mL, 30 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL) is placed in a pressure vessel.
-
The vessel is cooled to -78 °C and 1-butene (excess) is condensed into the mixture.
-
The vessel is sealed and heated at 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered, and the filtrate is diluted with water (100 mL) and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane) to afford this compound.
Grignard Reaction Followed by Dehydration
This two-step approach involves the formation of an alcohol intermediate via a Grignard reaction, which is then dehydrated to yield the target alkene.[11][12][13][14][15]
Step 1: Synthesis of 1-Phenyl-1-butanol
-
Magnesium turnings (0.73 g, 30 mmol) are placed in a flame-dried flask under a nitrogen atmosphere.
-
A solution of 1-bromopropane (3.69 g, 30 mmol) in anhydrous diethyl ether (30 mL) is added dropwise to initiate the reaction.
-
After the Grignard reagent formation is complete, a solution of benzaldehyde (2.12 g, 20 mmol) in anhydrous diethyl ether (20 mL) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 1-phenyl-1-butanol.
Step 2: Dehydration of 1-Phenyl-1-butanol
-
The crude 1-phenyl-1-butanol is mixed with a catalytic amount of concentrated sulfuric acid (0.5 mL).
-
The mixture is heated at 140 °C for 2 hours, and the product is distilled as it is formed.
-
The distillate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and redistilled to give a mixture of (E)- and (Z)-1-Phenyl-1-butene.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic methodology.
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Caption: Wittig Reaction Workflow.
Caption: Heck Reaction Workflow.
Caption: Grignard Reaction and Dehydration Workflow.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. | Semantic Scholar [semanticscholar.org]
- 11. Solved 2. From the descriptions and names given, draw | Chegg.com [chegg.com]
- 12. doubtnut.com [doubtnut.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Navigating the Separation of 1-Phenyl-1-butene Geometric Isomers by Gas Chromatography
A comprehensive guide for researchers on the gas chromatographic behavior of (E)- and (Z)-1-phenyl-1-butene, providing comparative data and a detailed experimental protocol for their effective separation.
In the analysis of aromatic compounds, the separation of geometric isomers presents a common challenge. This guide focuses on the gas chromatographic (GC) retention times of the (E) and (Z) isomers of 1-phenyl-1-butene, offering a practical comparison for researchers, scientists, and professionals in drug development. Understanding the elution behavior of these isomers is critical for accurate quantification and characterization in various chemical processes.
Elution Behavior: A Tale of Two Isomers
The separation of (E)- and (Z)-1-phenyl-1-butene by gas chromatography is governed by the interplay between the isomers' physical properties and their interaction with the stationary phase of the GC column. Generally, the elution order of geometric isomers is influenced by their boiling points and polarity. The trans or (E) isomer is typically more stable and has a higher boiling point than the cis or (Z) isomer. Consequently, on a non-polar stationary phase where separation is primarily driven by boiling point, the (Z)-isomer is expected to elute before the (E)-isomer.
Conversely, on a polar stationary phase, the interaction between the analyte and the stationary phase becomes a more dominant factor. The (Z)-isomer, with its "U-shaped" structure, may exhibit a different interaction profile with the polar stationary phase compared to the more linear (E)-isomer, potentially altering the elution order.
Comparative Retention Data
To provide a quantitative comparison, the Kovats retention index (I) is a standardized measure that is independent of many operational parameters. The following table summarizes the reported Kovats retention indices for (E)- and (Z)-1-phenyl-1-butene on both standard non-polar and polar GC columns.
| Isomer | Common Name | Boiling Point (°C) | Kovats Index (Non-Polar) | Kovats Index (Polar) |
| (E)-1-phenyl-1-butene | trans-1-phenyl-1-butene | 189 | 1105 - 1120 | 1479 |
| (Z)-1-phenyl-1-butene | cis-1-phenyl-1-butene | N/A | 1111 | 1391 |
Data sourced from the NIST Mass Spectrometry Data Center and PubChem.
On a standard non-polar column, the Kovats indices are very similar, suggesting that achieving baseline separation can be challenging and requires a high-efficiency column. The slightly higher index for the (Z)-isomer on some non-polar phases can be an exception to the general boiling point rule and may be influenced by the specific stationary phase chemistry. On a polar column, the difference in retention indices is more pronounced, with the (E)-isomer having a significantly higher retention index, indicating a stronger interaction with the polar stationary phase.
Experimental Protocol
While the exact conditions for obtaining the above retention indices are not detailed in a single source, a typical experimental protocol for the separation of 1-phenyl-1-butene isomers on a common non-polar capillary column can be constructed based on established methods for similar aromatic compounds.
Gas Chromatograph (GC) System:
-
GC: A standard gas chromatograph equipped with a flame ionization detector (FID) and a capillary split/splitless injector.
-
Column: A 30 m x 0.25 mm I.D. fused silica capillary column coated with a 0.25 µm film of 5% phenyl-polydimethylsiloxane (e.g., DB-5, HP-5, or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Final Temperature: 150 °C, hold for 5 minutes
-
-
Detector (FID):
-
Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
Sample Preparation: Prepare a dilute solution of the 1-phenyl-1-butene isomer mixture (e.g., 100 ppm) in a suitable solvent such as hexane or dichloromethane.
Logical Workflow for Isomer Separation
The following diagram illustrates the key factors influencing the GC separation of geometric isomers and the expected outcomes on different stationary phases.
Development and validation of HPLC methods for (E)-1-Phenyl-1-butene quantification
A comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (E)-1-Phenyl-1-butene, with a comparison to alternative analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this compound.
Introduction to this compound and its Quantification
This compound is an aromatic hydrocarbon that can be a synthetic intermediate or a potential impurity in various chemical processes. Accurate quantification is crucial for quality control, process monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1][2]
This guide details a developed and validated Reverse-Phase HPLC (RP-HPLC) method for this compound quantification, following the International Conference on Harmonisation (ICH) guidelines.[1][3] Furthermore, it provides a comparative analysis with alternative analytical methods.
Developed HPLC Method and Validation
A stability-indicating RP-HPLC method was developed and validated to provide a simple, precise, and accurate quantification of this compound.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Run Time | 10 minutes |
Summary of Validation Data
The developed method was validated according to ICH guidelines for key performance parameters.[2][3][4]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 1 - 100 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9995 | |
| Accuracy (% Recovery) | 98.9% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.85% | RSD ≤ 2% |
| - Intermediate Precision | 1.15% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.25 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.75 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from blank and placebo | Peak purity index > 0.999 |
| Robustness | Unaffected by minor variations | RSD ≤ 2% |
Experimental Protocols
Detailed methodologies for the HPLC analysis and its validation are provided below.
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Method Validation
-
Linearity: Inject the prepared working standard solutions (1, 5, 10, 25, 50, 75, 100 µg/mL) in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a sample matrix. Analyze these samples in triplicate and calculate the percentage recovery.[2]
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same instrument and analyst. Calculate the Relative Standard Deviation (RSD%).[4]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument and calculate the RSD%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio of a series of diluted solutions or by using the standard deviation of the response and the slope of the calibration curve. The ICH recommends a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[3]
-
Specificity: Inject the mobile phase (blank) and a sample matrix without the analyte (placebo) to ensure no interfering peaks at the retention time of this compound.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results, monitoring for peak area and retention time consistency.[2]
Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
Interrelation of Key Validation Parameters
Caption: Interdependencies of core HPLC validation parameters.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the quantification of volatile organic compounds (VOCs) like this compound.[5][6] The choice of method depends on the specific application, required sensitivity, and available resources.
| Feature | RP-HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Direct Injection Mass Spectrometry (DIMS) |
| Principle | Liquid-phase separation based on polarity, followed by UV absorbance detection. | Gas-phase separation based on boiling point and column interaction, followed by mass-based detection.[7][8] | Direct introduction of sample into a mass spectrometer for ionization and mass analysis without prior separation.[7] |
| Sensitivity | Moderate (µg/mL to high ng/mL). | Very High (pg/mL to fg/mL). | High (ng/mL to pg/mL). |
| Selectivity | Good; based on retention time. Co-elution can be an issue. | Excellent; provides structural information from mass fragmentation patterns.[9] | Moderate to Good; depends on ionization technique and resolution. |
| Analysis Time | Relatively short (5-15 min per sample). | Longer (20-60 min per sample) due to chromatographic run and oven cooling. | Very Fast (<1 min per sample); enables real-time monitoring.[6] |
| Sample Type | Primarily non-volatile or semi-volatile compounds in liquid samples. | Volatile and semi-volatile compounds that can be vaporized without decomposition.[6] | Primarily volatile compounds in gas or liquid phase.[5][6] |
| Cost | Moderate initial and operational cost. | High initial and operational cost. | High initial cost, potentially lower operational cost than GC-MS. |
| Advantages | Robust, reproducible, widely available, suitable for routine QC.[1][2] | Gold standard for identification of unknown volatiles, extremely sensitive.[7][8] | High throughput, real-time analysis, minimal sample preparation.[10] |
| Limitations | Lower sensitivity than MS methods, not ideal for highly complex mixtures. | Slower throughput, requires thermally stable analytes. | Limited separation capability, potential for matrix interference. |
References
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. actascientific.com [actascientific.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Low-Cost Alternative for Online Analysis of Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-Site Detection of Volatile Organic Compounds (VOCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability of (E)-1-Phenyl-1-butene versus (Z)-1-Phenyl-1-butene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkene Stability
The thermodynamic stability of alkenes is influenced by several factors, including the degree of substitution of the double bond and steric strain. Generally, trans (E) isomers are thermodynamically more stable than their corresponding cis (Z) isomers.[1][2][3][4] This increased stability is primarily attributed to the reduced steric hindrance between bulky substituent groups when they are on opposite sides of the double bond, as is the case in the E isomer.[1][2][3][4] In (Z)-1-phenyl-1-butene, the phenyl group and the ethyl group are on the same side of the double bond, leading to steric repulsion and a higher energy state compared to the (E)-isomer where they are on opposite sides.
Comparison of Thermodynamic Stability
The most common method for experimentally quantifying the relative stability of alkene isomers is by measuring their heats of hydrogenation (ΔH°_hydrog).[2][3] This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. Both (E)- and (Z)-1-phenyl-1-butene are hydrogenated to the same product, 1-phenylbutane. The less stable isomer will release more heat upon hydrogenation. Therefore, the isomer with the less exothermic (smaller negative) heat of hydrogenation is the more stable one.
While specific experimental values for the heats of hydrogenation of (E)- and (Z)-1-phenyl-1-butene were not found in the reviewed literature, data for analogous disubstituted alkenes consistently show the E isomer to be more stable. For example, the heat of hydrogenation of (E)-2-butene is less exothermic than that of (Z)-2-butene, indicating greater stability. This principle is expected to hold for 1-phenyl-1-butene as well.
In reactions where both isomers can be formed, such as the dehydration of 1-phenyl-1-butanol, the more stable (E)-isomer is generally the major product under thermodynamic control.[5]
Table 1: Predicted Thermodynamic Properties of 1-Phenyl-1-butene Isomers
| Property | (E)-1-Phenyl-1-butene | (Z)-1-Phenyl-1-butene | Rationale |
| Relative Stability | More Stable | Less Stable | The phenyl and ethyl groups are on opposite sides of the double bond in the (E)-isomer, minimizing steric strain. |
| Heat of Hydrogenation (ΔH°_hydrog) | Less Exothermic | More Exothermic | The less stable isomer releases more energy upon hydrogenation to the same alkane. |
| Gibbs Free Energy of Formation (ΔG°_f) | Lower | Higher | The more stable isomer has a lower Gibbs free energy of formation. |
Experimental Protocols
Determination of Heat of Hydrogenation via Catalytic Hydrogenation
The heat of hydrogenation of the 1-phenyl-1-butene isomers can be determined experimentally using calorimetry. The following is a general protocol for the catalytic hydrogenation of a styrene derivative, which can be adapted for this purpose.
Objective: To measure the heat released during the hydrogenation of (E)- and (Z)-1-phenyl-1-butene to determine their relative thermodynamic stability.
Materials:
-
This compound
-
(Z)-1-Phenyl-1-butene
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
High-purity hydrogen gas
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Calorimeter
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
A known mass of the alkene isomer is dissolved in a suitable solvent and placed in the reaction vessel of the calorimeter.
-
A catalytic amount of Pd/C is added to the solution.
-
The system is sealed and purged with hydrogen gas to remove any air.
-
The initial temperature of the system is recorded.
-
The reaction is initiated by introducing a known pressure of hydrogen gas and starting the agitation.
-
The temperature of the system is monitored and recorded as the reaction proceeds. The heat evolved during the exothermic hydrogenation reaction will cause a temperature rise.
-
The reaction is considered complete when there is no further uptake of hydrogen and the temperature of the system stabilizes.
-
The final temperature is recorded.
-
The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the moles of alkene hydrogenated.
-
The procedure is repeated for the other isomer under identical conditions.
The isomer that produces a smaller amount of heat per mole is the more stable isomer.
Visualizations
Logical Relationship of Isomer Stability
The following diagram illustrates the energy relationship between the (E) and (Z) isomers of 1-phenyl-1-butene and their common hydrogenation product.
Caption: Energy diagram comparing the relative stabilities of (E)- and (Z)-1-Phenyl-1-butene.
Experimental Workflow for Hydrogenation
The following diagram outlines the general workflow for the experimental determination of the heat of hydrogenation.
Caption: Workflow for determining the heat of hydrogenation.
References
Comparing different catalytic systems for ethylene dimerization to 1-butene
A Comparative Guide to Catalytic Systems for Ethylene Dimerization to 1-Butene
For Researchers, Scientists, and Drug Development Professionals
The selective dimerization of ethylene to 1-butene is a cornerstone of the petrochemical industry, providing a key comonomer for the production of linear low-density polyethylene (LLDPE) and other valuable polymers. The choice of catalytic system is paramount in achieving high selectivity and efficiency. This guide provides a comparative analysis of prominent catalytic systems, presenting their performance data, detailed experimental protocols, and a visual representation of the experimental workflow.
Performance Comparison of Catalytic Systems
The efficacy of different catalytic systems for ethylene dimerization to 1-butene can be evaluated based on several key performance indicators, including catalyst activity, selectivity for 1-butene, turnover number (TON), and turnover frequency (TOF). The following table summarizes the quantitative performance data for four distinct catalytic systems: a homogeneous titanium-based system, a homogeneous nickel-based system, and two heterogeneous nickel-based systems based on metal-organic frameworks (MOFs).
| Catalytic System | Catalyst Type | Co-catalyst/Activator | Temperature (°C) | Pressure (bar) | Activity (mol C2H4/mol metal·h) | 1-Butene Selectivity (%) | TON | TOF (h⁻¹) | Reference |
| Ti(OC₄H₉)₄/Al(C₂H₅)₃ (TEA) | Homogeneous | Triethylaluminum (TEA) | 55 | 22 | - | 78.5 | - | - | [1][2] |
| Ni-complex with P,N-ligand/AlEtCl₂ | Homogeneous | Ethylaluminum dichloride (AlEtCl₂) | Not Specified | Not Specified | 17,000 | up to 82 (dimer selectivity) | - | - | [3] |
| Ni-ZIF-8 | Heterogeneous (MOF) | - | 35 | 50 | - | >85 | - | >1,000,000 | [3][4] |
| Ni-MFU-4l | Heterogeneous (MOF) | Methylaluminoxane (MAO) | 25 | 50 | 41,500 | up to 96.2 | - | 22,600 | [5][6] |
| Cr-promoted Co on Carbon | Heterogeneous | None | 80-200 | Not Specified | - | 53.5-82.4 | - | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative assessment of catalytic systems. This section outlines the experimental protocols for the synthesis of selected catalysts and the ethylene dimerization reaction.
Homogeneous Ti(OC₄H₉)₄/Al(C₂H₅)₃ System
This system is representative of the commercial Alphabutol process.
Catalyst Preparation and Ethylene Dimerization:
-
Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controllers, and an ethylene inlet is used.
-
Solvent and Co-catalyst Addition: The reactor is charged with a suitable solvent (e.g., n-heptane) and the desired amount of triethylaluminum (TEA) as a co-catalyst and scavenger.
-
Catalyst Injection: A solution of titanium tetrabutoxide (Ti(OC₄H₉)₄) in a hydrocarbon solvent is injected into the reactor. The Al/Ti molar ratio is a critical parameter and is typically varied to optimize performance.[2]
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 55°C) and pressurized with ethylene to the target pressure (e.g., 22 bar).[1]
-
Reaction Monitoring and Termination: The reaction is allowed to proceed for a set duration, with ethylene consumption monitored. The reaction is then terminated by cooling and venting the ethylene.
-
Product Analysis: The liquid and gas phases are collected and analyzed by gas chromatography (GC) to determine the product distribution and calculate selectivity.[7]
Heterogeneous Ni-ZIF-8 Catalyst
This metal-organic framework (MOF) catalyst has shown exceptionally high activity.
Catalyst Synthesis (One-Pot Method): [3]
-
Solution A Preparation: Dissolve zinc nitrate hexahydrate and nickel(II) nitrate hexahydrate in methanol.
-
Solution B Preparation: Dissolve 2-methylimidazole in methanol.
-
Synthesis: Rapidly pour Solution A into Solution B and stir vigorously at room temperature for a specified time (e.g., 1 hour).
-
Catalyst Isolation and Activation: The resulting solid is collected by centrifugation, washed with fresh methanol, and dried under vacuum.
Ethylene Dimerization Reaction: [3]
-
Reactor Loading: The Ni-ZIF-8 catalyst is loaded into a high-pressure reactor.
-
Reaction Conditions: The reactor is pressurized with ethylene to the desired pressure (e.g., 50 bar) and heated to the reaction temperature (e.g., 35°C).
-
Product Analysis: After the reaction, the gas phase is analyzed by GC to determine the conversion of ethylene and the selectivity towards 1-butene and other products.
Heterogeneous Ni-MFU-4l Catalyst
This MOF-based catalyst is known for its high selectivity.
Catalyst Synthesis (Post-Synthetic Ion Exchange): [6]
-
Parent MOF Synthesis: The parent MFU-4l (Zn₅Cl₄(BTDD)₃) is first synthesized according to previously reported methods.
-
Nickel Exchange: The parent Zn-MFU-4l is immersed in a solution of nickel(II) nitrate hexahydrate in N,N-dimethylformamide (DMF). The mixture is heated to allow for the exchange of Zn²⁺ with Ni²⁺ ions.
-
Catalyst Activation: The resulting Ni-MFU-4l is washed with DMF and then a more volatile solvent, and finally activated by heating under vacuum to remove residual solvent molecules.
Ethylene Dimerization Reaction: [6][8]
-
Catalyst and Co-catalyst Loading: The Ni-MFU-4l catalyst and a co-catalyst, typically methylaluminoxane (MAO), are suspended in a solvent like toluene in a high-pressure reactor.
-
Reaction Initiation: The reactor is pressurized with ethylene to the desired pressure (e.g., 50 bar) and maintained at the reaction temperature (e.g., 25°C).
-
Reaction Quenching and Analysis: The reaction is quenched by the addition of an alcohol. The product mixture is then analyzed by GC and GC-MS to identify and quantify the products.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for comparing different catalytic systems for ethylene dimerization.
References
- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Facile preparation of a Ni–imidazole compound with high activity for ethylene dimerization - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04794F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Techniques for Assessing the Purity of Synthesized (E)-1-Phenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific stereoisomers, such as (E)-1-Phenyl-1-butene, is a critical process in pharmaceutical and chemical research. Ensuring the purity of the synthesized compound is paramount for its intended application, as impurities can significantly impact its biological activity, safety, and stability. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate method.
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method depends on the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The most common and effective techniques include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[1] | Retention time (identification), peak area (quantification of volatile impurities and the main compound). | High resolution for volatile compounds, excellent for separating isomers, high sensitivity with appropriate detectors (e.g., FID).[1][2] | Not suitable for non-volatile impurities, thermal degradation of labile compounds can occur. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.[3] | Chemical shift, coupling constants, and integration of signals provide structural confirmation and quantification of the main compound and impurities, including stereoisomers.[4][5] | Provides unambiguous structural information, excellent for identifying and quantifying isomeric impurities (E/Z), non-destructive.[3][6] | Lower sensitivity compared to chromatographic techniques, may not detect trace impurities. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation of compounds in a liquid mobile phase followed by detection based on their mass-to-charge ratio.[7][8] | Retention time, UV-Vis spectra (with a PDA detector), and mass spectra for identification and quantification of non-volatile impurities.[9] | High sensitivity and selectivity, suitable for a wide range of compounds, provides molecular weight information of impurities.[10][11] | This compound is volatile and may not be amenable to standard HPLC conditions. Primarily used for non-volatile impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the key analytical techniques.
Gas Chromatography (GC) Protocol
This protocol is designed for the separation and quantification of volatile impurities in a sample of this compound.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating aromatic hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Protocol
This protocol allows for the determination of the absolute purity of the this compound sample.
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for complete relaxation of the nuclei between pulses.[3]
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the sample is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / MW_standard) * (m_standard / m_sample) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
HPLC-MS Protocol for Non-Volatile Impurities
This protocol is designed to identify and quantify any non-volatile impurities that may be present in the synthesized product.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). A UV-Vis photodiode array (PDA) detector can be used in series for additional information.[7][9]
-
HPLC Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Analyze the chromatogram for peaks other than the solvent front. The mass spectra of any impurity peaks can be used to propose their molecular weights and potential structures.[9] Quantification can be performed using an external standard or by relative peak area if a universal detector is used.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. Gas Chromatography is the primary technique for analyzing volatile impurities and determining the E/Z isomer ratio. NMR spectroscopy provides invaluable structural confirmation and can be used for absolute purity determination. For the detection of any potential non-volatile byproducts, HPLC-MS is a powerful supplementary technique. By combining these methods, researchers can confidently ascertain the purity of their synthesized compound, ensuring the reliability and reproducibility of their scientific findings and the quality of their products. The minimum acceptable purity standard for many applications is ninety-nine percent.[12]
References
- 1. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. moravek.com [moravek.com]
- 9. Identifying and elucidating impurity species [rssl.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. moravek.com [moravek.com]
Cross-Validation of Analytical Methods for (E)-1-Phenyl-1-butene Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of two common analytical methods for the quantitative analysis of (E)-1-Phenyl-1-butene: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is synthesized from validated methods for structurally similar compounds, providing a reliable framework for method selection and development.
Executive Summary
Both GC-FID and HPLC-UV are suitable for the quantitative analysis of this compound, each offering distinct advantages. GC-FID provides excellent resolution and sensitivity for volatile compounds, while HPLC-UV is well-suited for a broader range of analytes and offers flexibility in mobile phase composition. The choice of method will depend on the specific requirements of the analysis, including sample matrix, desired sensitivity, and available instrumentation.
Data Presentation: A Comparative Overview
The following tables summarize the key performance parameters for both GC-FID and HPLC-UV methods, based on validated data for analogous compounds.
Table 1: Comparison of GC-FID and HPLC-UV Method Performance Parameters
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Linearity Range | 6.83 x 10⁻⁴ - 4.06 x 10⁻³ mol/L[1][2] | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.99[1][2] | > 0.99 |
| Limit of Detection (LOD) | Styrene: 1.03 x 10⁻⁴ mol/L[1][2] | Cinnamaldehyde: 0.069 ppm[3] |
| Limit of Quantitation (LOQ) | Styrene: 3.44 x 10⁻⁴ mol/L[1][2] | Cinnamaldehyde: 0.23 ppm[3] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | Cinnamaldehyde: 98.74 - 101.95%[3] |
| Precision (%RSD) | < 2.0%[1] | Cinnamaldehyde: 0.92 - 2.68%[3] |
Experimental Protocols
Detailed methodologies for both analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is adapted from a validated method for the analysis of styrene and α-methylstyrene.[1][2]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler
-
Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
Reagents:
-
Carrier Gas: Helium, high purity
-
Fuel Gas: Hydrogen, high purity
-
Oxidizer: Air, high purity
-
This compound standard, >98% purity
-
Internal Standard (IS): Toluene or other suitable non-interfering compound
-
Solvent: Dichloromethane or other suitable solvent
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 10 °C/min to 150 °C
-
Hold for 2 minutes
-
-
Detector Temperature: 280 °C
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For unknown samples, dissolve an accurately weighed amount in the solvent, adding the internal standard at the same concentration as in the calibration standards.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol
This protocol is a representative method based on the analysis of structurally related aromatic compounds like anethole and cinnamaldehyde.[3][4]
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Autosampler
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
This compound standard, >98% purity
-
Solvent: Methanol or Acetonitrile (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For unknown samples, dissolve an accurately weighed amount in the mobile phase, filter through a 0.45 µm syringe filter before injection.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for GC-FID Analysis of this compound.
References
A Comparative Guide to the Biological Activity of Substituted (E)-1-phenylbut-1-en-3-ones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of substituted (E)-1-phenylbut-1-en-3-ones, a class of compounds belonging to the chalcone family. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2] This document summarizes key quantitative data on their anticancer, anti-inflammatory, and antimicrobial activities, details the experimental protocols used for these assessments, and visualizes relevant biological pathways to provide a comprehensive resource for researchers in drug discovery and development.
Comparative Anticancer Activity
The cytotoxic effects of substituted (E)-1-phenylbut-1-en-3-ones have been evaluated against various cancer cell lines. The substitution pattern on the phenyl ring plays a crucial role in determining the potency of these compounds. A study by Ducki et al. (1997) provides a direct comparison of the cell growth inhibitory properties of a series of these compounds against the K562 human chronic myelogenous leukemia cell line.
Table 1: Cytotoxicity of Substituted (E)-1-phenylbut-1-en-3-ones against K562 Cells [3]
| Compound | Substitution Pattern | IC₅₀ (µM) |
| 1 | 4'-Hydroxy | 60 |
| 4a | 2'-Fluoro | 17 |
| 4b | 3'-Fluoro | 13 |
| 4c | 4'-Fluoro | 12 |
| 4d | 2',4'-Difluoro | 2.6 |
| 4e | 2',6'-Difluoro | 2.6 |
| 4f | Pentafluoro | 1.8 |
| 4g | 2'-Chloro | 13 |
| 4h | 3'-Chloro | 11 |
| 4i | 4'-Chloro | 10 |
| 4j | 2',4'-Dichloro | 4.5 |
| 4k | 2',6'-Dichloro | 4.2 |
| 4l | 2'-Bromo | 11 |
| 4m | 3'-Bromo | 9 |
| 4n | 4'-Bromo | 8 |
| 4o | 2'-Iodo | 10 |
| 4p | 3'-Iodo | 8 |
| 4q | 4'-Iodo | 7 |
| 4r | 2'-Methyl | 25 |
| 4s | 3'-Methyl | 20 |
| 4t | 4'-Methyl | 22 |
| 4u | 2'-Methoxy | 30 |
| 4v | Unsubstituted | 17 |
| 4w | 4'-Nitro | 5 |
| 4x | 4'-Cyano | 6 |
| 4y | 4'-Trifluoromethyl | 4 |
Data sourced from Ducki et al., Bioorganic & Medicinal Chemistry Letters, 1997.[3]
The data clearly indicates that electron-withdrawing groups, particularly fluorine and other halogens, significantly enhance the cytotoxic activity compared to the naturally occurring 4'-hydroxy derivative and the unsubstituted analog.[3] The pentafluorophenyl substituted compound (4f) was found to be the most active in this series.[3]
Mechanism of Action: Induction of Apoptosis
One of the primary mechanisms by which chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.
Mechanism of Action: Inhibition of Tubulin Polymerization
Another significant anticancer mechanism of chalcones is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for cell division. By disrupting the formation of the mitotic spindle, these compounds can arrest the cell cycle and induce apoptosis.
Comparative Anti-inflammatory Activity
Certain chalcone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key factor in the inflammatory process.
Table 2: Inhibition of Nitric Oxide Production by Chalcone Derivatives in LPS-stimulated RAW 264.7 cells
| Compound | Substitution Pattern | IC₅₀ (µM) |
| 6 | 4-Dimethylamino-2',5'-dimethoxychalcone | < 1 |
| Indomethacin (Standard) | - | 8.7 |
Data for compound 6 sourced from R. V. S. V. Vadlamudi et al., Bioorganic & Medicinal Chemistry Letters, 2005. Please note that this is a chalcone derivative and not a simple substituted (E)-1-phenylbut-1-en-3-one.
The data suggests that specific substitution patterns on the chalcone scaffold can lead to highly potent inhibition of NO production, surpassing the activity of the standard anti-inflammatory drug indomethacin.
Comparative Antimicrobial Activity
Table 3: Qualitative Antimicrobial Activity of Chalcone Derivatives
| Compound Type | General Observation |
| Hydroxy-substituted chalcones | Mild to moderate activity |
| Halogen-substituted chalcones | Reported to aid in antibacterial activity |
Observations are based on general findings from various studies on chalcones.[4]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted (E)-1-phenylbut-1-en-3-ones) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assessment: Agar Well Diffusion Method
This method is used to determine the antimicrobial susceptibility of bacteria to a test compound.
Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized bacterial suspension. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the compound.
Procedure:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri dishes.
-
Bacterial Inoculation: A standardized suspension of the test bacterium is uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A known concentration of the test compound dissolved in a suitable solvent is added to the wells. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with an inflammatory agent.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and the subsequent production of NO. The concentration of nitrite, a stable oxidation product of NO, in the cell culture supernatant is measured using the Griess reagent.
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay:
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development (a pink to reddish-purple azo dye).
-
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.
-
Data Analysis: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
References
Safety Operating Guide
Proper Disposal of (E)-1-Phenyl-1-butene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of (E)-1-Phenyl-1-butene (CAS No. 1005-64-7), a flammable aromatic hydrocarbon. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety Considerations
This compound is a flammable liquid and should be handled with caution. Vapors may form explosive mixtures with air. It is essential to work in a well-ventilated area, preferably a fume hood, and to eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces. Personal protective equipment (PPE) is mandatory when handling this chemical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A flame-retardant lab coat or coveralls.
-
Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents.
-
Labeling: Clearly label the waste container with the full chemical name, "this compound," the CAS number (1005-64-7), and appropriate hazard symbols (e.g., flammable liquid).
-
Containment: Use a designated, leak-proof, and tightly sealed container for waste accumulation.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources, pending collection by a certified waste disposal service.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and remove all ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use a non-combustible absorbent material like sand or earth to contain the substance.
-
Collect: Carefully collect the absorbed material into a designated waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.
Quantitative Data
| Property | Value | Source |
| CAS Number | 1005-64-7 | LGC Standards, Santa Cruz Biotechnology |
| Molecular Formula | C₁₀H₁₂ | LGC Standards, Santa Cruz Biotechnology |
| Molecular Weight | 132.2 g/mol | LGC Standards, Santa Cruz Biotechnology |
| Appearance | Colorless Oil | Pharmaffiliates |
| Boiling Point | 189 °C at 760 mmHg | LookChem |
| Flash Point | 63.6 °C | LookChem |
Note: The absence of specific LD50 and environmental toxicity data highlights the importance of handling this chemical with a high degree of caution and preventing any release into the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Personal protective equipment for handling (E)-1-Phenyl-1-butene
This guide provides crucial safety protocols and logistical information for the handling and disposal of (E)-1-Phenyl-1-butene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational steps, and emergency plans.
Physicochemical and Hazard Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ | [1][2][3] |
| Molecular Weight | 132.20 g/mol | [1][2][4] |
| Appearance | Neat (liquid) | [2] |
| Boiling Point | 189 °C | [5] |
| Density | 0.910 g/mL | [5] |
| Hazards | Assumed to be a flammable liquid and vapor. May cause skin, eye, and respiratory irritation based on similar compounds. | [6] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Equipment | Standard/Specification |
| Hands | Nitrile or Neoprene gloves. Inspect for tears or degradation before use. | [7][8] |
| Eyes | Chemical safety goggles. A face shield is required when there is a splash hazard. | [7][8][9] |
| Body | Flame-resistant lab coat. Chemical-resistant apron for larger quantities. | [10][11] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | [8][10] |
| Feet | Closed-toe, chemical-resistant shoes. | [7] |
Experimental Protocols: Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Clear the workspace of all unnecessary items and ignition sources.
-
Have a Class B fire extinguisher (or equivalent for flammable liquids) readily accessible.
-
Prepare a spill kit containing absorbent materials suitable for organic solvents.
2. Handling the Chemical:
-
Don all required PPE before handling the primary container.
-
Ground all containers and transfer equipment to prevent static discharge.
-
Use only non-sparking tools for opening and closing containers.
-
Dispense the required amount of this compound slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[9]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9]
-
Ensure the storage container is properly labeled with the chemical name and hazard warnings.
-
Store away from incompatible materials such as strong oxidizing agents.
4. Spill and Emergency Procedures:
-
Small Spills: In a fume hood, absorb the spill with a non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area and alert emergency personnel.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]
5. Disposal:
-
Dispose of waste this compound and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of flammable liquid waste. Do not dispose of down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound | C10H12 | CID 5370622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 1005-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound [stenutz.eu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. hsa.ie [hsa.ie]
- 8. americanchemistry.com [americanchemistry.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
